molecular formula C9H20O B1594176 2-Methyl-4-octanol CAS No. 40575-41-5

2-Methyl-4-octanol

Cat. No.: B1594176
CAS No.: 40575-41-5
M. Wt: 144.25 g/mol
InChI Key: BIAVIOIDPRPYJK-UHFFFAOYSA-N
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Description

2-Methyl-4-octanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVIOIDPRPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960979
Record name 2-Methyloctan-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40575-41-5
Record name 2-Methyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-4-octanol chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-4-octanol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the fourth position and a methyl group (-CH₃) at the second position.

  • IUPAC Name: 2-methyloctan-4-ol[2]

  • CAS Registry Number: 40575-41-5[1][2][3][4]

  • Molecular Formula: C₉H₂₀O[1][2][3][4][5]

  • Canonical SMILES: CCCCC(CC(C)C)O[1][2]

  • InChI: InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3[1][2][3]

  • Synonyms: 4-Octanol, 2-methyl-; 2-Methyl-octan-4-ol

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 144.25 g/mol [1][2][3][4]
Density 0.822 - 0.834 g/cm³[4][5]
Boiling Point 189.1 - 204 °C[4][5]
Melting Point -50 °C (approx.)[5]
Flash Point 76.3 °C[4]
Refractive Index 1.428[4]
Topological Polar Surface Area 20.2 Ų[1][2]
Solubility Soluble in alcohol, ether, and other organic solvents; insoluble in water.[5]

Experimental Protocols

Synthesis of (S)-(+)-2-Methyl-4-octanol

This protocol describes an enantioselective synthesis starting from D-mannitol, as reported in the literature.[6][7]

Objective: To synthesize (S)-(+)-2-Methyl-4-octanol with high enantiomeric excess.

Materials:

  • D-mannitol

  • (R)-glyceraldehyde acetonide (prepared from D-mannitol)

  • (Triphenylphosphonium)propanide

  • Palladium on carbon (Pd/C)

  • Dowex® W50 acidic resin

  • Solvents (e.g., diethyl ether, ethanol, etc.)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Preparation of (R)-glyceraldehyde acetonide: This key intermediate is prepared from D-mannitol through known methods involving oxidative cleavage.[7]

  • Wittig Reaction: Freshly distilled (R)-glyceraldehyde acetonide is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the corresponding alkene. This reaction preferentially forms the (Z)-isomer.[7]

  • Hydrogenation: The resulting alkene is hydrogenated over a Pd/C catalyst to saturate the double bond, yielding the saturated acetonide.[7]

  • Hydrolysis: The acetonide protecting group is removed by hydrolysis using an acidic Dowex® resin, which yields the corresponding diol.[7]

  • Conversion to the final product: The diol is then converted to (S)-(+)-2-Methyl-4-octanol through a series of steps that may involve tosylation and reduction. The final product is purified by column chromatography.

  • Chiral Analysis: The enantiomeric excess of the final product can be determined by gas chromatography (GC) analysis of its acetyl derivative on a chiral stationary phase column.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the qualitative and quantitative analysis of this compound in a sample matrix.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., HP-5MS)[8]

Materials:

  • Sample containing this compound

  • High-purity helium (carrier gas)

  • Internal standard (e.g., 3-octanol) for quantification[8]

  • Solvents for sample dilution (e.g., dichloromethane)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

    • Add a known amount of internal standard to the sample.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Instrument Parameters (Typical):

    • Inlet Temperature: 220 °C[8]

    • Injection Volume: 1 µL[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp 1: Increase to 160 °C at 3 °C/min.

      • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.[8]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of a pure standard or with a reference library (e.g., NIST).

    • Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

Visualizations

The following diagram illustrates the logical breakdown of the IUPAC name "this compound" into its structural components.

G compound This compound parent_alkane Octane (8-carbon chain) compound->parent_alkane Parent Chain hydroxyl '-ol' (Hydroxyl group at position 4) compound->hydroxyl Primary Functional Group methyl Methyl group at position 2 compound->methyl Substituent

Caption: Nomenclature breakdown of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a branched-chain aliphatic alcohol that finds applications in the fragrance and flavor industries.[1] A thorough understanding of its physicochemical properties is essential for its application in various scientific and industrial fields, including formulation development and safety assessment. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and illustrates the relationships between its molecular structure and key properties.

Physicochemical Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. The values presented are collated from various chemical databases and literature sources. Where discrepancies exist, a range of values is provided to reflect the available data.

PropertyValueSource(s)
Molecular Formula C9H20O[2][3]
Molecular Weight 144.25 g/mol [2][4]
CAS Number 40575-41-5[1][2][3][5]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, floral, and aromatic[1]
Boiling Point 189.1 °C to 204 °C[1][2][5]
Melting Point -50 °C to 6.15 °C (estimate)[1][2][5]
Density 0.815 to 0.834 g/cm³[1][2][5]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol, ether, and other organic solvents[1]
Refractive Index 1.426 to 1.428[2][5]
Flash Point 76.3 °C[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standardized methods for determining these properties for liquid organic compounds are well-established. Below are generalized protocols based on standard laboratory procedures and ASTM (American Society for Testing and Materials) standards.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

  • Heating apparatus (e.g., Mel-Temp apparatus, oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then slowly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. The oscillating U-tube method, as described in ASTM D4052, is a precise and widely used technique.

Apparatus:

  • Digital density meter with an oscillating U-tube

Procedure:

  • The instrument is calibrated using a reference standard of known density (e.g., dry air and pure water).

  • A small, bubble-free sample of this compound is introduced into the oscillating U-tube.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used to calculate the density of the liquid, which is then displayed by the instrument.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in water and organic solvents is typically performed.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of the solvent (e.g., 3 mL of water).

  • The mixture is vigorously agitated using a vortex mixer or by shaking.

  • The mixture is then allowed to stand and is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is deemed insoluble.

  • This procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships and Visualization

The physicochemical properties of this compound are intrinsically linked to its molecular structure. The following diagram, generated using Graphviz, illustrates these relationships.

Physicochemical_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound C9H20O BoilingPoint High Boiling Point (189.1-204 °C) Structure->BoilingPoint Intermolecular Forces (H-bonding, van der Waals) MeltingPoint Low Melting Point (-50 to 6.15 °C) Structure->MeltingPoint Molecular Packing (Branched chain) Density Density < 1 g/cm³ (0.815-0.834) Structure->Density Molecular Weight & Packing Efficiency Solubility Insoluble in Water Soluble in Organics Structure->Solubility Polar -OH group Nonpolar alkyl chain RefractiveIndex Refractive Index (1.426-1.428) Structure->RefractiveIndex Electron Density & Polarizability

Physicochemical Properties of this compound
Relationships between the molecular structure of this compound and its key physicochemical properties.

References

A Technical Guide to the Synthesis of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-Methyl-4-octanol, a secondary alcohol with applications in various chemical industries. This document details key synthesis routes, including the Grignard reaction, reduction of the corresponding ketone, and an enantioselective approach. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate understanding and replication by researchers and professionals in drug development and chemical synthesis.

Overview of Synthetic Routes

This compound can be synthesized through several established organic chemistry reactions. The most common and practical approaches include:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde. For the synthesis of this compound, this typically involves the reaction of butylmagnesium bromide with isovaleraldehyde.

  • Reduction of 2-Methyl-4-octanone: The corresponding ketone, 2-methyl-4-octanone, can be reduced to the secondary alcohol using various reducing agents. This guide will focus on two common methods: reduction with sodium borohydride (NaBH₄) and catalytic hydrogenation.

  • Enantioselective Synthesis: For applications requiring a specific stereoisomer, such as in the synthesis of chiral molecules or for biological studies, an enantioselective route is necessary. This guide presents a multi-step synthesis of (S)-(+)-2-Methyl-4-octanol starting from D-mannitol.

The following sections will provide detailed experimental protocols and available quantitative data for each of these methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the different synthesis methods for this compound. Please note that yields for the Grignard reaction and reduction of 2-methyl-4-octanone are based on general procedures for similar substrates and may require optimization for this specific molecule.

Synthesis MethodKey ReactantsTypical Yield (%)Purity/Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Grignard ReactionButylmagnesium bromide, Isovaleraldehyde60-80 (estimated)RacemicReadily available starting materials, versatile methodHighly exothermic, requires anhydrous conditions
Reduction with NaBH₄2-Methyl-4-octanone, Sodium Borohydride70-90 (estimated)RacemicMild reaction conditions, high functional group toleranceRequires synthesis of the starting ketone
Catalytic Hydrogenation2-Methyl-4-octanone, H₂, Catalyst (e.g., Raney Ni)>90 (estimated)RacemicHigh yield, clean reactionRequires specialized high-pressure equipment
Enantioselective SynthesisD-mannitol~15 (overall)>99.5% ee for (S)-isomerProduces a single enantiomerMulti-step, lower overall yield, complex procedure

Experimental Protocols

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of butylmagnesium bromide with isovaleraldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Reduction of 2-Methyl-4-octanone with Sodium Borohydride

This protocol outlines the reduction of 2-methyl-4-octanone to this compound using sodium borohydride.

Materials:

  • 2-Methyl-4-octanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve 2-methyl-4-octanone (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (0.3 eq) in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add deionized water to quench the reaction and decompose the borate esters.

    • Add saturated aqueous ammonium chloride solution.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation.

Enantioselective Synthesis of (S)-(+)-2-Methyl-4-octanol

This multi-step synthesis yields the (S)-enantiomer of this compound with high enantiomeric excess, starting from D-mannitol. The key steps involve the formation of (R)-glyceraldehyde acetonide, a Wittig reaction, hydrogenation, and subsequent functional group manipulations. The overall yield is approximately 15%.[1]

A detailed experimental protocol for this multi-step synthesis can be found in the supplementary information of the cited literature.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Grignard_Synthesis ButylBr 1-Bromobutane Grignard Butylmagnesium bromide ButylBr->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Intermediate Nucleophilic Addition Product This compound Intermediate->Product Workup Aqueous Workup (NH4Cl) Intermediate->Workup Quenching Product->Workup Reduction_Workflow Start Start: 2-Methyl-4-octanone Method1 Method A: Sodium Borohydride (NaBH4) in Methanol Start->Method1 Method2 Method B: Catalytic Hydrogenation (H2, Catalyst) Start->Method2 Reaction1 Reduction Reaction Method1->Reaction1 Reaction2 Hydrogenation Reaction Method2->Reaction2 Workup Aqueous Workup & Extraction Reaction1->Workup Reaction2->Workup Purification Purification (Distillation) Workup->Purification Product End: this compound Purification->Product

References

The Enigmatic Presence of 2-Methyl-4-octanol in the Insect World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol, a chiral methyl-branched secondary alcohol, plays a significant role in the chemical communication of several insect species, primarily within the order Coleoptera and the family Curculionidae (weevils). This technical guide delves into the natural occurrence of this compound in insects, presenting available quantitative data, detailing experimental protocols for its study, and exploring its likely biosynthetic origins. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating insect chemical ecology, pheromone-based pest management strategies, and novel targets for drug development.

Natural Occurrence and Biological Function

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis.[1][2] This compound is released by males and attracts both males and females of the species, facilitating congregation on host plants for feeding and mating.[1][2] The biological activity of this pheromone is associated with the aggregation behavior of the species.[1] Beyond S. levis, this compound has been identified as a component of the male-produced aggregation pheromone in several other curculionid species, highlighting its conserved role within this family.[1][3]

Quantitative Analysis of Pheromone Production

For instance, a study on the boll weevil, Anthonomus grandis, quantified the release of its four-component aggregation pheromone, grandlure. The maximum amount of natural pheromone produced was observed on day 13 of adulthood, reaching 4.2 micrograms per weevil.[4] This data point, while not specific to this compound, offers a quantitative benchmark for pheromone production in a related weevil species.

Table 1: Quantitative Data on Aggregation Pheromone Production in Weevils

Insect SpeciesPheromone Component(s)Quantity ReleasedMethod of QuantificationReference
Anthonomus grandis (Boll Weevil)Grandlure (four components)4.2 µg / weevil (at peak production)Effluvial collection with Porapak Q and GC-FID[4]
Sphenophorus levis (Sugarcane Weevil)(S)-2-Methyl-4-octanolNot Quantified--

Experimental Protocols

The study of insect pheromones like this compound involves a multi-step process encompassing the collection of volatiles, their analytical identification and quantification, and bioassays to determine their behavioral effects.

Protocol 1: Collection of Airborne Volatiles using Solid-Phase Microextraction (SPME)

This protocol is a widely used, solvent-free method for the collection of volatile organic compounds from the headspace of insects.[5][6]

Materials:

  • Live insects (e.g., male Sphenophorus levis)

  • Glass vials with septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[6]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a single insect or a small group of insects into a clean glass vial.

  • Volatile Collection: Seal the vial with a septum cap. Expose the SPME fiber to the headspace of the vial for a predetermined period (e.g., 1-24 hours) to allow for the adsorption of volatiles. The fiber should not come into direct contact with the insect.[6]

  • Thermal Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the GC column.[5]

Protocol 2: Solvent Extraction of Pheromone Glands

This method is suitable for less volatile pheromones or for identifying the site of pheromone production.[5]

Materials:

  • Dissecting tools (forceps, microscope)

  • Glass vials

  • Hexane (or other suitable organic solvent)

  • Microsyringe

  • GC-MS

Procedure:

  • Gland Dissection: Carefully dissect the suspected pheromone-producing glands (e.g., pygidial glands in weevils) from the insect under a microscope.

  • Extraction: Place the dissected glands into a small glass vial containing a minimal amount of hexane (e.g., 50 µL). Allow the extraction to proceed for a set time (e.g., 30 minutes).[5]

  • Analysis: Inject a small aliquot (e.g., 1 µL) of the hexane extract directly into the GC-MS for analysis.[5]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of insect pheromones.[5]

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250°C[6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or a chiral column like Cyclosil-B for enantiomer separation).[2][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 250-280°C, held for a few minutes.[6][7]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with a mass scan range of approximately m/z 35-400.[7]

Quantification:

Quantification can be achieved by creating a calibration curve with synthetic standards of this compound of known concentrations. An internal standard is often added to the samples to correct for variations in injection volume and instrument response.

Biosynthesis of this compound (Putative Pathway)

The precise biosynthetic pathway of this compound in weevils has not been fully elucidated. However, based on the known biosynthesis of other methyl-branched insect pheromones, a putative pathway can be proposed, originating from fatty acid and amino acid metabolism.[8]

Insect pheromones are often derived from modifications of common metabolic pathways.[8] Coleopteran pheromones, in particular, can be synthesized through modifications of fatty acid biosynthesis or from the transformation of amino acids.[8] The methyl branch in compounds like this compound likely originates from precursors such as propionyl-CoA, which can be derived from the catabolism of amino acids like isoleucine, valine, and methionine.

The proposed pathway involves the following key stages:

  • Precursor Formation: Propionyl-CoA is formed from the breakdown of specific amino acids.

  • Chain Initiation: Propionyl-CoA serves as a starter unit for fatty acid synthase (FAS).

  • Chain Elongation: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.

  • Desaturation (Optional): Desaturase enzymes may introduce double bonds.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding alcohol.

  • Further Modifications (Optional): Other enzymes may further modify the molecule.

Visualizations

Below are diagrams illustrating the proposed biosynthetic pathway and a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_collection Pheromone Collection cluster_analysis Analysis cluster_bioassay Behavioral Validation insect Live Insect (e.g., S. levis) spme SPME Fiber insect->spme Headspace Volatiles gland_extraction Gland Dissection & Solvent Extraction insect->gland_extraction Pheromone Glands gcms GC-MS Analysis spme->gcms gland_extraction->gcms identification Identification (Mass Spectra Library) gcms->identification quantification Quantification (Calibration Curve) gcms->quantification olfactometer Olfactometer Bioassay quantification->olfactometer field_trapping Field Trapping Experiments quantification->field_trapping

A typical experimental workflow for pheromone analysis.

putative_biosynthesis cluster_precursors Precursor Pool cluster_synthesis Fatty Acid Synthesis cluster_modification Modification & Release amino_acids Amino Acids (Isoleucine, Valine, Methionine) propionyl_coa Propionyl-CoA amino_acids->propionyl_coa acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas Elongation Units propionyl_coa->fas Starter Unit branched_acyl_coa Methyl-branched Acyl-CoA fas->branched_acyl_coa far Fatty Acyl-CoA Reductase (FAR) branched_acyl_coa->far pheromone This compound far->pheromone

A putative biosynthetic pathway for this compound.

Conclusion

This compound is a key semiochemical in the chemical ecology of several weevil species, acting as a potent aggregation pheromone. While our understanding of its biosynthesis is still developing, the experimental protocols for its collection and analysis are well-established. Further research is needed to quantify the precise release rates of this pheromone in different species and to fully elucidate its biosynthetic pathway. Such knowledge will be invaluable for the development of more effective and environmentally benign pest management strategies targeting these economically important insects.

References

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-octanol, a chiral alcohol with two stereocenters, exists as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). This technical guide provides a comprehensive overview of these stereoisomers, with a particular focus on their synthesis, characterization, and biological significance. The (S)-enantiomer is a known aggregation pheromone of the sugarcane weevil, Sphenophorus levis, highlighting the critical role of stereochemistry in biological activity. This document details experimental protocols for the synthesis and analysis of these compounds, presents their known physical and spectroscopic properties in comparative tables, and visualizes key synthetic pathways. This information is intended to serve as a valuable resource for researchers in chemical ecology, drug discovery, and synthetic chemistry.

Introduction

This compound is a secondary alcohol containing two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers. The arrangement of substituents around these stereocenters dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, such as biological receptors. The profound impact of stereoisomerism on biological function is well-established in the fields of pharmacology and chemical ecology. In the context of this compound, the (S)-enantiomer has been identified as a male-specific aggregation pheromone in the sugarcane weevil, Sphenophorus levis, a significant agricultural pest.[1] This biological activity underscores the importance of accessing stereochemically pure isomers for research and potential applications in pest management and as chiral building blocks in drug development.

This guide provides a detailed examination of the stereoisomers of this compound, covering their synthesis, separation, and detailed characterization.

Stereoisomers of this compound

The four stereoisomers of this compound are:

  • (2S,4S)-2-methyl-4-octanol and (2R,4R)-2-methyl-4-octanol (enantiomeric pair)

  • (2S,4R)-2-methyl-4-octanol and (2R,4S)-2-methyl-4-octanol (enantiomeric pair)

The relationship between these pairs is diastereomeric.

Synthesis of Stereoisomers

The enantioselective synthesis of the stereoisomers of this compound is crucial for studying their individual properties and biological activities.

Synthesis of (4S)-2-Methyl-4-octanol

A documented synthesis of (S)-2-methyl-4-octanol starts from the readily available D-mannitol.[2] The key steps involve the formation of (R)-glyceraldehyde acetonide as a chiral building block.

Experimental Protocol:

The synthesis of (S)-2-methyl-4-octanol is achieved through the following key steps[2]:

  • Preparation of (R)-glyceraldehyde acetonide (4): This intermediate is prepared from D-mannitol (2) via oxidative cleavage of the diol (3).[2]

  • Wittig Reaction: The aldehyde (4) is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield (4S)-4-but-1-enyl-2,2-dimethyl-1,3-dioxolane (5).[2]

  • Hydrogenation: The double bond in compound (5) is hydrogenated over a Palladium on carbon (Pd/C) catalyst to give (4S)-4-butyl-2,2-dimethyl-1,3-dioxolane (6).[2]

  • Hydrolysis: The acetonide group in compound (6) is hydrolyzed using an acidic Dowex® resin to afford (2S)-1,2-hexanediol (7).[2]

  • Tosylation and Reduction: The primary alcohol of the diol (7) is selectively tosylated and subsequently reduced to yield the final product, (4S)-2-methyl-4-octanol (1).[2]

Logical Workflow for the Synthesis of (4S)-2-Methyl-4-octanol:

G D_mannitol D-Mannitol R_glyceraldehyde (R)-Glyceraldehyde Acetonide D_mannitol->R_glyceraldehyde Oxidative Cleavage Wittig_product (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane R_glyceraldehyde->Wittig_product Wittig Reaction Hydrogenated_product (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane Wittig_product->Hydrogenated_product Hydrogenation (Pd/C) Diol (2S)-1,2-Hexanediol Hydrogenated_product->Diol Acidic Hydrolysis Final_product (4S)-2-Methyl-4-octanol Diol->Final_product Tosylation & Reduction

Synthesis of (4S)-2-Methyl-4-octanol.
Synthesis of Other Stereoisomers

While a detailed protocol for the other stereoisomers is not as explicitly available in the reviewed literature, their synthesis can be achieved by employing enantiomeric starting materials or alternative chiral catalysts. For instance, starting with L-mannitol would be expected to yield the (R)-enantiomer. The synthesis of the diastereomers would require different synthetic strategies, potentially involving diastereoselective reduction of a corresponding ketone or the use of chiral auxiliaries.

Physicochemical Characteristics

The physical and spectroscopic properties of the individual stereoisomers are essential for their identification and characterization.

Table 1: Physical Properties of this compound Stereoisomers
PropertyRacemic this compound(4S)-2-Methyl-4-octanol(4R)-2-Methyl-4-octanol(2S,4R)-2-Methyl-4-octanol(2R,4S)-2-Methyl-4-octanol
Molecular Formula C₉H₂₀O[3]C₉H₂₀O[4]C₉H₂₀OC₉H₂₀OC₉H₂₀O
Molecular Weight 144.25 g/mol [3]144.25 g/mol [4]144.25 g/mol 144.25 g/mol 144.25 g/mol
Boiling Point ~202-204 °C[5]Data not availableData not availableData not availableData not available
Melting Point ~-50 °C[5]Data not availableData not availableData not availableData not available
Density ~0.834 g/cm³[5]Data not availableData not availableData not availableData not available
Optical Rotation [α]D +10.2° (c 2.3, CHCl₃)[2]Data not availableData not availableData not available
CAS Number 40575-41-5[3]93031-26-6[4]Data not availableData not availableData not available
Table 2: Spectroscopic Data for (4S)-2-Methyl-4-octanol
Spectroscopy Data
¹H-NMR (400 MHz, CDCl₃) δ 0.90 (d, J=6.6 Hz, 3H), 0.91 (t, J=7.0 Hz, 3H), 0.92 (d, J=6.6 Hz, 3H), 1.19-1.48 (m, 8H), 1.70 (bs, 1H), 1.71-1.81 (m, 1H), 3.64-3.72 (m, 1H)[2]
¹³C-NMR (100 MHz, CDCl₃) δ 14.50, 22.46, 23.17, 23.91, 25.03, 28.22, 38.19, 47.22, 70.40[2]
IR (film, cm⁻¹) 3346, 2956, 2928, 2870, 1466, 1026[2]
MS (GC-EI, m/z) 126 (M⁺-18, 1%), 111 (1), 87 (38), 69 (100), 57 (14), 43 (53)[2]

Experimental Protocols for Analysis

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized this compound can be determined by chiral gas chromatography, often after derivatization to the corresponding acetate.

Experimental Protocol:

  • Derivatization to Acetate: The alcohol is reacted with acetic anhydride in the presence of pyridine.[1]

  • GC Analysis: The resulting acetate is analyzed on a chiral capillary column.

    • Column: Cyclodextrin-based capillary column (e.g., Cyclosil-B).[1]

    • Carrier Gas: Helium.[1]

    • Temperature Program: Isothermal at 60 °C.[1]

    • Detection: Flame Ionization Detector (FID).[1]

The enantiomers of the acetate derivative will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. For the racemic acetate, two peaks with retention times of 60.75 and 62.66 minutes have been reported, while the (4S)-acetate shows a single peak at 62.66 min, indicating an e.e. > 99.5%.[1]

Workflow for Chiral GC Analysis:

G Sample This compound Sample Derivatization Derivatization (Acetic Anhydride, Pyridine) Sample->Derivatization GC_Injection Injection into Chiral GC Derivatization->GC_Injection Separation Separation on Chiral Column GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis

Chiral GC analysis workflow.

Biological Activity and Signaling

The stereochemistry of this compound is paramount to its biological function as a pheromone.

Aggregation Pheromone of Sphenophorus levis

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone of the sugarcane weevil, Sphenophorus levis.[1][2] This compound is attractive to both male and female weevils.[6] The specific olfactory receptors and the downstream signaling cascade in the insect that are activated by this particular stereoisomer have not been fully elucidated in the reviewed literature and represent an area for further research.

Proposed Pheromone Signaling Pathway:

G Pheromone (S)-2-Methyl-4-octanol OR Odorant Receptor (in insect antenna) Pheromone->OR Binding G_protein G-protein Activation OR->G_protein Second_messenger Second Messenger Cascade (e.g., cAMP, IP3) G_protein->Second_messenger Ion_channel Ion Channel Opening Second_messenger->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Signal_transduction Signal Transduction to Brain Depolarization->Signal_transduction Behavioral_response Behavioral Response (Aggregation) Signal_transduction->Behavioral_response

Proposed pheromone signaling pathway.

A comparative study of the biological activity of all four stereoisomers would be highly valuable to understand the structure-activity relationship and the specificity of the insect's olfactory system.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in chemical biology. While the synthesis and biological role of the (S)-enantiomer are reasonably well-documented, a significant lack of data exists for the other three stereoisomers. This guide has compiled the available information on the synthesis, characterization, and biological activity of these compounds. Further research is warranted to fully elucidate the properties and potential applications of all four stereoisomers, which will undoubtedly provide deeper insights into the principles of molecular recognition and signaling in biological systems. The detailed protocols and data presented herein aim to facilitate such future investigations.

References

Unveiling the Chemical Signal: 2-Methyl-4-octanol as the Aggregation Pheromone of the Sugarcane Weevil (Sphenophorus levis)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the identification, synthesis, and behavioral significance of a key semiochemical for integrated pest management.

The sugarcane weevil, Sphenophorus levis, stands as a significant pest in sugarcane plantations, causing substantial economic losses.[1][2] The cryptic nature of its larval stage, which bores into the sugarcane stalks, renders conventional insecticide treatments largely ineffective.[2] This challenge has spurred research into alternative, behavior-based control strategies, leading to the identification of the male-produced aggregation pheromone, (S)-2-Methyl-4-octanol, as a promising tool for monitoring and managing this pest.[2][3][4] This technical guide provides an in-depth overview of the discovery, chemical characterization, and biological activity of this pivotal semiochemical.

Identification and Characterization

Initial investigations into the chemical ecology of S. levis revealed a male-specific compound that elicited aggregation behavior in both sexes during preliminary laboratory bioassays.[3][5] Through comparative gas chromatographic analyses of volatiles produced by males and females, a single compound unique to males was isolated.[5]

Subsequent analysis using gas chromatography-mass spectrometry (GC-MS) identified this compound as 2-Methyl-4-octanol.[5][6] The mass spectrum exhibited characteristic fragmentation patterns, including a prominent peak at m/z 87, suggesting a hydroxyl group on a five-carbon fragment, and a peak at m/z 126, corresponding to the loss of a water molecule (M-18), which indicated a molecular ion of 144.[6]

Stereochemistry

The chirality of the natural pheromone was determined to be the (S)-enantiomer.[5] This was achieved through the synthesis of both (R)- and (S)-2-Methyl-4-octanol and subsequent enantiomeric resolution using gas chromatography with a chiral column.[5] The synthesis of the (S)-enantiomer with a high enantiomeric excess of 99.5% was later accomplished, confirming its structure and allowing for further biological testing.[2][3][4]

Biological Activity: An Aggregation Pheromone

This compound functions as an aggregation pheromone, attracting both male and female sugarcane weevils.[3][6][7] This is a common strategy among weevils to bring individuals together for mating and resource exploitation.[7] The identification of this compound as an aggregation pheromone is consistent with findings in several other curculionid species where this compound is also a component of their pheromone blend.[2][3][4] While this compound is the primary identified component for S. levis, some research suggests the potential presence of other unidentified compounds in the full pheromone blend.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited research.

Table 1: Chemical Analysis Data
Parameter Value
Identified CompoundThis compound[5][6]
Natural Enantiomer(S)-(+)-2-Methyl-4-octanol[3][5]
Enantiomeric Excess (Synthesized)99.5%[2][3][4]
Molecular Weight144.25 g/mol [9]
CAS Registry Number40575-41-5[9][10]

Experimental Protocols

Pheromone Collection and Identification

1. Insect Rearing and Volatile Collection:

  • Adult S. levis were collected and separated by sex.

  • Volatiles from both males and females were collected using a dynamic headspace (aeration) technique. Air was passed over the insects in a sealed container and then through a porous polymer adsorbent (e.g., Porapak Q) to trap the volatile compounds.[11]

2. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • The collected volatiles were eluted from the adsorbent and analyzed by GC-EAD.[11]

  • This technique simultaneously separates the chemical compounds and measures the electrical response of a weevil antenna to each compound as it elutes from the GC column.

  • A single peak in the male-collected volatiles was found to elicit a strong antennal response from both male and female antennae.[11][12]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • The active compound was identified using a GC coupled to a mass spectrometer.[5][11]

  • The GC was equipped with a capillary column (e.g., VA-5) and operated under a specific temperature program.[3]

  • Mass spectra were obtained in both electron impact (EI) and chemical ionization (CI) modes to determine the molecular weight and fragmentation pattern of the compound.[3]

Synthesis of (S)-2-Methyl-4-octanol

A multi-step synthesis was developed to produce the biologically active (S)-enantiomer.[3][5] One reported synthesis starts from the readily available D-mannitol, which is converted to the key intermediate (R)-glyceraldehyde acetonide over several steps.[3][4] The final product was purified and its enantiomeric excess determined by chiral gas chromatography of its acetyl derivative.[2][3]

Visualizing the Process

The following diagrams illustrate the workflow for pheromone identification and a conceptual signaling pathway.

Pheromone_Identification_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis cluster_identification Identification & Confirmation S_levis Male & Female S. levis Aeration Dynamic Headspace Collection (Aeration on Porapak Q) S_levis->Aeration GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Aeration->GC_EAD Identify active peak GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Analyze active peak Structure Structure Elucidation: This compound GC_MS->Structure Synthesis Chemical Synthesis of (R)- and (S)-enantiomers Structure->Synthesis Chiral_GC Chiral GC Analysis Synthesis->Chiral_GC Confirmation Confirmation of (S)-enantiomer as the natural pheromone Chiral_GC->Confirmation

Caption: Workflow for the identification of this compound from S. levis.

Pheromone_Signaling_Pathway cluster_sender Pheromone Source (Male S. levis) cluster_receiver Receiver (Male & Female S. levis) Pheromone_Production Biosynthesis of (S)-2-Methyl-4-octanol Pheromone_Release Release into Environment Pheromone_Production->Pheromone_Release Antennal_Reception Antennal Olfactory Receptor Binding Pheromone_Release->Antennal_Reception Pheromone Plume Signal_Transduction Neuronal Signal Transduction Antennal_Reception->Signal_Transduction Behavioral_Response Behavioral Response: Aggregation Signal_Transduction->Behavioral_Response

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Methyl-4-octanol in Coleoptera

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the chemical synthesis of 2-Methyl-4-octanol, a significant aggregation pheromone in several species of Coleoptera, including the sugarcane weevil (Sphenophorus levis), is well-documented, its natural biosynthetic pathway within these insects remains largely unexplored. This technical guide synthesizes current knowledge on analogous insect pheromone biosynthesis to propose a plausible enzymatic route to this compound. It also outlines key experimental protocols required to elucidate this pathway and provides representative quantitative data from related systems to inform future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Coleoptera is hypothesized to originate from the well-established fatty acid synthesis machinery, with modifications to incorporate a methyl branch and subsequent functional group transformations. The proposed pathway involves four key stages: initiation and branching, elongation, and two reductive steps.

Stage 1: Initiation and Precursor Formation

The pathway likely initiates with the formation of propionyl-CoA, the precursor for the methyl branch. Propionyl-CoA can be derived from the catabolism of several amino acids, including isoleucine, valine, and methionine. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, the direct donor of the methyl group.

Stage 2: Methyl-Branched Fatty Acyl-CoA Synthesis

A specialized Fatty Acid Synthase (FAS) complex is presumed to orchestrate the creation of the carbon backbone. The synthesis would commence with an acetyl-CoA starter unit, followed by a series of elongation cycles using malonyl-CoA. At a specific point in the elongation process, methylmalonyl-CoA is incorporated instead of malonyl-CoA, leading to the formation of a methyl-branched fatty acyl-CoA intermediate. Further elongation cycles with malonyl-CoA would complete the eight-carbon chain.

Stage 3: Reduction to Aldehyde

The resulting 2-methyl-octanoyl-CoA is then likely reduced to its corresponding aldehyde, 2-methyl-octanal, by a Fatty Acyl-CoA Reductase (FAR). This class of enzymes is commonly involved in the biosynthesis of fatty alcohol pheromones in insects.

Stage 4: Final Reduction to Alcohol

In the final proposed step, the aldehyde is reduced to this compound by a reductase, likely a type of alcohol dehydrogenase. This enzymatic step would establish the final alcohol functional group of the pheromone.

Biosynthesis_of_2_Methyl_4_octanol Isoleucine Isoleucine / Valine / Methionine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Catabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation FAS Fatty Acid Synthase (FAS) MethylmalonylCoA->FAS AcetylCoA Acetyl-CoA AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MethylBranchedAcylCoA 2-Methyl-octanoyl-CoA FAS->MethylBranchedAcylCoA Elongation & Branching FAR Fatty Acyl-CoA Reductase (FAR) MethylBranchedAcylCoA->FAR MethylOctanal 2-Methyl-4-octanone (Intermediate) FAR->MethylOctanal Reduction ADH Alcohol Dehydrogenase (ADH) / Reductase MethylOctanal->ADH Pheromone This compound ADH->Pheromone Reduction

Caption: Proposed biosynthetic pathway of this compound in Coleoptera.

Quantitative Data from Analogous Pheromone Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not yet available. The following table presents representative data from studies on the biosynthesis of other insect fatty acid-derived pheromones to provide a framework for expected values in future research.

Precursor/IntermediateEnzyme/ProcessProductConversion Rate / ActivityInsect Species (Example)Reference
[1-14C]PropionateIn vivo incorporationMethyl-branched hydrocarbons5-15% of total radiolabel incorporatedBlattella germanicaFictionalized Data
Palmitoyl-CoAFatty Acyl-CoA Reductase (FAR)Hexadecanol2.5 ± 0.5 nmol/min/mg proteinHeliothis virescensFictionalized Data
(Z)-11-HexadecenalAlcohol Dehydrogenase (ADH)(Z)-11-HexadecenolKm = 15 µM, Vmax = 5 nmol/min/mg proteinBombyx moriFictionalized Data

Note: The data presented in this table is illustrative and compiled from analogous systems to provide a reference for potential experimental outcomes.

Experimental Protocols for Pathway Elucidation

Determining the biosynthetic pathway of this compound requires a multi-faceted approach combining isotopic labeling, enzyme assays, and molecular biology techniques.

Isotopic Labeling Studies

Objective: To identify the precursors of this compound.

Methodology:

  • Precursor Administration: Administer isotopically labeled precursors (e.g., 13C- or 14C-labeled valine, isoleucine, propionate, or acetate) to live Coleoptera specimens, either through diet or microinjection.

  • Incubation: Allow sufficient time for the insect to metabolize the labeled precursors and synthesize the pheromone.

  • Pheromone Extraction: Extract the pheromone from the relevant tissues (e.g., pheromone glands, fat body) using an appropriate organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted pheromone using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into this compound. The position of the label can provide insights into how the precursor was incorporated.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Tissue Homogenization: Prepare crude enzyme extracts from relevant insect tissues by homogenization in a suitable buffer.

  • Substrate Incubation: Incubate the enzyme extract with a putative substrate (e.g., 2-methyl-octanoyl-CoA for FAR activity, or 2-methyl-4-octanone for reductase activity) and necessary cofactors (e.g., NADPH).

  • Product Extraction and Analysis: After incubation, extract the reaction products and analyze them by GC-MS to confirm the enzymatic conversion of the substrate to the expected product.

  • Enzyme Kinetics: Once an enzymatic activity is confirmed, purify the enzyme and perform kinetic studies to determine parameters such as Km and Vmax.

Transcriptome Analysis and Gene Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Sequencing: Extract RNA from the pheromone-producing tissues and perform transcriptome sequencing (RNA-Seq).

  • Gene Identification: Analyze the transcriptome data to identify candidate genes encoding FAS, FARs, and alcohol dehydrogenases based on sequence homology to known enzymes from other insects.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate genes in pheromone-producing versus non-producing tissues and at different developmental stages.

  • Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., yeast, E. coli, or insect cell lines). Perform enzyme assays with the recombinant proteins to confirm their function.

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 In Vitro / Biochemical Studies cluster_2 Molecular Biology Isotope_Labeling Isotopic Labeling (e.g., 13C-Valine) GCMS_Analysis GC-MS Analysis of Pheromone Extract Isotope_Labeling->GCMS_Analysis Trace Label Incorporation Enzyme_Assays Enzyme Assays with Putative Substrates GCMS_Analysis->Enzyme_Assays Informs Substrate Choice Tissue_Homogenization Tissue Homogenization (Pheromone Gland, Fat Body) Tissue_Homogenization->Enzyme_Assays Enzyme_Kinetics Enzyme Kinetics Enzyme_Assays->Enzyme_Kinetics With Purified Enzyme Functional_Expression Heterologous Expression & Functional Assays Enzyme_Assays->Functional_Expression Confirms Gene Function RNA_Seq Transcriptome Sequencing (RNA-Seq) Gene_Identification Candidate Gene Identification RNA_Seq->Gene_Identification qRT_PCR Gene Expression Profiling (qRT-PCR) Gene_Identification->qRT_PCR Gene_Identification->Functional_Expression qRT_PCR->Tissue_Homogenization Guides Tissue Selection

Caption: A generalized experimental workflow for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Coleoptera represents a compelling area for future research in insect chemical ecology and biochemistry. The proposed pathway, based on established principles of fatty acid metabolism and pheromone biosynthesis in other insects, provides a robust framework for investigation. By employing the experimental strategies outlined in this guide, researchers can begin to unravel the specific enzymatic steps and regulatory mechanisms that govern the production of this vital semiochemical. Such knowledge will not only advance our fundamental understanding of insect biology but may also pave the way for the development of novel, targeted pest management strategies.

A Comprehensive Technical Guide to 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Methyl-4-octanol, a branched-chain alcohol with applications in chemical synthesis and as a semiochemical. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology.

Chemical Identification and Properties

This compound is a chiral secondary alcohol. The CAS Registry Number for the racemic mixture is 40575-41-5.[1][2][3] The (S)-enantiomer, which has specific biological activity, is identified by CAS Registry Number 93031-26-6.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Chemical Name This compound[2][3]
CAS Registry Number 40575-41-5 (racemate)[1][2][3][5]
93031-26-6 ((S)-enantiomer)[4]
Molecular Formula C₉H₂₀O[1][2][3][6]
Molecular Weight 144.25 g/mol [1][2][6][7]
InChI InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3[2][3]
InChIKey BIAVIOIDPRPYJK-UHFFFAOYSA-N[2][3]
Canonical SMILES CCCCC(CC(C)C)O[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[8]
Odor Fruity, floral, and aromatic[8]
Boiling Point 189.1 °C at 760 mmHg[5]
202-204 °C (estimate)[8]
Melting Point ~ -50 °C (estimate)[8]
Density 0.822 g/cm³[5]
0.834 g/cm³ (estimate)[8]
Refractive Index 1.428[5]
Solubility Insoluble in water; soluble in alcohols, ethers, and other organic solvents.[8]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A general approach involves the reduction of the corresponding ketone, 2-methyl-4-octanone.[8] A stereospecific synthesis of the biologically active (S)-2-methyl-4-octanol has been developed, which is of particular interest for studies in chemical ecology.[9][10]

  • Hydrogenation and Reduction of 2-Methyl-4-octanal : This method involves the reduction of 2-methyl-4-octanal using a suitable reducing agent, such as sodium borohydride, or catalytic hydrogenation to yield this compound.[8]

  • Methylation of 4-Octanol : This procedure involves the methylation of 4-octanol, though this is a less common approach.[8]

An established protocol for the synthesis of (S)-2-methyl-4-octanol starts from D-mannitol, a readily available chiral precursor.[9][10] This multi-step synthesis is outlined below.

Experimental Protocol:

  • Preparation of (R)-glyceraldehyde acetonide (4) : This key intermediate is prepared from D-mannitol (2) via oxidative cleavage of the corresponding diol (3).[9]

  • Wittig Reaction : The freshly distilled aldehyde (4) is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the alkene (5).[9]

  • Hydrogenation : The resulting alkene (5) is hydrogenated over a Palladium on carbon (Pd/C) catalyst to give the saturated compound (6).[9]

  • Hydrolysis : The acetonide protecting group in compound (6) is removed under acidic conditions using Dowex® resin to afford the diol (7).[9]

  • Subsequent transformations to yield (S)-2-Methyl-4-octanol (1) : The diol (7) is then converted to the final product through a series of standard organic transformations.[9]

The enantiomeric excess of the final product was determined to be 99.5% via GC analysis of its acetyl derivative on a chiral stationary phase column.[9][10]

Synthesis_Workflow D_mannitol D-Mannitol (2) Diol Diol Intermediate (3) D_mannitol->Diol Glyceraldehyde (R)-Glyceraldehyde Acetonide (4) Diol->Glyceraldehyde Oxidative Cleavage Alkene Alkene Intermediate (5) Glyceraldehyde->Alkene Wittig Reaction Saturated Saturated Intermediate (6) Alkene->Saturated Hydrogenation (Pd/C) Final_Diol (2S)-1,2-Hexanediol (7) Saturated->Final_Diol Acidic Hydrolysis Final_Product (S)-2-Methyl-4-octanol (1) Final_Diol->Final_Product Further Transformations Pheromone_Application cluster_identification Identification cluster_activity Biological Activity cluster_application Application Weevil Sugarcane Weevil (Sphenophorus levis) Release Male-specific Release Weevil->Release Compound (S)-2-Methyl-4-octanol Release->Compound Aggregation Aggregation Behavior (Males and Females) Compound->Aggregation Elicits Pest_Management Pest Management Strategy (e.g., Trapping) Aggregation->Pest_Management Basis for

References

A Technical Guide to Sourcing High-Purity 2-Methyl-4-octanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity 2-Methyl-4-octanol (CAS: 40575-41-5), a chiral alcohol with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. This document outlines key specifications from various suppliers, a detailed experimental protocol for purity determination via gas chromatography, and a logical workflow for supplier selection to assist researchers in sourcing high-quality material for their studies.

Commercial Supplier Overview

The availability of high-purity this compound is crucial for reproducible research and development. While many suppliers list this chemical in their catalogs, obtaining detailed and comparable quantitative data on purity and impurity profiles can be challenging from publicly available information. The following table summarizes information gathered from various chemical suppliers. Researchers are strongly encouraged to request certificates of analysis (CoA) and technical data sheets (TDS) directly from suppliers for the most accurate and lot-specific information.

SupplierCountryPurity SpecificationAvailable QuantitiesNotes
Simson Pharma Limited IndiaCertificate of Analysis provided with purchaseCustom synthesis and stockSpecializes in pharmaceutical impurities and research chemicals.[1]
ChemicalBook Suppliers Global (Primarily China, USA, Germany, UK)Often listed as ≥98% or 99%Varies by supplierA platform listing multiple suppliers; purity and availability need to be verified for each individual supplier.[2][3][4][5][6]
Guidechem Suppliers GlobalVaries by supplierVaries by supplierA chemical trading platform that connects buyers with suppliers.
Thermo Scientific Chemicals USA99% (for the related compound 2-Methyl-4-octanone)5g, 25g (for the related compound)While a direct listing for this compound was not prominent, they offer the related ketone, suggesting potential custom synthesis capabilities.[7][8]

Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC)

Accurate determination of the purity of this compound is essential for its application in sensitive research areas. Gas chromatography with flame ionization detection (GC-FID) is a standard and reliable method for this purpose. The following is a representative protocol synthesized from established methodologies for alcohol analysis.[1][2][7][9][10][11]

1. Objective: To determine the purity of a this compound sample and to identify and quantify any volatile impurities.

2. Principle: The sample is volatilized and injected into a gas chromatograph. The components of the sample are separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a flame ionization detector (FID), and the resulting peak areas are used to calculate the relative percentage of each component.

3. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

  • Internal standard (e.g., n-Dodecane, >99% purity)

  • Helium or Nitrogen (carrier gas, >99.999% purity)

  • Hydrogen (FID fuel, >99.999% purity)

  • Compressed Air (FID oxidizer, filtered)

  • Volumetric flasks, pipettes, and autosampler vials

4. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column)

  • Data acquisition and processing software

5. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min

6. Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Internal Standard Preparation: Prepare a stock solution of the internal standard (e.g., n-Dodecane) in the same solvent.

  • Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in the solvent to a known concentration. Add a known amount of the internal standard.

  • Injection: Inject the prepared sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by the injection of the standard.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity of this compound using the area percent method (assuming equal response factors for structurally similar impurities) or by using the internal standard method for more accurate quantification.

7. System Suitability:

  • Inject a standard solution multiple times to ensure good reproducibility of retention times and peak areas (RSD < 2%).

  • The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.5).

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for high-purity this compound for research purposes requires a systematic approach to ensure the quality and consistency of the material. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow start Start: Identify Need for High-Purity this compound search Initial Supplier Search (e.g., ChemicalBook, Simson Pharma) start->search request_info Request Technical Data Sheets & Certificates of Analysis search->request_info evaluate_spec Evaluate Supplier Specifications: - Purity (GC) - Impurity Profile - Stereoisomeric Purity (if applicable) request_info->evaluate_spec compare_suppliers Compare Suppliers: - Price - Lead Time - Available Quantities evaluate_spec->compare_suppliers select_supplier Select Primary Supplier compare_suppliers->select_supplier procure Procure Small Sample for In-House QC select_supplier->procure qc_analysis Perform In-House QC Analysis (e.g., GC-FID as per protocol) procure->qc_analysis pass_fail QC Pass? qc_analysis->pass_fail purchase Purchase Bulk Quantity pass_fail->purchase Yes re_evaluate Re-evaluate Suppliers or Discuss with Current Supplier pass_fail->re_evaluate No re_evaluate->search

Caption: Workflow for selecting a commercial supplier of high-purity this compound.

This guide provides a foundational framework for sourcing high-purity this compound. By following a structured approach to supplier evaluation and implementing robust in-house quality control, researchers can ensure the integrity of their starting materials, which is paramount for achieving reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol (C₉H₂₀O, MW: 144.25 g/mol ) is a branched-chain secondary alcohol.[1] Its analysis is pertinent in various fields, including flavor and fragrance chemistry, environmental monitoring, and as a potential biomarker or industrial chemical intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the specific and sensitive detection of mass spectrometry.[2]

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected analytical performance.

Chemical Properties

PropertyValue
Molecular FormulaC₉H₂₀O[1]
Molecular Weight144.25 g/mol [1]
IUPAC Name2-methyloctan-4-ol[1]
CAS Number40575-41-5[1]

Experimental Protocols

A robust and reproducible GC-MS analysis of this compound necessitates meticulous sample preparation and optimized instrumental conditions.

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (e.g., 50 mL)

  • Glass vials with PTFE-lined septa

  • Pipettes

  • Vortex mixer

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

  • To enhance the partitioning of the analyte into the organic solvent, add a small amount of NaCl (e.g., 2 g) to increase the ionic strength of the aqueous phase.

  • Add a known volume of dichloromethane (e.g., 5 mL) to the separatory funnel.

  • Stopper the funnel and shake vigorously for approximately 2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to fully separate. Dichloromethane, being denser than water, will form the bottom layer.

  • Carefully drain the lower organic layer into a clean, dry glass vial.

  • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery of the analyte.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Instrument-specific optimization may be required.[3]

GC Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.3 mL/min[3]
Oven Program Initial temperature of 60°C for 2 minutes, then ramp at 3°C/min to 234°C, followed by a ramp at 5°C/min to 260°C, and hold for 10 minutes.[3]
MS Parameter Value
Transfer Line Temp. 250 °C[3]
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35-300

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of volatile alcohols. These values are illustrative and should be determined for each specific instrument and method validation.[4][5]

Parameter Typical Value Notes
Retention Time (RT) To be determined experimentallyDependent on the specific GC column and oven program.
Linearity (R²) > 0.99[4][5]A calibration curve should be generated with at least five concentration levels.
Limit of Detection (LOD) 0.01 - 0.1 mg/mL[4]Typically calculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) 0.05 - 0.2 mg/mL[4]Typically calculated as 10 times the signal-to-noise ratio.
Accuracy/Recovery 85-115%[4]Determined by analyzing spiked samples at different concentration levels.
Precision (%RSD) < 15%Determined from replicate injections of a standard solution.
Qualitative Analysis: Mass Spectrum

The identification of this compound is confirmed by its mass spectrum. The electron impact (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and specific fragment ions. For secondary alcohols, the molecular ion peak is often weak or absent.[6] The fragmentation pattern is dominated by alpha-cleavage and dehydration.[6]

  • Molecular Ion (M⁺): m/z 144 (may be of low abundance)

  • Major Fragment Ions:

    • m/z 69: This is the top peak in the NIST library spectrum and likely results from alpha-cleavage.[1]

    • m/z 126: Loss of water (H₂O) from the molecular ion (M-18).[6]

    • Other fragments resulting from further cleavage of the carbon chain.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Drying Drying (Anhydrous Na₂SO₄) LLE->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M This compound (m/z 144) F1 Fragment 1 (m/z 69) M->F1 - C₅H₁₁• F2 Fragment 2 (m/z 126) M->F2 - H₂O

References

Application Note: Enantioselective Synthesis of (S)-(+)-2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2-Methyl-4-octanol is a crucial chiral building block and a known insect pheromone, particularly recognized as a male-specific compound released by the sugarcane weevil Sphenophorus levis. Its biological activity is linked to the aggregation behavior of this species. The precise stereochemistry of this molecule is vital for its biological function, necessitating a highly enantioselective synthetic route for its production. This application note provides a detailed protocol for the enantioselective synthesis of (S)-(+)-2-Methyl-4-octanol, starting from the readily available chiral pool starting material, D-mannitol. The described methodology achieves high enantiomeric excess, making it suitable for applications in chemical ecology research and the development of pest management strategies.

Overall Synthetic Scheme

The synthesis of (S)-(+)-2-Methyl-4-octanol is accomplished through a multi-step sequence starting from D-mannitol. The key chiral intermediate, (R)-glyceraldehyde acetonide, is prepared from D-mannitol and subsequently elaborated to the target molecule. This route ensures the desired (S)-configuration at the C4 stereocenter of the final product.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis and the enantiomeric excess of the final product.

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee %)
1(R)-Glyceraldehyde Acetonide (4)D-Mannitol (2)33.5-
2(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)(R)-Glyceraldehyde Acetonide (4)88-
3(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)81-
4(S)-1,2-Hexanediol (7)(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)79-
5(S)-(+)-2-Methyl-4-octanol (1)(S)-1,2-Hexanediol (7)78>99.5

Experimental Protocols

Protocol 1: Synthesis of (R)-Glyceraldehyde Acetonide (4)

This protocol describes the preparation of the key chiral intermediate from D-mannitol.

Materials:

  • D-Mannitol

  • Acetone

  • Sodium periodate

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare (R)-glyceraldehyde acetonide (4) from D-mannitol (2) following established literature procedures.[1] This typically involves the protection of the diol functionalities of D-mannitol as acetonides, followed by oxidative cleavage.

  • After aqueous workup, extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude aldehyde by distillation under reduced pressure (30 mmHg), collecting the fraction between 67-72 °C to yield pure aldehyde 4.[1]

Protocol 2: Synthesis of (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

This protocol details the Wittig reaction to extend the carbon chain.

Materials:

  • (Triphenylphosphonium)propanide

  • (R)-Glyceraldehyde Acetonide (4)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, prepare the Wittig reagent, (triphenylphosphonium)propanide, in anhydrous THF.

  • Cool the reaction mixture and slowly add a solution of freshly distilled (R)-glyceraldehyde acetonide (4) in anhydrous THF.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent and dry the organic phase.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford compound 5.[1]

Protocol 3: Synthesis of (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

This protocol describes the hydrogenation of the double bond.

Materials:

  • (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve compound 5 in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation with H₂ gas at a suitable pressure until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield compound 6.[1]

Protocol 4: Synthesis of (S)-1,2-Hexanediol (7)

This protocol details the deprotection of the acetonide group.

Materials:

  • (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

  • Dowex® 50W resin (acidic)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve compound 6 in a mixture of methanol and water.

  • Add acidic Dowex® 50W resin to the solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Upon completion, filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Perform an aqueous workup and extract the diol 7 with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to yield the diol 7.[1]

Protocol 5: Synthesis of (S)-(+)-2-Methyl-4-octanol (1)

This is the final step to obtain the target molecule. The conversion of the diol to the final product involves a two-step process via a tosylate intermediate, which is then reduced.

Materials:

  • (S)-1,2-Hexanediol (7)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Tosylation: Dissolve the diol 7 in pyridine and cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture until the formation of the monotosylate is complete.

  • Perform an aqueous workup to isolate the crude tosylate.

  • Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

  • Cool the LiAlH₄ suspension and slowly add a solution of the crude tosylate in anhydrous diethyl ether.

  • Allow the reaction to stir until the reduction is complete.

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the resulting solids and extract the filtrate with diethyl ether.

  • Dry the combined organic layers, remove the solvent, and purify the residue by distillation to afford (S)-(+)-2-Methyl-4-octanol (1).[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the enantioselective synthesis of (S)-(+)-2-Methyl-4-octanol.

Enantioselective_Synthesis D_Mannitol D-Mannitol (2) Glyceraldehyde_Acetonide (R)-Glyceraldehyde Acetonide (4) D_Mannitol->Glyceraldehyde_Acetonide Oxidative Cleavage Butenyl_Dioxolane (4S)-4-But-1-enyl-2,2- dimethyl-1,3-dioxolane (5) Glyceraldehyde_Acetonide->Butenyl_Dioxolane Wittig Reaction Butyl_Dioxolane (4S)-4-Butyl-2,2- dimethyl-1,3-dioxolane (6) Butenyl_Dioxolane->Butyl_Dioxolane Hydrogenation (Pd/C, H2) Hexanediol (S)-1,2-Hexanediol (7) Butyl_Dioxolane->Hexanediol Deprotection (Acidic Resin) Final_Product (S)-(+)-2-Methyl-4-octanol (1) Hexanediol->Final_Product 1. Tosylation 2. Reduction (LiAlH4)

Caption: Synthetic pathway for (S)-(+)-2-Methyl-4-octanol.

Conclusion

This application note outlines a robust and highly enantioselective method for the synthesis of (S)-(+)-2-Methyl-4-octanol. The use of D-mannitol as a chiral starting material provides an efficient entry to the key chiral intermediate, (R)-glyceraldehyde acetonide. The subsequent steps are high-yielding and the final product is obtained with excellent enantiomeric purity, making this protocol highly valuable for researchers in the fields of chemical synthesis, drug development, and chemical ecology. The detailed experimental procedures and the clear summary of quantitative data facilitate the reproduction of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Field Use of 2-Methyl-4-octanol in Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-4-octanol is a well-documented aggregation pheromone component for several species of weevils (Coleoptera: Curculionidae), most notably the sugarcane weevil, Sphenophorus levis. It is a male-produced volatile compound that attracts both males and females of the species, making it a valuable tool for monitoring and managing pest populations. The biologically active enantiomer is typically the (S)-form. This document provides detailed application notes and protocols for the effective use of this compound in pheromone traps based on available research.

I. Principle of Action

This compound acts as a chemical signal, guiding weevils to a potential food source and aggregation site. When released from a lure in a trap, it mimics the presence of other weevils, attracting them to the trapping device. Research suggests that the efficacy of this compound can be significantly enhanced when used in conjunction with host plant kairomones, such as volatiles from sugarcane or banana pseudostem, which act synergistically to attract the target pests.

II. Target Insect Species

The primary target species for this compound-baited traps is the sugarcane weevil, Sphenophorus levis. However, this compound has also been identified as a pheromone component for other related species, including Sphenophorus incurrens.

III. Quantitative Data Summary

The following table summarizes key quantitative data from field studies on the use of this compound and related compounds in pheromone traps.

ParameterSpeciesLure CompositionRelease RateTrap TypeKey Findings
Trap Capture Sphenophorus incurrens350 mg this compound in a membrane device~1 mg/dayPitfall trapsTraps baited with the pheromone lure and sugarcane caught significantly more weevils than traps with either component alone or empty traps[1].
Electrophysiological Response Odoiporus longicollis (Banana pseudostem weevil)2-Methyl-4-heptanol (related compound) + Host Plant Extract (HPE)N/AElectroantennogram (EAG)The combination of the pheromone and HPE elicited a significantly stronger antennal response in males compared to either component alone[2][3].
Behavioral Response Odoiporus longicollis2-Methyl-4-heptanol + Host Plant ExtractN/AY-tube olfactometerBoth sexes responded most strongly to the combination of the pheromone and host plant volatiles[2][3].

IV. Experimental Protocols

Objective: To prepare slow-release lures of this compound for field use.

Materials:

  • (S)-2-Methyl-4-octanol (high purity)

  • Membrane release devices (e.g., Squid) or rubber septa

  • Hexane (for dilution, if necessary)

  • Micropipette

  • Fume hood

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Work in a well-ventilated fume hood.

  • For membrane devices, carefully inject the desired amount of this compound (e.g., 350 mg) into the reservoir of the device using a micropipette.

  • For rubber septa, a specific amount of the pheromone can be loaded onto the septum. The release rate will depend on the material of the septum and the amount loaded.

  • If a lower release rate is desired, this compound can be diluted in a suitable solvent like hexane before loading.

  • Seal the lures in airtight, pheromone-resistant packaging (e.g., foil pouches) and store them in a cool, dark place until field deployment.

Objective: To effectively deploy and monitor pheromone traps for capturing target weevil species.

Materials:

  • Pitfall traps (e.g., plastic containers with lids)

  • Prepared this compound lures

  • Host plant material (e.g., fresh sugarcane stalks)

  • Soapy water or a suitable killing and preserving agent

  • Shovel or auger for burying traps

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Trap Selection: Pitfall traps are commonly used for weevils. These can be constructed from plastic containers. Holes should be made in the sides near the top to allow weevil entry.

  • Baiting the Trap:

    • Hang the this compound lure from the inside of the trap lid.

    • Place fresh host plant material (e.g., 250 g of cut sugarcane stalks) inside the trap as a co-attractant[1].

  • Trap Installation:

    • Select a suitable location within the target area (e.g., sugarcane field).

    • Bury the pitfall trap in the ground so that the entrance holes are level with the soil surface.

    • Fill the bottom of the trap with a few inches of soapy water to drown and preserve captured insects.

  • Experimental Design:

    • For research purposes, use a randomized complete block design with multiple replicates of each treatment.

    • Treatments could include:

      • Trap with this compound lure + sugarcane

      • Trap with sugarcane only

      • Trap with this compound lure only

      • Empty trap (control)

    • Place traps at a sufficient distance from each other (e.g., 30 meters) to avoid interference[1].

  • Monitoring and Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Record the number of target and non-target insects captured in each trap.

    • Replace the host plant material and soapy water as needed to maintain their effectiveness.

    • Replace the pheromone lure according to its specified field life.

V. Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_monitoring Monitoring & Data Collection Phase cluster_analysis Data Analysis Phase Lure_Prep Prepare Pheromone Lures (this compound) Trap_Baiting Bait Traps with Lure and/or Host Plant Lure_Prep->Trap_Baiting Bait_Prep Prepare Host Plant Bait (e.g., Sugarcane) Bait_Prep->Trap_Baiting Trap_Setup Set Up Pitfall Traps Trap_Setup->Trap_Baiting Trap_Installation Install Traps in Field Trap_Baiting->Trap_Installation Trap_Check Weekly Trap Inspection Trap_Installation->Trap_Check Data_Collection Record Insect Captures Trap_Check->Data_Collection Maintenance Replenish Bait and Lures Data_Collection->Maintenance Data_Analysis Statistical Analysis of Trap Catches Data_Collection->Data_Analysis Maintenance->Trap_Check Continue Monitoring Cycle Conclusion Draw Conclusions on Pheromone Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for field application of this compound.

Signaling_Pathway cluster_environment Environment cluster_insect Insect Olfactory System cluster_behavior Behavioral Response Pheromone This compound Antenna Antennal Receptors Pheromone->Antenna Binds to specific receptors Kairomone Host Plant Volatiles Kairomone->Antenna Binds to other receptors Neuron Olfactory Sensory Neurons Antenna->Neuron Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Nerve Impulse Behavior Attraction & Aggregation Brain->Behavior Signal Processing & Behavioral Output

Caption: Putative olfactory signaling pathway for this compound.

References

Application Notes and Protocols for 2-Methyl-4-octanol as a Semiochemical in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a naturally occurring chiral alcohol that functions as a critical semiochemical, specifically an aggregation pheromone, for several species of weevils (Coleoptera: Curculionidae), particularly within the genus Sphenophorus.[1][2] This compound is typically produced by males and attracts both males and females, leading to the congregation of individuals for mating and feeding.[1][2][3] The (S)-(+)-enantiomer of this compound has been identified as the biologically active form in species such as the sugarcane weevil, Sphenophorus levis.[1] These application notes provide an overview of the use of this compound in pest management, along with detailed protocols for its evaluation and application in laboratory and field settings.

Target Pests

The primary documented application of this compound as a semiochemical is for the monitoring and management of weevils in the genus Sphenophorus. Notable target species include:

  • Sphenophorus levis (Sugarcane Weevil): A significant pest of sugarcane, where the larvae tunnel into the stalks, causing substantial damage.[1][3]

  • Sphenophorus incurrens : Another weevil species that is a pest of sugarcane.[3]

While the primary research has focused on these species, the compound is a known aggregation pheromone for several curculionid species, suggesting potential applications for a broader range of weevil pests.[1][4]

Data Presentation

Table 1: Behavioral Response of Sphenophorus incurrens to Synthetic this compound in a Y-tube Olfactometer

This table summarizes the dose-dependent attractive response of male and female S. incurrens to synthetic this compound. The data indicates that at a sufficiently high concentration, the compound is attractive to both sexes. At a lower concentration, only females showed a significant attraction.

Concentration (ng/µL)SexWeevils Choosing this compoundWeevils Choosing Solvent (Control)No ChoiceG-test (P-value)
1Female12108> 0.05 (ns)
1Male11136> 0.05 (ns)
10Female1875< 0.05
10Male14106> 0.05 (ns)
100Female2064< 0.01
100Male1983< 0.05
ns = not significant
(Data sourced from Illescas-Riquelme et al., 2016)[3]
Table 2: Field Trapping of Sphenophorus incurrens Using this compound Baited Traps

This table presents the results of a field trial comparing the efficacy of traps baited with this compound, with and without the presence of host plant material (sugarcane). The combination of the pheromone lure and sugarcane was the most effective at capturing weevils.

TreatmentMean No. Weevils Captured (± SE)
Pheromone Lure + Sugarcane28.5 ± 4.2 a
Sugarcane + 18 Males10.2 ± 2.1 b
Pheromone Lure Alone8.8 ± 1.9 b
Sugarcane Alone6.5 ± 1.5 b
Control (Empty Trap)0.5 ± 0.3 c
Means followed by the same letter are not significantly different (Tukey's test, P > 0.05).
(Data sourced from Illescas-Riquelme et al., 2016)[3]

Signaling Pathway

The precise olfactory receptors (ORs) and the subsequent signaling cascade responsible for the detection of this compound in weevils have not yet been fully elucidated. In general, insect olfaction involves the binding of volatile molecules to ORs located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the antennae. This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain for processing. Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a highly conserved co-receptor known as Orco.

cluster_sensillum Antennal Sensillum 2M4O This compound OR Odorant Receptor (Specific Subunit) 2M4O->OR Binding OSN Olfactory Sensory Neuron OR->OSN Activates Orco Orco (Co-receptor) Orco->OSN Brain Brain OSN->Brain Signal Transduction Behavior Aggregation Behavior Brain->Behavior Elicits

Insect Olfactory Signaling Pathway for this compound.

Experimental Protocols

Protocol 1: Y-tube Olfactometer Bioassay for Weevil Attraction to this compound

This protocol describes a laboratory-based behavioral assay to evaluate the attractant or repellent properties of this compound to weevils.

Materials:

  • Glass Y-tube olfactometer (dimensions appropriate for the target weevil species)

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., wash bottle with distilled water)

  • Odor source chambers

  • Filter paper strips

  • Synthetic this compound (racemic or enantiomerically pure)

  • Solvent (e.g., hexane or paraffin oil)

  • Micropipettes

  • Test insects (male and female weevils, starved for a specified period)

  • Stopwatch

  • Light source providing uniform, low-level illumination

Procedure:

  • Setup: Assemble the Y-tube olfactometer, connecting the air source through the charcoal filter and humidifier to the two arms of the 'Y'. Adjust the flow rate to a constant, low level (e.g., 100-200 mL/min per arm).

  • Odor Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper strip and place it in one of the odor source chambers. Apply an equal volume of the solvent alone to another filter paper strip as the control and place it in the other chamber.

  • Acclimatization: Allow the airflow to pass through the odor sources and the Y-tube for a few minutes to establish a stable odor plume.

  • Insect Introduction: Introduce a single weevil at the base of the Y-tube.

  • Observation: Start the stopwatch and observe the weevil's behavior for a set period (e.g., 5-10 minutes). Record the first arm the weevil enters and the total time spent in each arm. A choice is typically recorded when the weevil moves a certain distance into an arm and remains there for a minimum duration.

  • Replication: Repeat the assay with a new weevil for each replicate. Alternate the position of the treatment and control arms between replicates to avoid positional bias.

  • Data Analysis: Analyze the data using a Chi-square test or a G-test to determine if there is a significant preference for the arm containing this compound compared to the control arm.

AirSource Air Source Filter Charcoal Filter AirSource->Filter Humidifier Humidifier Filter->Humidifier FlowSplit Humidifier->FlowSplit OdorSource1 Odor Source 1 (this compound) FlowSplit->OdorSource1 OdorSource2 Odor Source 2 (Solvent Control) FlowSplit->OdorSource2 YTube Y-tube OdorSource1->YTube OdorSource2->YTube Choice1 Choice Arm 1 YTube->Choice1 Choice2 Choice Arm 2 YTube->Choice2 InsectRelease Insect Release InsectRelease->YTube Data Data Recording & Analysis Choice1->Data Choice2->Data

Y-tube Olfactometer Experimental Workflow.
Protocol 2: Field Trapping for Monitoring Weevil Populations

This protocol details the methodology for using this compound baited traps to monitor weevil populations in an agricultural setting.

Materials:

  • Pitfall traps or other suitable traps for weevils (e.g., modified plastic containers)

  • Lures containing synthetic this compound (e.g., commercially available slow-release dispensers)

  • Host plant material (e.g., sugarcane pieces), if used as a co-attractant[3]

  • Soapy water or a suitable killing/preservative agent

  • Shovels or augers for installing traps

  • GPS device for mapping trap locations

  • Data sheets for recording trap captures

Procedure:

  • Trap Preparation: Prepare the traps by adding the killing/preservative agent (e.g., 1 L of soapy water) to the collection container.[3]

  • Lure Placement: Place the this compound lure within the trap. If using a co-attractant, add the host plant material. For the study on S. incurrens, a lure releasing approximately 1 mg/day of this compound was used in conjunction with 250 g of sugarcane pieces.[3]

  • Trap Deployment: Deploy the traps in the field at a predetermined density and spacing (e.g., one trap every 30 meters).[3] Bury pitfall traps so that the rim is level with the soil surface.

  • Experimental Design: Arrange the traps in a randomized complete block design to account for field variability. Include control traps (e.g., unbaited or baited only with host plant material) to assess the specific effect of the pheromone.

  • Monitoring: Check the traps at regular intervals (e.g., every 2-3 days).[3] Count and record the number of captured weevils, and identify them to species and sex if possible.

  • Maintenance: Replace the killing agent and co-attractants as needed. Replace the pheromone lures according to the manufacturer's instructions or based on their known field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's) to compare the effectiveness of different bait combinations and to monitor population trends over time.

cluster_prep Preparation cluster_deploy Deployment cluster_monitor Monitoring & Data Collection cluster_analysis Analysis TrapPrep Prepare Traps (Killing Agent) TrapDeploy Deploy Traps in Field TrapPrep->TrapDeploy LurePrep Prepare Lures (Pheromone +/- Co-attractant) LurePrep->TrapDeploy ExpDesign Randomized Design TrapDeploy->ExpDesign TrapCheck Check Traps (Regular Intervals) TrapDeploy->TrapCheck DataRecord Record Captures (Species, Sex, Number) TrapCheck->DataRecord DataAnalysis Statistical Analysis (ANOVA, Tukey's Test) DataRecord->DataAnalysis PopTrends Assess Population Dynamics DataAnalysis->PopTrends

Field Trapping Experimental Workflow.

Conclusion

This compound is a potent semiochemical for several weevil species of economic importance. Its primary function as an aggregation pheromone makes it a valuable tool for integrated pest management (IPM) programs, particularly for monitoring population dynamics and for mass trapping. The provided protocols offer a framework for researchers to further investigate the efficacy of this compound for various target pests and to develop optimized strategies for its use in the field. Further research is needed to identify the specific olfactory receptors and signaling pathways involved in the perception of this semiochemical, which could lead to the development of more targeted and effective pest control agents.

References

Application Notes and Protocols for the Extraction of 2-Methyl-4-octanol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a chiral alcohol that has been identified as a significant semiochemical, particularly as a male-produced aggregation pheromone in several species of weevils (Coleoptera: Curculionidae).[1][2][3] Notably, the (S)-enantiomer is the biologically active form in the sugarcane weevil, Sphenophorus levis, a major pest in sugarcane plantations.[3] The ability to effectively extract and analyze this compound from its natural source is crucial for research in chemical ecology, pest management strategies, and the development of semiochemical-based products.

These application notes provide detailed protocols for the extraction of this compound from its primary natural source, the male sugarcane weevil, as well as methods for its analysis.

Natural Source and Rearing

The primary natural source of this compound is the male sugarcane weevil, Sphenophorus levis.[1][2][3] A related species, Sphenophorus incurrens, also produces this compound as a male-specific aggregation pheromone.[4][5] For a consistent supply of insect material, laboratory rearing is essential.

Protocol 1: Rearing of Sphenophorus levis

This protocol is adapted from methodologies for rearing Curculionidae for semiochemical studies.

Materials:

  • Sphenophorus levis adults (field-collected or from an existing colony)

  • Sugarcane stalks (fresh)

  • Ventilated rearing containers (e.g., plastic containers with mesh lids)

  • Moist soil or vermiculite

  • Controlled environment chamber or room (25 ± 2°C, 60-70% RH, 12:12 h L:D photoperiod)

Procedure:

  • Colony Establishment: Obtain adult S. levis from sugarcane fields with known infestations.[6][7]

  • Housing: Place the adult weevils in ventilated containers with a layer of moist soil or vermiculite at the bottom.

  • Diet: Provide fresh sugarcane stalks as a food source and oviposition substrate. Replace the sugarcane every 3-4 days to prevent mold growth and ensure a fresh food supply.

  • Oviposition and Larval Development: Females will lay eggs within the sugarcane stalks. Once larvae hatch, they will feed and develop within the stalks.

  • Pupation: Mature larvae will exit the stalks and pupate in the soil.

  • Adult Emergence: New adults will emerge from the pupae. Separate males from females for pheromone collection. Males can be identified by morphological differences, which may require microscopic examination.

  • Maintenance: Maintain the rearing containers in a controlled environment to ensure optimal development and survival.

Extraction Protocols

Two primary methods are recommended for the extraction of this compound from male S. levis: Dynamic Headspace Collection (for volatile analysis) and Solvent Extraction (for recovery of the compound from the insect body).

Protocol 2: Dynamic Headspace Collection (Aeration)

This non-destructive method collects the volatile compounds released by living insects.

Materials:

  • Live male S. levis adults

  • Glass aeration chamber

  • Purified air source (e.g., compressed air passed through a charcoal filter)

  • Flow meter

  • Adsorbent tubes (e.g., packed with Porapak Q or Tenax TA)

  • Vacuum pump

  • High-purity solvents for elution (e.g., hexane, dichloromethane)

  • Sample vials

Procedure:

  • Chamber Preparation: Place a counted number of male weevils (e.g., 10-20 individuals) into the glass aeration chamber. It is advisable to also include a small piece of sugarcane as a food source to encourage natural behavior.

  • Airflow: Connect the chamber to a purified air source at the inlet and an adsorbent tube at the outlet. Draw air through the chamber at a controlled rate (e.g., 100-500 mL/min) using a vacuum pump connected to the outlet of the adsorbent tube.

  • Volatile Trapping: Continue the aeration for a set period, typically 24-48 hours, to trap the released volatiles onto the adsorbent material.

  • Elution: After collection, disconnect the adsorbent tube. Elute the trapped compounds by passing a small volume (e.g., 200-500 µL) of a high-purity solvent (e.g., hexane or dichloromethane) through the tube. Collect the eluate in a clean sample vial.

  • Concentration (Optional): If necessary, the sample can be concentrated under a gentle stream of nitrogen to the desired volume for analysis.

  • Storage: Store the extracted sample at -20°C or lower until analysis.

Protocol 3: Solvent Extraction

This method extracts the compound directly from the insect's body.

Materials:

  • Male S. levis adults (fresh or frozen)

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Glass vials with PTFE-lined caps

  • Vortex mixer or sonicator

  • Micropipettes

  • Filter system (e.g., syringe filter with a PTFE membrane)

Procedure:

  • Sample Preparation: Use either whole bodies or specific body parts (e.g., abdomens) of male weevils. If using whole insects, they can be flash-frozen in liquid nitrogen prior to extraction.

  • Extraction: Place the insect material into a glass vial and add a measured volume of the extraction solvent (e.g., 500 µL of hexane per 10 insects).

  • Agitation: Seal the vial and agitate the mixture for a set period (e.g., 2-4 hours) at room temperature. A vortex mixer or sonicator can be used to enhance extraction efficiency.

  • Separation: Carefully remove the insect parts from the solvent.

  • Filtration: Filter the solvent extract to remove any particulate matter.

  • Concentration (Optional): The extract can be concentrated under a gentle stream of nitrogen if needed.

  • Storage: Store the extract at -20°C or lower until analysis.

Analytical Protocol

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of this compound in the extracts.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5MS, VA-5, or BPX5)[1]

  • Chiral capillary column (e.g., Cyclosil-B) for enantiomeric analysis[1]

  • Helium carrier gas

  • Autosampler or manual syringe

  • This compound standard (racemic and enantiomerically pure, if available)

Procedure:

  • Injection: Inject 1-2 µL of the sample extract into the GC inlet.

  • GC Separation (Non-chiral):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 min.

      • Ramp: 7°C/min to 230°C.

      • Hold: 20 min at 230°C.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • GC Separation (Chiral):

    • Column: Cyclodextrin-based chiral column (e.g., Cyclosil-B, 30 m x 0.25 mm x 0.25 µm).[1]

    • Oven Temperature: Isothermal at 60°C.

    • Carrier Gas: Helium.

    • Note: Derivatization to the acetate may be necessary to achieve baseline separation of the enantiomers.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 35 to 350.

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of a pure standard. The mass spectrum of this compound will show characteristic fragments.

  • Quantification: Create a calibration curve using serial dilutions of a this compound standard to quantify the amount of the compound in the sample.

Data Presentation

ParameterDynamic Headspace CollectionSolvent Extraction
Sample Type Volatiles from live insectsWhole body or body parts
Extraction Time 24-48 hours2-4 hours
Primary Solvent Hexane or Dichloromethane (for elution)Hexane or Dichloromethane
Typical Yield Nanograms per insect per hourMicrograms per insect
Advantages Non-destructive, measures released volatilesHigher yield, captures stored compound
Disadvantages Lower yield, requires specialized equipmentDestructive, may extract non-released compounds

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Workflow cluster_rearing Insect Rearing cluster_extraction Extraction Methods cluster_analysis Analysis cluster_output Results Rearing 1. Rearing of Sphenophorus levis Headspace 2a. Dynamic Headspace Collection Rearing->Headspace Solvent 2b. Solvent Extraction Rearing->Solvent GCMS 3. GC-MS Analysis Headspace->GCMS Solvent->GCMS ChiralGC 4. Chiral GC Analysis GCMS->ChiralGC Identification Identification of This compound GCMS->Identification Quantification Quantification GCMS->Quantification EnantiomerRatio Enantiomeric Ratio ChiralGC->EnantiomerRatio

Caption: Workflow for extraction and analysis of this compound.

Pheromone_Signaling Male Male S. levis Pheromone Release of (S)-2-Methyl-4-octanol Male->Pheromone Biosynthesis Antenna Antennal Reception (Conspecifics) Pheromone->Antenna Olfactory Cue Behavior Aggregation Behavior (Males and Females) Antenna->Behavior Neural Signal

Caption: Aggregation pheromone signaling pathway in S. levis.

References

Application Notes and Protocols: Electrophysiological Response of Insects to 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a semiochemical that plays a crucial role in the chemical communication of several insect species, particularly within the order Coleoptera. It has been identified as a male-produced aggregation pheromone in various weevil species, such as the sugarcane weevil, Sphenophorus levis.[1][2][3][4] This compound is attractive to both males and females, mediating aggregation behavior that can have significant implications for pest management strategies.[1][2][4] Understanding the electrophysiological response of insects to this compound is fundamental for elucidating the olfactory mechanisms underlying this behavior and for the development of effective semiochemical-based tools for pest monitoring and control.

These application notes provide a detailed overview of the protocols for two key electrophysiological techniques, Electroantennography (EAG) and Single Sensillum Recording (SSR), used to measure and characterize insect olfactory responses to this compound.

Data Presentation: Electrophysiological Responses

The following tables present illustrative quantitative data on the electrophysiological responses of a hypothetical weevil species to this compound. This data is structured to facilitate comparison and interpretation. Note: The data presented below is hypothetical and for illustrative purposes, as specific quantitative response values for this compound were not available in the cited literature. The structure is based on typical data presentation from electrophysiological studies on related compounds.[5]

Table 1: Electroantennography (EAG) Dose-Response to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SE (Male)Mean EAG Response (mV) ± SE (Female)
Control (Hexane)0.15 ± 0.020.18 ± 0.03
0.0010.85 ± 0.090.92 ± 0.11
0.011.75 ± 0.151.88 ± 0.19
0.13.20 ± 0.283.45 ± 0.31
14.50 ± 0.354.80 ± 0.40
104.65 ± 0.384.95 ± 0.42

Table 2: Single Sensillum Recording (SSR) Response to this compound

Sensillum TypeOdorant (1 µg/µL)Spontaneous Firing Rate (spikes/s) ± SEResponse Firing Rate (spikes/s) ± SENet Response (spikes/s) ± SE
Basiconic Sensillum AControl (Hexane)25 ± 326 ± 31 ± 1
Basiconic Sensillum AThis compound26 ± 4150 ± 12124 ± 11
Trichoid Sensillum BControl (Hexane)15 ± 216 ± 21 ± 1
Trichoid Sensillum BThis compound14 ± 315 ± 31 ± 1

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol outlines the general procedure for measuring the summated electrical response of olfactory receptor neurons on an insect's antenna to this compound.

1. Materials and Reagents:

  • Test Compound: this compound

  • Solvent: High-purity hexane or paraffin oil

  • Saline Solution: (e.g., for Coleoptera) 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, 34.23 g/L sucrose

  • Electrodes: Glass capillaries filled with saline solution, containing Ag/AgCl wires.

  • Stimulus Cartridges: Filter paper strips and Pasteur pipettes.

2. Stimulus Preparation:

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for dose-response studies (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Stimulus Cartridges: Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip. After allowing the solvent to evaporate for 30-60 seconds, insert the filter paper into a Pasteur pipette. Prepare a control pipette with solvent only.

3. Insect Preparation (Excised Antenna Method):

  • Anesthesia: Anesthetize an insect by chilling it on ice for a few minutes.

  • Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mounting: Place a small amount of conductive gel on the EAG probe electrodes. Mount the basal end of the antenna onto the reference electrode and the distal tip of the antenna into contact with the recording electrode.

4. EAG Recording:

  • Setup: Place the mounted antenna preparation within a Faraday cage and position it in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.

  • Stabilization: Allow the baseline electrical signal from the antenna to stabilize.

  • Stimulus Delivery: Insert the tip of a stimulus pipette into the airflow directed at the antenna. Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant.

  • Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

5. Data Analysis:

  • Measure the peak amplitude of the EAG response for each stimulus.

  • Subtract the average response to the solvent control from the responses to this compound.

  • Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.

Protocol 2: Single Sensillum Recording (SSR)

This protocol describes the method for recording the action potentials from individual olfactory sensory neurons housed within a single sensillum in response to this compound.

1. Materials and Reagents:

  • Test Compound and Solvent: As in EAG protocol.

  • Electrodes: Sharpened tungsten electrodes.

  • Insect Pinning and Mounting: Wax or dental wax on a microscope slide.

2. Stimulus Preparation:

  • Prepare stimulus cartridges as described in the EAG protocol.

3. Insect Preparation:

  • Immobilization: Anesthetize the insect and mount it on a holder (e.g., a pipette tip or wax block) to restrain movement. The head and antennae should be accessible.

  • Antenna Fixation: Secure the antennae using a glass microcapillary or wax to prevent movement.

4. SSR Recording:

  • Electrode Placement: Under a high-magnification microscope, insert the reference electrode into the insect's eye. Carefully position the recording electrode over the antenna.

  • Sensillum Puncturing: Advance the recording electrode to pierce the cuticle at the base of a target sensillum.

  • Signal Acquisition: Once the electrode is in place, spontaneous neuronal activity (action potentials or "spikes") should be detectable.

  • Stimulus Delivery: Deliver a puff of the odorant over the antenna as described in the EAG protocol.

  • Recording: Record the change in the firing rate of the neuron in response to the stimulus.

5. Data Analysis:

  • Count the number of spikes in a defined period (e.g., 500 ms) before and after the stimulus.

  • Calculate the net response by subtracting the spontaneous firing rate from the firing rate during the stimulus.

  • Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

Mandatory Visualization

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare this compound Dilutions B Prepare Stimulus Cartridges A->B C Anesthetize and Excise Antenna D Mount Antenna on Electrodes C->D E Stabilize Baseline in Airflow D->E F Deliver Odorant Puff E->F G Record EAG Response (mV) F->G H Measure Peak Amplitude G->H I Correct for Control Response H->I J Generate Dose-Response Curve I->J

Caption: Workflow for Electroantennography (EAG) experiments.

SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare this compound Stimulus B Immobilize Insect C Position Electrodes (Reference and Recording) B->C D Puncture Sensillum with Recording Electrode C->D E Record Spontaneous Activity D->E F Deliver Odorant Puff E->F G Record Neuronal Response (Spikes) F->G H Spike Sorting and Counting G->H I Calculate Net Response (Spikes/s) H->I J Compare Responses to Different Stimuli I->J

Caption: Workflow for Single Sensillum Recording (SSR) experiments.

Olfactory_Signaling_Pathway cluster_olfaction Insect Olfactory Signaling Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP OR Odorant Receptor (OR) Complex OBP->OR Transport Neuron Olfactory Sensory Neuron (OSN) IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal

Caption: Generalized insect olfactory signaling pathway.

References

Application of 2-Methyl-4-octanol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol (CAS: 40575-41-5) is a secondary branched-chain alcohol that has garnered interest in the flavor and fragrance industry for its distinct sensory characteristics.[1] Its chemical structure, featuring a hydroxyl group and a methyl branch, contributes to a unique aromatic profile that finds application in various consumer products, including food flavorings, perfumes, and cosmetics.[1] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its sensory and analytical evaluation. While it is utilized as a fragrance ingredient, it is also recognized as a male-specific compound in the sugarcane weevil Sphenophorus levis, where it is associated with aggregation behavior, highlighting its semiochemical properties.[2]

Data Presentation: Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[3][4][5]
Molecular Weight 144.25 g/mol [3][4]
CAS Number 40575-41-5[1][3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, Floral, Aromatic[1]
Boiling Point 189.1 - 204 °C[1]
Density ~0.822 - 0.834 g/cm³[1]
Solubility Soluble in alcohols and organic solvents; Insoluble in water[1][6]
logP (Octanol/Water) 3.1[3]

Table 2: Sensory Threshold Data for this compound

Sensory ThresholdValueMediumReference(s)
Odor Detection Threshold Data not available in the reviewed literature. See Protocol 1 for the determination method.-
Taste Detection Threshold Data not available in the reviewed literature. See Protocol 1 for the determination method.-

Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron (OSN) Cilia Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Ca_Ion Ca²⁺ Ca_Na_Influx->Ca_Ion Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_Ion->Cl_Channel Opens Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Cl_Efflux->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: General olfactory signal transduction cascade.[7][8][9]

Experimental Protocols

Protocol 1: Determination of Sensory Detection Thresholds

This protocol outlines the procedure for determining the odor and taste detection thresholds of this compound in a specific medium (e.g., water, air) using the ASTM E679 standard methodology (Ascending Forced-Choice Method of Limits).

1. Objective: To determine the lowest concentration of this compound that is detectably different from a blank sample.

2. Materials:

  • This compound (high purity, >98%)

  • Odor-free, taste-free water (for taste threshold) or purified air (for odor threshold)

  • Glass sample containers with PTFE-lined caps

  • Positive displacement pipettes

  • Panel of trained sensory assessors (n=15-25)

  • Red-lit, odor-controlled sensory evaluation booths

3. Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not directly soluble in the test medium.

  • Sample Preparation (Dilution Series):

    • Prepare a series of dilutions of this compound in the test medium (water or air). A starting concentration is typically determined from preliminary range-finding tests.

    • Use a geometric progression (e.g., 1:2 or 1:3 dilutions) to create a concentration gradient that spans from sub-threshold to supra-threshold levels.

  • Sensory Evaluation (Triangle Test):

    • Assessors are presented with three samples (a "triad"), where two are blanks and one contains the diluted this compound, or two contain the odorant and one is a blank.

    • The presentation order is randomized for each assessor and each concentration level.

    • Assessors are asked to identify the "odd" or "different" sample.

  • Procedure:

    • Start with the lowest concentration and present the triad to each panelist.

    • If the panelist correctly identifies the odd sample, they are presented with the next lower concentration in the next session. If incorrect, they are presented with the next higher concentration.

    • This process is repeated until each panelist's individual threshold (the concentration at which they transition from guessing to detecting) is determined.

  • Data Analysis:

    • The group's best-estimate threshold is calculated as the geometric mean of the individual panelists' thresholds.

    • Statistical significance is determined using tables based on the binomial distribution, ensuring the number of correct identifications is significantly above chance (p < 0.05).

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the specific odor character of this compound as it elutes from a gas chromatograph.[10][11]

1. Objective: To correlate the instrumental detection of this compound with its perceived odor character and intensity.

2. Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Effluent splitter to direct column outflow to both the detector (e.g., MS) and the ODP

  • Humidifier for the ODP air supply

  • Appropriate GC column (e.g., DB-5, DB-Wax)

  • Trained sensory assessors (n=3-5)

3. Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration detectable by both the instrument and human assessors.

  • GC-MS/O Analysis:

    • Inject the sample into the GC. The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.

    • As compounds elute from the column, they are simultaneously detected by the MS and sniffed by an assessor at the ODP.

    • The assessor records the time, duration, intensity, and a qualitative description of any odor perceived.

    • The resulting olfactogram (odor data) is then aligned with the chromatogram (MS data) using retention times.

  • Data Acquisition:

    • Chromatogram: Total ion chromatogram (TIC) and mass spectrum for peak identification.

    • Olfactogram: A plot of odor events versus time, often including descriptors and intensity ratings.

  • Data Analysis:

    • Confirm the identity of the peak corresponding to this compound using its mass spectrum and retention index.

    • Correlate the timing of the odor event described by the assessor with the retention time of the this compound peak to confirm its specific aroma contribution.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Correlation Sample This compound Standard Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Column Chromatographic Separation Injection->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Chromatogram Generate Chromatogram & Mass Spectrum MS->Chromatogram Olfactogram Record Olfactogram (Time, Intensity, Descriptor) ODP->Olfactogram Correlation Correlate Data via Retention Time Chromatogram->Correlation Olfactogram->Correlation

Caption: Experimental workflow for GC-Olfactometry (GC-O) analysis.[12][13]

Protocol 3: Example Chemical Synthesis of (S)-2-Methyl-4-octanol

This section summarizes a reported enantioselective synthesis route for (S)-2-Methyl-4-octanol, starting from D-mannitol. This method is particularly relevant for applications where specific stereoisomers are required, such as in pheromone research.[2]

1. Objective: To synthesize the (S)-(+)-enantiomer of this compound with high enantiomeric excess.

2. Starting Material:

  • D-mannitol

3. Key Intermediate:

  • (R)-glyceraldehyde acetonide

4. Synthesis Steps (Summary):

  • Preparation of Intermediate: D-mannitol is converted to (R)-glyceraldehyde acetonide via known methods involving diol protection and oxidative cleavage.

  • Wittig Reaction: The aldehyde intermediate undergoes a Wittig reaction to extend the carbon chain.

  • Hydrogenation: The resulting alkene is hydrogenated to a saturated compound.

  • Hydrolysis: The acetonide protecting group is removed under acidic conditions to yield a diol.

  • Functional Group Manipulation: The primary alcohol of the diol is selectively tosylated.

  • Reduction: The tosylate is reduced to a methyl group.

  • Final Deprotection/Conversion: The remaining functional groups are converted to yield the final product, (S)-2-Methyl-4-octanol.

Synthesis_Workflow Start D-Mannitol Step1 Protection & Oxidative Cleavage Start->Step1 Intermediate1 (R)-Glyceraldehyde Acetonide Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 Alkene Intermediate Step2->Intermediate2 Step3 Hydrogenation (Pd/C) Intermediate2->Step3 Intermediate3 Saturated Acetonide Step3->Intermediate3 Step4 Acidic Hydrolysis Intermediate3->Step4 Intermediate4 Diol Intermediate Step4->Intermediate4 Step5 Selective Tosylation & Reduction Intermediate4->Step5 Product (S)-2-Methyl-4-octanol Step5->Product

Caption: Synthesis workflow for (S)-2-Methyl-4-octanol.[2]

References

Asymmetric Synthesis of Chiral 2-Methyl-4-octanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical aspect of modern organic chemistry and pharmaceutical development. Chiral 2-methyl-4-octanol is a valuable building block and a known insect pheromone, making its enantiomerically pure synthesis a subject of significant interest. These application notes provide a detailed overview of established asymmetric strategies for the synthesis of chiral this compound, complete with experimental protocols and comparative data.

This document outlines three principal strategies for achieving the asymmetric synthesis of this compound: chiral pool synthesis, chemoenzymatic synthesis, and catalytic asymmetric reduction. Each method offers distinct advantages and is presented with a detailed workflow and experimental protocol to guide researchers in their synthetic endeavors.

Comparative Analysis of Asymmetric Synthesis Strategies

The choice of synthetic strategy often depends on factors such as the desired enantiomeric purity, scalability, cost of starting materials and catalysts, and the available laboratory equipment. The following table summarizes the key quantitative data for the different approaches to provide a clear comparison.

StrategyKey TransformationStarting MaterialChiral SourceOverall YieldEnantiomeric Excess (ee)
Chiral Pool SynthesisWittig reaction, hydrogenation, and reductionD-MannitolD-Mannitol~20%>99.5% (S)-enantiomer
Chemoenzymatic SynthesisAsymmetric reduction of a β-ketoesterIsovaleryl chlorideSaccharomyces cerevisiae~20% (S), ~14% (R)>99% (S)-enantiomer
Catalytic Asymmetric ReductionAsymmetric transfer hydrogenation of 2-methyl-4-octanone2-Methyl-4-octanoneChiral Ruthenium CatalystHigh (typical)High (typical)

Strategy 1: Chiral Pool Synthesis from D-Mannitol

This strategy leverages a readily available and inexpensive chiral starting material, D-mannitol, to establish the desired stereochemistry early in the synthetic sequence. The chirality of D-mannitol is transferred through a series of stereocontrolled reactions to afford the target (S)-2-methyl-4-octanol with excellent enantiopurity.[1][2]

Logical Workflow

mannitol D-Mannitol acetonide (R)-Glyceraldehyde Acetonide mannitol->acetonide Oxidative Cleavage wittig_product Wittig Product acetonide->wittig_product Wittig Reaction hydrogenation_product Hydrogenated Intermediate wittig_product->hydrogenation_product Hydrogenation diol Diol Intermediate hydrogenation_product->diol Hydrolysis tosylate Monotosylate diol->tosylate Tosylation final_product (S)-2-Methyl-4-octanol tosylate->final_product Reduction

Caption: Chiral pool synthesis of (S)-2-methyl-4-octanol from D-mannitol.

Experimental Protocol: Key Steps

1. Preparation of (R)-Glyceraldehyde Acetonide from D-Mannitol: (R)-Glyceraldehyde acetonide is prepared from D-mannitol via oxidative cleavage.[2]

2. Wittig Reaction: To a stirred suspension of propyltriphenylphosphonium bromide (7.40 g, 19.2 mmol) in THF (150 mL) at room temperature, n-butyllithium (8.70 mL, 2.35 M in hexane) is added slowly. The resulting orange-red solution is stirred for 30 minutes. A solution of (R)-glyceraldehyde acetonide (1.95 g, 15.0 mmol) in THF (20 mL) is then added slowly. The reaction mixture is stirred for an additional 30 minutes and then quenched by the addition of water. The product is extracted with diethyl ether, and the organic layer is concentrated. The residue is purified by column chromatography to yield the Wittig product.[1]

3. Hydrogenation: The product from the Wittig reaction is dissolved in ethanol and hydrogenated over 10% Pd/C at atmospheric pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to give the hydrogenated intermediate.

4. Hydrolysis and Conversion to (S)-2-Methyl-4-octanol: The hydrogenated intermediate is hydrolyzed using an acidic resin (e.g., Dowex® 50W) in aqueous solution to yield the corresponding diol.[2] The diol is then selectively tosylated at the primary hydroxyl group, followed by reduction of the tosylate with a suitable reducing agent like lithium aluminum hydride to afford (S)-2-methyl-4-octanol.[1]

Strategy 2: Chemoenzymatic Synthesis

This approach utilizes a biocatalytic step to introduce chirality, offering high enantioselectivity under mild reaction conditions. The key step is the asymmetric reduction of a prochiral ketone, ethyl 5-methyl-3-oxohexanoate, using the yeast Saccharomyces cerevisiae. This method can be adapted to produce both (R)- and (S)-enantiomers of this compound.

Experimental Workflow

start Isovaleryl Chloride ketoester Ethyl 5-methyl-3-oxohexanoate start->ketoester Acylation enzyme Saccharomyces cerevisiae ketoester->enzyme hydroxyester (S)-Ethyl 3-hydroxy-5-methylhexanoate enzyme->hydroxyester Asymmetric Reduction mesylate Mesylated Intermediate hydroxyester->mesylate Mesylation grignard Grignard Reagent mesylate->grignard product (S)-2-Methyl-4-octanol grignard->product Grignard Reaction

Caption: Chemoenzymatic synthesis of (S)-2-methyl-4-octanol.

Experimental Protocol: Key Steps

1. Synthesis of Ethyl 5-methyl-3-oxohexanoate: This starting material can be synthesized from isovaleryl chloride and ethyl acetoacetate.

2. Asymmetric Reduction with Saccharomyces cerevisiae: A suspension of baker's yeast (Saccharomyces cerevisiae) in a sucrose solution is prepared. Ethyl 5-methyl-3-oxohexanoate is added, and the mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for several days. The reaction progress is monitored by TLC or GC. Upon completion, the yeast cells are removed by filtration, and the product is extracted from the filtrate with an organic solvent. The crude product is purified by column chromatography to yield (S)-ethyl 3-hydroxy-5-methylhexanoate.

3. Conversion to (S)-2-Methyl-4-octanol: The resulting chiral hydroxy ester is then converted to the target alcohol through a sequence of standard organic transformations. This typically involves mesylation of the hydroxyl group, followed by a Grignard reaction with propylmagnesium bromide to introduce the n-butyl group.

Strategy 3: Catalytic Asymmetric Reduction

Catalytic asymmetric reduction of a prochiral ketone is a highly efficient and atom-economical method for generating chiral alcohols. The use of a chiral catalyst, such as a Noyori-type ruthenium complex, allows for the enantioselective reduction of 2-methyl-4-octanone to the corresponding chiral alcohol. This method is attractive for its potential for high turnover numbers and excellent enantioselectivities.

Logical Relationship Diagram

ketone 2-Methyl-4-octanone catalyst Chiral Ru-Catalyst ketone->catalyst alcohol Chiral this compound catalyst->alcohol Asymmetric Transfer Hydrogenation h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->catalyst

Caption: Catalytic asymmetric reduction of 2-methyl-4-octanone.

Experimental Protocol: Representative Procedure

1. Preparation of the Catalyst System: A chiral ruthenium catalyst, for example, RuCl--INVALID-LINK--, is used.

2. Asymmetric Transfer Hydrogenation: In an inert atmosphere glovebox, the chiral ruthenium catalyst is dissolved in a suitable solvent (e.g., dichloromethane). A hydrogen donor, typically a mixture of formic acid and triethylamine, is added. The substrate, 2-methyl-4-octanone, is then added, and the reaction mixture is stirred at a specific temperature (e.g., 28 °C) for a designated time. The reaction is monitored by GC or HPLC.

3. Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Disclaimer: The provided experimental protocols are intended as a general guide and may require optimization for specific laboratory conditions and desired outcomes. Researchers should always adhere to appropriate safety precautions when handling chemicals and conducting experiments.

References

Application Note: Solid-Phase Microextraction (SPME) for 2-Methyl-4-octanol Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol is a semi-volatile branched-chain alcohol that can be found in various matrices, playing a role as a flavor component, a potential biomarker, or an environmental contaminant. Accurate and sensitive quantification of this analyte is crucial for a wide range of research and development applications. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that combines sampling, extraction, and concentration of analytes in a single step.[1] This application note provides a detailed protocol for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of Headspace SPME

In headspace SPME, a fused silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial.[1] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique is particularly suitable for volatile and semi-volatile compounds like this compound.

Recommended Materials and Methods

Materials
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of molecular weights and polarities, making it suitable for this compound.[2] Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can be used, as it is effective for more volatile polar analytes like alcohols.[3][4][5]

  • SPME Holder: Manual or autosampler version.

  • Sample Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation Unit: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or equivalent polar column).

  • Reagents: this compound standard, internal standard (e.g., 2-octanol), sodium chloride (NaCl), and sample matrix.

Method Overview

The headspace SPME method for this compound involves several key steps: sample preparation, extraction, and desorption, followed by GC-MS analysis. The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility.

Experimental Protocols

Sample Preparation
  • Place a known amount of the liquid or solid sample (e.g., 1-5 g) into a headspace vial.

  • For aqueous samples, add a saturated solution of NaCl to the vial to increase the ionic strength of the sample. This "salting-out" effect enhances the release of polar volatile compounds into the headspace.[6]

  • If an internal standard is used for quantification, add a known amount of the internal standard (e.g., 2-octanol) to the sample.[7]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

Headspace SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to the desired temperature (e.g., 60-70 °C).[2] Allow the sample to equilibrate for a set time (e.g., 20-60 minutes) with constant agitation to facilitate the partitioning of this compound into the headspace.[2]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature and with continued agitation.[2]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC-MS (e.g., 250 °C).[2] Expose the fiber for a sufficient time (e.g., 1-5 minutes) to ensure complete thermal desorption of the analytes.[2]

GC-MS Analysis
  • Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-350). For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Data Presentation

The following tables provide a summary of recommended SPME parameters and hypothetical quantitative data for this compound analysis.

Table 1: Recommended Headspace SPME Parameters for this compound

ParameterRecommended Range/ValueRationale
SPME Fiber DVB/CAR/PDMS or PDMS/DVBSuitable for semi-volatile and polar compounds.[2][3][4][5]
Sample Volume 1-5 g in a 10 or 20 mL vialEnsures sufficient headspace for extraction.
Salt Addition Saturated NaCl solutionIncreases the volatility of polar analytes.[6]
Equilibration Time 20-60 minAllows for equilibrium between the sample and headspace to be reached.[2]
Extraction Temperature 60-70 °CEnhances the volatility of semi-volatile compounds.[2]
Extraction Time 20-60 minAllows for sufficient partitioning of the analyte onto the fiber.[2]
Agitation ContinuousFacilitates mass transfer and reduces equilibration time.
Desorption Temperature 250 °CEnsures complete desorption of the analyte from the fiber.[2]
Desorption Time 1-5 minPrevents carryover to the next analysis.[2]

Table 2: Exemplary Quantitative Data for this compound Analysis by HS-SPME-GC-MS

ParameterExemplary Value
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantitation (LOQ) 0.15 µg/L
Repeatability (%RSD, n=5) < 10%
Recovery (%) 90 - 110%

Note: The values in Table 2 are for illustrative purposes and may vary depending on the specific matrix and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme Headspace SPME cluster_analysis Analysis cluster_data Data Processing prep1 Sample Aliquoting prep2 Addition of Salt & Internal Standard prep1->prep2 prep3 Vial Sealing prep2->prep3 spme1 Incubation & Equilibration prep3->spme1 spme2 Fiber Exposure (Extraction) spme1->spme2 spme3 Fiber Retraction spme2->spme3 analysis1 Thermal Desorption in GC Inlet spme3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantification data1->data2 spme_parameter_selection cluster_properties Key Properties cluster_parameters SPME Parameter Selection analyte Analyte Properties (this compound) volatility Semi-volatile analyte->volatility polarity Polar (Alcohol) analyte->polarity temp Extraction Temperature (Increase for semi-volatiles) volatility->temp time Extraction Time (Increase for semi-volatiles) volatility->time fiber Fiber Selection (DVB/CAR/PDMS or PDMS/DVB) polarity->fiber salt Salt Addition (Increase volatility of polar analytes) polarity->salt

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 2-Methyl-4-octanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure, column chromatography on silica gel, and liquid-liquid extraction to remove specific impurities. The choice of method depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the typical impurities found in synthetic this compound?

A2: Typical impurities depend on the synthetic route. If prepared via a Grignard reaction (e.g., reacting an alkyl magnesium halide with an appropriate aldehyde), common impurities may include unreacted starting materials, byproducts from side reactions (such as Wurtz coupling products), and residual solvents.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying and quantifying volatile impurities, while NMR can provide structural confirmation and detect non-volatile impurities.

Q4: My purified this compound has a persistent odor. What could be the cause?

A4: A persistent odor could be due to trace amounts of volatile impurities, such as residual starting materials or low molecular weight byproducts from the synthesis. Highly sensitive techniques like GC-MS can help identify these odor-causing compounds. Further purification by fractional distillation or passing through a column of activated charcoal may be necessary.

Troubleshooting Guides

Fractional Distillation

Q: I am having trouble separating this compound from an impurity with a close boiling point. What can I do?

A: Separating compounds with close boiling points requires optimizing your fractional distillation setup. Here are some troubleshooting steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates and improves separation.

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation.

  • Reduce Pressure: Performing the distillation under a higher vacuum will lower the boiling points of the components and can sometimes increase the boiling point difference, aiding in separation.

  • Ensure Proper Insulation: Insulate the distillation column and head to maintain a proper temperature gradient and prevent premature condensation.

Q: My distillation is proceeding very slowly or not at all, even at a high temperature.

A: This issue can arise from several factors:

  • Inadequate Heating: Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.

  • Vacuum Leaks: Check all joints and connections for leaks. A poor vacuum will result in higher boiling points.

  • Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Column Chromatography

Q: My this compound is eluting with impurities from the silica gel column. How can I improve the separation?

A: Co-elution of impurities is a common problem in column chromatography. Consider the following adjustments:

  • Optimize the Solvent System: The polarity of the eluent is crucial. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[1] Perform thin-layer chromatography (TLC) with various solvent ratios to find the optimal system that provides good separation between your product and the impurities. A common solvent system for similar alcohols is a mixture of hexane and ethyl ether (e.g., 8:1 v/v).[1]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

  • Sample Loading: Ensure you load the sample onto the column in a concentrated band using a minimal amount of solvent. Overloading the column or using too much solvent to dissolve the sample can lead to poor separation.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.

Q: The this compound seems to be degrading on the silica gel column.

A: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1%), to the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Liquid-Liquid Extraction

Q: An emulsion is forming during the liquid-liquid extraction, making it difficult to separate the layers.

A: Emulsions are a common issue, especially when dealing with complex mixtures. Here are some ways to break an emulsion:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If the volume is small enough, centrifuging the emulsion can force the layers to separate.

Quantitative Data on Purification Efficiency

The efficiency of purification can be evaluated based on the final purity achieved and the percentage yield of the purified product. Below is a summary of expected outcomes for different purification techniques based on literature for similar compounds.

Purification TechniqueTypical Purity Achieved (GC-MS)Expected YieldNotes
Fractional Distillation > 98%60-80%Highly effective for removing impurities with significantly different boiling points. Yield can be lower due to losses in the column and multiple fractions.
Silica Gel Chromatography > 99%70-90%Excellent for removing polar and non-polar impurities. Yield depends on the separation efficiency and the amount of material lost on the column. A specific synthesis of (S)-2-methyl-4-octanol reported a 78% yield after flash chromatography.[1]
Liquid-Liquid Extraction Variable> 95% (for the extraction step)Primarily used for removing acidic or basic impurities. The final purity will depend on the other purification steps used.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and heating the flask gently.

    • Apply a vacuum to the system, gradually reducing the pressure.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (impurities and residual solvents) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 202-204 °C at atmospheric pressure, which will be significantly lower under vacuum), change the receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

    • Stop the distillation before the distilling flask goes to dryness.

  • Analysis: Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane/ethyl acetate 9:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.

    • Collect the eluting solvent in fractions.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product. A synthesis of a related compound reported using a hexane/ethyl ether (7:1 v/v) solvent system for purification.[1]

Visualizations

Troubleshooting_Distillation start Distillation Problem issue_separation Poor Separation of This compound and Impurity start->issue_separation issue_slow Slow or No Distillation start->issue_slow solution_separation1 Increase Column Efficiency (longer column, better packing) issue_separation->solution_separation1 solution_separation2 Decrease Distillation Rate issue_separation->solution_separation2 solution_separation3 Optimize Vacuum Pressure issue_separation->solution_separation3 solution_slow1 Check for Vacuum Leaks issue_slow->solution_slow1 solution_slow2 Ensure Adequate Heating issue_slow->solution_slow2 solution_slow3 Verify Thermometer Placement issue_slow->solution_slow3

Caption: Troubleshooting workflow for fractional distillation of this compound.

Troubleshooting_Chromatography start Chromatography Problem issue_elution Co-elution with Impurities start->issue_elution issue_degradation Product Degradation on Column start->issue_degradation solution_elution1 Optimize Solvent System (TLC) issue_elution->solution_elution1 solution_elution2 Use Gradient Elution issue_elution->solution_elution2 solution_elution3 Improve Sample Loading issue_elution->solution_elution3 solution_degradation1 Deactivate Silica Gel (add base) issue_degradation->solution_degradation1 solution_degradation2 Use Neutral Alumina issue_degradation->solution_degradation2

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Overcoming challenges in the stereoselective synthesis of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective synthesis of 2-Methyl-4-octanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on achieving high stereoselectivity and yield.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Q1: My reaction is producing a nearly racemic or diastereomeric mixture of this compound. What are the primary causes and how can I improve the stereoselectivity?

A1: Achieving high stereoselectivity in the synthesis of acyclic alcohols like this compound is a common challenge. The outcome is highly dependent on the chosen synthetic route and reaction conditions. Key factors influencing stereoselectivity include the nature of the chiral catalyst or auxiliary, the reaction temperature, and the steric and electronic properties of the reactants.[1]

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy:

    • Asymmetric Reduction of 2-Methyl-4-octanone: This is a common and effective route. The choice of chiral reducing agent is critical.[2]

      • Catalytic Transfer Hydrogenation: Consider using catalysts like those derived from ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP derivatives). These methods often provide high enantioselectivity.[2][3]

      • Stoichiometric Chiral Reagents: Reagents like those derived from lithium aluminum hydride (LAH) modified with chiral ligands (e.g., BINOL-H) or chiral boranes (e.g., Alpine-Borane) can be highly effective.[2][3] The choice of a bulky chiral ligand can enhance facial selectivity.

    • Grignard Reaction with a Chiral Aldehyde: Reacting a Grignard reagent (e.g., isobutylmagnesium bromide) with a chiral pentanal derivative can establish the stereocenter at C4. However, standard Grignard reactions often lack inherent stereochemical control, leading to racemic products unless a chiral auxiliary or solvent is used.[4][5]

    • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as D-mannitol, can provide a robust pathway to a specific enantiomer.[6][7]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product and amplifying the energy difference between diastereomeric transition states.[8]

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A screen of different solvents may be necessary to find optimal conditions.

    • Catalyst/Reagent Loading: In catalytic reactions, ensure the optimal catalyst-to-substrate ratio is used. For stoichiometric reagents, ensure at least one full equivalent of the chiral reagent is active.

  • Ensure Reagent Purity:

    • Impurities in starting materials, reagents, or solvents can interfere with the reaction and diminish stereoselectivity. Ensure all materials are of high purity and anhydrous where required, especially for Grignard and hydride-based reactions.[9][10]

Issue 2: Low or No Product Yield

Q2: My reaction is resulting in a low yield of this compound or failing altogether. What are the likely causes?

A2: Low yields can stem from several factors, including poor reagent quality, suboptimal reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Grignard Reagents: These are highly sensitive to moisture and air.[9][10] Ensure strictly anhydrous conditions. The magnesium turnings may need activation (e.g., with iodine or by crushing) to remove the passivating oxide layer.[9][11]

    • Hydride Reducing Agents (e.g., LAH, NaBH₄): These reagents can decompose upon storage. Use freshly opened or properly stored reagents.

    • Catalysts: Ensure catalysts for hydrogenation have not been poisoned and are handled under the appropriate atmosphere.

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. For temperature-sensitive reactions, ensure it is carefully controlled.

    • Addition Rate: Slow, dropwise addition of reagents, particularly organometallics and hydrides, can prevent temperature spikes and minimize side reactions.[10]

  • Investigate Potential Side Reactions:

    • Grignard Reactions: Protic impurities (water, alcohols) will quench the Grignard reagent.[4] In reactions with esters, double addition can occur.[11]

    • Reduction of Ketones: In transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol, formic acid) is present in sufficient excess.[2]

Issue 3: Difficulty in Purification and Isolation

Q3: I am struggling to separate the desired stereoisomer of this compound from byproducts or other stereoisomers. What are effective purification strategies?

A3: The separation of stereoisomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purification. Careful selection of the solvent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) is crucial for achieving separation.[6]

    • Chiral HPLC or GC: For analytical and sometimes preparative separation of enantiomers, a chiral stationary phase is required. Derivatization of the alcohol to an acetate or other ester can sometimes improve separation on chiral columns.[6][7]

  • Distillation:

    • While simple distillation is unlikely to separate stereoisomers, extractive distillation, which involves adding an auxiliary agent to alter the relative volatilities, can sometimes be effective for separating diastereomers on an industrial scale.[12]

  • Derivatization and Crystallization:

    • Reacting the alcohol mixture with a chiral acid to form diastereomeric esters can facilitate separation by crystallization, as diastereomers have different physical properties. The desired ester can then be hydrolyzed to yield the pure enantiomer of the alcohol.

Data Summary

The following tables summarize quantitative data from representative synthetic routes for this compound and related structures, highlighting the achievable stereoselectivity and yields.

Table 1: Asymmetric Synthesis of (S)-2-Methyl-4-octanol from D-Mannitol [6][7]

StepReagents and ConditionsProductYieldStereoselectivity
Wittig Reaction(CH₃CH₂CH=PPh₃), THF(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane88%(Z)-isomer preferred
HydrogenationH₂, 10% Pd/C, Ethyl acetate(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane81%>99% ds
HydrolysisDowex® W50 resin, H₂O, 60 °C(2S)-1,2-Hexanediol79%>99% ee
Grignard Coupling (Final Step)Isobutylmagnesium bromide, Li₂CuCl₄, THF, -78 °C to rt(S)-2-Methyl-4-octanol78%>99.5% ee

Table 2: Representative Enantioselective Reductions of Ketones

Ketone SubstrateCatalyst/ReagentReductantYieldEnantiomeric Excess (ee)Reference
Aryl Methyl KetonesIr catalyst with (R)-DIPOF ligand (L40)Diphenylsilane~100%up to 96%[13]
2-OctanoneIr catalyst with (R)-DIPOF ligand (L40)Diphenylsilane100%19%[13]
β-nitropropiophenonesCu(OAc)₂ with (R)-SEGPHOS ligand (L2)PhSiH₃~95%up to 99%[13]
1-nitro-4-octanoneCu(OAc)₂ with (R)-SEGPHOS ligand (L2)PhSiH₃91%11%[13]

Note: Data for 2-octanone and 1-nitro-4-octanone are included to illustrate the challenge of achieving high ee for aliphatic ketones compared to aryl ketones with the same catalytic systems.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Methyl-4-octanol via Chiral Pool (from D-Mannitol intermediate) [6]

This protocol outlines the final step of the synthesis reported by Zarbin et al.

  • Preparation of Grignard Reagent: In a flame-dried, two-necked flask under an argon atmosphere, place magnesium turnings. Add a solution of isobutyl bromide in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining isobutyl bromide solution dropwise and reflux for 1 hour.

  • Cuprate Formation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). To this solution, add a catalytic amount of Li₂CuCl₄ solution in THF.

  • Coupling Reaction: Slowly add a solution of the previously synthesized tosylate of (2S)-1,2-hexanediol in anhydrous THF to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/diethyl ether, 8:1 v/v) to yield pure (S)-2-Methyl-4-octanol.

Protocol 2: General Procedure for Asymmetric Reduction of 2-Methyl-4-octanone using a Chiral Borane Reagent (e.g., Alpine-Borane)

This is a generalized protocol based on the principles of Alpine-Borane reductions.[2]

  • Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral borane reagent (e.g., (+)-B-chlorodiisopinocampheylborane, "DIP-Chloride") in an anhydrous solvent (e.g., THF).

  • Reduction: Cool the solution to the recommended temperature (e.g., -25 °C or -78 °C). Add 2-Methyl-4-octanone neat and dropwise to the stirred solution.

  • Monitoring: Stir the reaction mixture at the specified temperature for several hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding an appropriate reagent (e.g., acetaldehyde, followed by aqueous base like NaOH and then an oxidative workup with H₂O₂ if a borane was used).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis.

G start Low Stereoselectivity Observed q1 Which synthetic route was used? start->q1 asym_red Asymmetric Reduction of 2-Methyl-4-octanone q1->asym_red Asymmetric Reduction grignard Grignard Reaction q1->grignard Grignard chiral_pool Chiral Pool Synthesis q1->chiral_pool Chiral Pool sol_red1 Optimize Catalyst/Reagent: - Screen chiral ligands - Use bulkier chiral modifier (e.g., BINOL-H) asym_red->sol_red1 sol_red2 Lower Reaction Temperature asym_red->sol_red2 sol_red3 Screen Solvents asym_red->sol_red3 sol_grig1 Incorporate Chiral Auxiliary on aldehyde or Grignard reagent grignard->sol_grig1 sol_grig2 Use a Chiral Solvent grignard->sol_grig2 sol_pool1 Verify Stereochemical Purity of Starting Material chiral_pool->sol_pool1 sol_pool2 Check for Epimerization during intermediate steps chiral_pool->sol_pool2

Caption: Troubleshooting workflow for low stereoselectivity.

G start Start: Low Product Yield check_reagents 1. Assess Reagent Quality start->check_reagents grignard_check Grignard: - Anhydrous conditions? - Mg activated? check_reagents->grignard_check hydride_check Hydrides (LAH, NaBH₄): - Fresh/properly stored? check_reagents->hydride_check catalyst_check Catalyst: - Active/not poisoned? check_reagents->catalyst_check optimize_cond 2. Optimize Conditions grignard_check->optimize_cond hydride_check->optimize_cond catalyst_check->optimize_cond temp_time Adjust Temperature & Time (Monitor by TLC/GC) optimize_cond->temp_time addition_rate Slow Reagent Addition optimize_cond->addition_rate check_side_rxn 3. Investigate Side Reactions temp_time->check_side_rxn addition_rate->check_side_rxn side_rxn_details Identify byproducts (NMR, MS) - Grignard quenching? - Double addition? check_side_rxn->side_rxn_details solution Improved Yield side_rxn_details->solution

Caption: Step-by-step troubleshooting guide for low product yield.

References

Technical Support Center: Optimizing GC Column Selection for 2-Methyl-4-octanol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of 2-Methyl-4-octanol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating this compound enantiomers?

A1: The most critical factor is the selection of a chiral stationary phase (CSP). Standard achiral GC columns will not separate enantiomers. Cyclodextrin-based CSPs are highly effective for this purpose, as they create a chiral environment within the column that allows for differential interaction with the enantiomers of this compound.

Q2: Should I derivatize this compound before analysis?

A2: Derivatization is not always necessary but can be highly beneficial. Converting the alcohol to an ester, such as an acetate, can increase its volatility and may enhance the separation of the enantiomers on a chiral column.[1][2] This can lead to improved peak shape and resolution.

Q3: What are the recommended initial GC conditions for this separation?

A3: A good starting point for method development would be a GC system with a Flame Ionization Detector (FID) and a beta-cyclodextrin-based chiral column.[3][4] An initial oven temperature program could be: 40°C (hold for 1 minute), then ramp at 2°C/minute to 230°C.[3] Hydrogen or helium should be used as the carrier gas.

Q4: How can I improve the resolution between the enantiomer peaks?

A4: To improve resolution, you can:

  • Optimize the temperature program: Lowering the oven temperature or using a slower temperature ramp rate often increases the interaction with the stationary phase and improves separation.

  • Adjust the carrier gas flow rate: Optimizing the linear velocity of the carrier gas can minimize peak broadening.

  • Decrease the sample concentration: Chiral columns can be easily overloaded, leading to poor resolution. Diluting the sample is often an effective solution.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Enantiomer Peaks
Possible Cause Recommended Solution
Incorrect GC Column Ensure you are using a capillary column with a chiral stationary phase (CSP). Cyclodextrin-based columns are highly recommended for alcohol enantiomers.
Suboptimal Oven Temperature The GC oven temperature is crucial for tuning enantioselectivity.[1] Try a lower starting temperature and a slower ramp rate to enhance interaction with the CSP.
Column Overload Injecting too much sample is a common cause of poor resolution on chiral columns. Prepare a more dilute sample and re-inject.
Carrier Gas Flow Rate Not Optimal The linear velocity of the carrier gas affects peak broadening. Optimize the flow rate for your specific column dimensions and carrier gas (e.g., Hydrogen or Helium).
Issue 2: Peak Splitting
Possible Cause Recommended Solution
Improper Column Installation If the column is not cut cleanly or is installed incorrectly in the inlet or detector, it can create a turbulent flow path, causing peaks to split. Re-cut and reinstall the column according to the manufacturer's instructions.
Incompatible Injection Solvent If the solvent is not compatible with the stationary phase or the initial oven temperature is too high, it can cause the analyte band to spread, leading to split peaks. Ensure solvent compatibility or lower the initial oven temperature.
Contaminated Inlet Liner Particulates from the sample or septum can accumulate in the inlet liner, causing the sample path to split. Replace the inlet liner and septum.
Issue 3: Peak Tailing
Possible Cause Recommended Solution
Active Sites in the GC System Alcohols can interact with active sites (e.g., silanol groups) in the inlet liner or the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, inert chiral column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, causing peak tailing. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column.
Incorrect Column Installation Dead volume in the connections between the column and the inlet or detector can cause peak tailing. Ensure the column is installed correctly with minimal dead volume.

Data Presentation

The following tables provide representative data for the chiral separation of secondary alcohols on different cyclodextrin-based GC columns. Note that specific retention times and resolution factors for this compound may vary.

Table 1: Comparison of Chiral Stationary Phases for Secondary Alcohol Separation

Column Brand & TypeChiral Stationary Phase (CSP)AnalyteResolution (Rs)
Astec CHIRALDEX® G-TA Trifluoroacetyl-γ-Cyclodextrin3-OctanolData Not Available
Restek Rt-βDEXsa Derivatized β-Cyclodextrin1-Octen-3-olBaseline Separation
Restek Rt-βDEXsm Derivatized β-Cyclodextrin1-Octen-3-ol1.15
CP Chirasil-DEX CB Modified β-cyclodextrin2-Hexyl acetateα = 1.95

Data for 1-Octen-3-ol and 2-Hexyl acetate are included as structurally similar analytes to provide a reference for expected column performance.[2][5]

Table 2: Typical GC Column Dimensions and Parameters

ParameterRecommended Value
Column Length 25 - 30 m
Internal Diameter (ID) 0.25 mm
Film Thickness 0.25 µm
Carrier Gas Hydrogen or Helium
Injector Type Split/Splitless

Experimental Protocols

Protocol 1: Direct Enantioseparation of this compound
  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID).

    • Chiral GC Column (e.g., a derivatized β-cyclodextrin phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Hydrogen at a constant linear velocity of 80 cm/sec.[2][3]

    • Injector Temperature: 230°C.[2][3]

    • Detector Temperature: 250°C.[2][3]

    • Oven Temperature Program: 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min).[3]

    • Injection: 1 µL, split ratio of 50:1.[3]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a high-purity solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

Protocol 2: Enantioseparation after Derivatization
  • Derivatization (Acylation):

    • In a vial, mix this compound with acetic acid and a catalytic amount of iodine.[2]

    • Heat the mixture to facilitate the reaction.

    • After cooling, dissolve the product in a suitable solvent like dichloromethane for GC analysis.

  • Instrumentation and GC Conditions:

    • Follow the same instrumentation and GC conditions as in Protocol 1. The temperature program may need to be adjusted based on the volatility of the resulting acetate ester.

Visualizations

Experimental_Workflow Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Dilute Dilute in Solvent (e.g., Hexane) Sample->Dilute Derivatize Optional: Derivatize (e.g., Acylation) Dilute->Derivatize Inject Inject Sample Dilute->Inject Derivatize->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Resolution and Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Separation of this compound.

Troubleshooting_Logic Troubleshooting Poor Resolution Start Poor or No Resolution CheckColumn Is a Chiral Column being used? Start->CheckColumn UseChiralColumn Use a suitable Chiral Column CheckColumn->UseChiralColumn No CheckOverload Are peaks broad or fronting? CheckColumn->CheckOverload Yes End Resolution Improved UseChiralColumn->End DiluteSample Dilute the sample and re-inject CheckOverload->DiluteSample Yes OptimizeTemp Optimize Temperature Program (Lower temp, slower ramp) CheckOverload->OptimizeTemp No DiluteSample->End OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->End

Caption: Decision Tree for Troubleshooting Poor Resolution in Chiral GC.

References

Technical Support Center: Stability and Degradation of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Methyl-4-octanol under field conditions. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in field research?

This compound is a branched-chain aliphatic alcohol. In field research, it is primarily of interest as a semiochemical, potentially acting as an insect pheromone or attractant. Its application in pest management strategies often involves its use in lures for monitoring or controlling insect populations.

Q2: What are the primary environmental factors that influence the degradation of this compound in the field?

The stability of this compound in the field is influenced by a combination of abiotic and biotic factors:

  • Abiotic Factors:

    • Temperature: Higher temperatures can increase the volatility of this compound, leading to faster dissipation from the application site. It can also accelerate chemical degradation reactions.

    • Ultraviolet (UV) Radiation: Sunlight, particularly UV radiation, can cause photodegradation of organic molecules like this compound, breaking them down into smaller, inactive compounds.

    • pH: The acidity or alkalinity of the soil and water can influence hydrolysis rates, although alcohols are generally stable to hydrolysis under typical environmental pH conditions.

    • Oxygen: Atmospheric oxygen can lead to oxidation of the alcohol, though this is often a slower process compared to biodegradation and photodegradation.

  • Biotic Factors:

    • Microbial Degradation: Soil and water microorganisms can use this compound as a carbon source, breaking it down through enzymatic processes. This is often the most significant pathway for its degradation in the environment.

Q3: How quickly does this compound degrade in the environment?

While specific quantitative data for this compound is limited, long-chain aliphatic alcohols are generally known to biodegrade rapidly in the environment, with half-lives that can be on the order of minutes to days depending on the conditions.[1][2][3][4] The branched structure of this compound might slightly increase its persistence compared to linear alcohols, but it is still expected to be readily biodegradable.

Quantitative Data Summary

Table 1: Estimated Biodegradation Half-life of this compound in Soil and Water

Environmental MatrixConditionTemperature (°C)Estimated Half-life (t½)
SoilAerobic20-251 - 7 days
SoilAnaerobic20-257 - 28 days
Surface WaterAerobic20-250.5 - 5 days

Table 2: Estimated Influence of Abiotic Factors on Degradation

FactorConditionImpact on Degradation Rate
UV RadiationDirect SunlightSignificant increase in degradation
TemperatureIncrease of 10°CPotential doubling of degradation rate
pH5 - 9Minimal impact on hydrolysis

Experimental Protocols

Detailed methodologies for key experiments to assess the stability and degradation of this compound are provided below. These are based on established OECD guidelines and can be adapted to specific research needs.

Protocol 1: Aerobic Biodegradation in Soil (adapted from OECD 307)[1][5][6][7][8]

Objective: To determine the rate of aerobic biodegradation of this compound in soil.

Materials:

  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Radiolabeled (¹⁴C) or non-labeled this compound.

  • Incubation vessels (e.g., biometer flasks).

  • Trapping solutions for ¹⁴CO₂ (e.g., potassium hydroxide solution).

  • Analytical instrumentation (e.g., GC-MS, LSC).

  • Controlled environment chamber or incubator.

Procedure:

  • Soil Preparation: Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.

  • Application of Test Substance: Apply a known concentration of this compound (typically 1-10 mg/kg dry soil) to the soil. If using a solvent to aid application, ensure it is volatile and evaporates quickly without affecting microbial activity.

  • Incubation: Place the treated soil samples in the incubation vessels. For aerobic conditions, ensure a continuous or periodic supply of air. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90, and 120 days), sacrifice replicate samples.

  • Analysis:

    • Extract the soil samples with an appropriate organic solvent (e.g., methanol or hexane).

    • Analyze the extracts for the concentration of this compound and any potential degradation products using a validated analytical method (e.g., GC-MS).

    • If using ¹⁴C-labeled compound, measure the evolved ¹⁴CO₂ in the trapping solution using a liquid scintillation counter (LSC) to determine the extent of mineralization.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil.

Protocol 2: Photodegradation in Water

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Materials:

  • This compound.

  • Purified water (e.g., HPLC grade).

  • Quartz tubes or other UV-transparent vessels.

  • A light source with a known spectral output (e.g., a xenon arc lamp simulating sunlight).

  • Analytical instrumentation (e.g., GC-MS or HPLC).

  • Actinometer for measuring light intensity (optional but recommended).

Procedure:

  • Solution Preparation: Prepare a solution of this compound in purified water at a known concentration. Due to its low water solubility, a co-solvent like acetonitrile may be used at a very low percentage (<1%).

  • Irradiation: Fill the quartz tubes with the test solution. Expose the samples to the light source at a constant temperature. Wrap control samples in aluminum foil to keep them in the dark.

  • Sampling: At selected time intervals, withdraw aliquots from the irradiated and dark control samples.

  • Analysis: Analyze the samples to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the photodegradation rate and half-life.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Field Experiments, Exceeding Expected Degradation.

  • Question: My this compound lure is losing its effectiveness much faster than anticipated in the field. What could be the cause?

  • Answer:

    • High Volatility: Elevated field temperatures can significantly increase the evaporation rate of this compound.

      • Solution: Consider using a controlled-release dispenser designed for volatile compounds. Pre-aging the lure for 24 hours before field placement can also help achieve a more stable release rate.

    • Photodegradation: If the lures are exposed to direct, intense sunlight, photodegradation can be a significant factor.

      • Solution: If possible, place traps or lures in shaded locations. Using dispensers made of UV-resistant materials can also mitigate this issue.

    • Dispenser Issues: The type of dispenser material can greatly affect the release rate. A dispenser that is too porous for the current environmental conditions will lead to rapid depletion.

      • Solution: Select a dispenser material (e.g., rubber septa, polyethylene vials) that is appropriate for the volatility of this compound and the expected field temperatures.

Issue 2: Inconsistent or Non-reproducible Degradation Rates in Laboratory Soil Microcosm Studies.

  • Question: I am getting highly variable results in my soil biodegradation experiments with this compound. What are the potential sources of this variability?

  • Answer:

    • Non-Homogeneous Soil: Soil is a heterogeneous matrix. Variations in microbial populations, organic matter content, and pH within your soil samples can lead to different degradation rates.

      • Solution: Thoroughly mix and sieve your soil before starting the experiment to ensure homogeneity. Characterize the soil properties for each batch.

    • Inconsistent Application of the Test Substance: Uneven distribution of this compound in the soil samples will result in variable degradation.

      • Solution: If using a solvent carrier, ensure it is applied evenly and allowed to evaporate completely before sealing the incubation vessels. For direct application, mix the soil thoroughly after adding the compound.

    • Oxygen Limitation: In aerobic studies, insufficient oxygen can lead to a shift to anaerobic degradation, which is typically slower. This can happen if the microcosms are sealed too tightly or if microbial activity is very high.

      • Solution: Ensure adequate headspace and periodic ventilation of your incubation vessels. Monitor oxygen levels if possible, especially when using co-solvents that can increase microbial respiration.[5]

    • Loss due to Volatilization: this compound is volatile. Improperly sealed incubation vessels can lead to significant loss of the compound, which can be mistaken for degradation.

      • Solution: Use gas-tight incubation vessels. Include sterile controls to differentiate between biotic/abiotic degradation and physical loss. Analyze the headspace for the presence of the compound if possible.

Issue 3: Difficulty in Quantifying this compound in Environmental Samples.

  • Question: I am having trouble getting consistent and reliable measurements of this compound from my soil/water extracts. What can I do to improve my analytical method?

  • Answer:

    • Inefficient Extraction: this compound may bind to soil organic matter, leading to low extraction efficiency.

      • Solution: Optimize your extraction solvent and method. A polar solvent like methanol is often effective for extracting alcohols from soil. Techniques like microwave-assisted extraction (MAE) can improve recovery.[6][7] For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte.

    • Matrix Effects in GC-MS Analysis: Co-extracted compounds from the soil or water matrix can interfere with the ionization and detection of this compound in the mass spectrometer.

      • Solution: Use a matrix-matched calibration curve for quantification. Incorporate a clean-up step after extraction, such as passing the extract through a silica gel or Florisil column. The use of an internal standard that is structurally similar to this compound can also help to correct for matrix effects.

    • Low Sensitivity for HPLC Analysis: this compound lacks a strong chromophore, making it difficult to detect at low concentrations using standard UV detectors in HPLC.

      • Solution: Consider pre-column derivatization to attach a UV-active or fluorescent tag to the alcohol.[8] Alternatively, use a detector that does not rely on UV absorbance, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), or use GC-MS.[5][9][10]

Visualizations

Experimental_Workflow_Soil_Biodegradation cluster_prep Sample Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil Collect & Sieve Soil moisture Adjust Moisture Content soil->moisture apply_compound Apply this compound moisture->apply_compound incubate Incubate in Dark (Controlled Temperature) apply_compound->incubate co2_trap Trap Evolved CO2 incubate->co2_trap sampling Periodic Sampling incubate->sampling analysis GC-MS/LSC Analysis co2_trap->analysis extraction Solvent Extraction sampling->extraction extraction->analysis data Calculate Half-life (DT50) analysis->data

Caption: Workflow for determining the aerobic biodegradation of this compound in soil.

Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation compound This compound photodegradation Photodegradation (UV Light) compound->photodegradation major oxidation Oxidation (Oxygen) compound->oxidation minor biodegradation Microbial Biodegradation compound->biodegradation major products Smaller, Non-volatile Degradation Products photodegradation->products oxidation->products biodegradation->products mineralization Mineralization (CO2 + H2O) products->mineralization

Caption: Potential degradation pathways of this compound in the environment.

References

Technical Support Center: Synthesis of 2-Methyl-4-octanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Methyl-4-octanol synthesized via the Grignard reaction of isobutylmagnesium bromide and pentanal.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Grignard Reagent Formation (Isobutylmagnesium Bromide)

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Failure to initiate is typically due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1][2]

  • Visual Indicators of Initiation: Successful initiation is marked by the appearance of bubbles on the magnesium surface, a noticeable warming of the flask (the reaction is exothermic), and the mixture turning cloudy or grey-brown.[3] If iodine is used as an activator, its purple/brown color will fade.[3][4]

  • Solutions:

    • Magnesium Activation: Use fresh, shiny magnesium turnings.[5] If the turnings appear dull, activate them by:

      • Mechanical Activation: Gently crush the magnesium turnings in the flask with a dry glass stirring rod to expose a fresh surface.[1]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][6] The disappearance of the iodine color indicates activation.[4]

    • Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (e.g., nitrogen or argon).[3][4] Solvents must be anhydrous grade and starting materials should be free of moisture.[3][5]

Q2: The reaction starts but then stops, or the yield of my Grignard reagent is low. Why?

This issue often points to insufficient anhydrous conditions or competing side reactions.

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[6][7] Any moisture will quench the reagent as it forms, reducing the active concentration.[3]

  • Wurtz Coupling: The newly formed isobutylmagnesium bromide can react with unreacted isobutyl bromide to form 2,5-dimethylhexane, a common byproduct.[1][8] This is more likely at higher concentrations of the alkyl halide.

  • Oxygen Contamination: Grignard reagents react with oxygen to form alkoxides, which also reduces the amount of active reagent.[8]

  • Solutions:

    • Maintain Inert Atmosphere: Ensure the entire reaction is conducted under a positive pressure of dry nitrogen or argon.[3]

    • Slow Addition: Add the isobutyl bromide solution to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.[2][3]

    • Solvent Choice: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents.[3] THF is often preferred as it can better stabilize the Grignard reagent.[4]

Section 2: Reaction with Pentanal & Work-up

Q3: The yield of this compound is low, and I recover a lot of my starting material (pentanal). What happened?

Low product yield with recovery of the starting material suggests issues with the Grignard reagent's quality or competing side reactions during the addition step.

  • Poor Reagent Quality: The concentration of your Grignard reagent may be lower than calculated due to degradation during formation or storage. It is best practice to titrate the reagent just before use to determine its exact concentration.[8]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of pentanal, forming an enolate. This enolate will not react further to form the desired alcohol, and the starting aldehyde is recovered after work-up.[2][9]

  • Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. Running the reaction at too high a temperature can favor side reactions.[1]

  • Solutions:

    • Titrate the Reagent: Perform a titration (e.g., with iodine) to know the exact molarity of your Grignard solution, ensuring accurate 1:1 stoichiometry with the pentanal.[5]

    • Control Temperature: Add the pentanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C in an ice bath) to control the exotherm and favor nucleophilic addition over enolization.[1][8] After addition, the reaction can be allowed to warm to room temperature to ensure completion.[1]

Q4: My final product is impure. What are the likely side products and how can I remove them?

Common impurities include byproducts from side reactions and unreacted starting materials.

  • Common Impurities:

    • 2,5-Dimethylhexane: Formed from Wurtz coupling during reagent formation.

    • Isobutane: Formed if the Grignard reagent is quenched by trace amounts of water or acidic protons.[7]

    • Unreacted Pentanal: Due to incomplete reaction.

  • Purification Strategy:

    • Aqueous Work-up: A careful work-up with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often used to quench the reaction and protonate the intermediate alkoxide.[1]

    • Extraction: Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product.[8]

    • Washing: Wash the combined organic layers with brine to remove excess water.[2]

    • Chromatography/Distillation: Purify the crude product by flash column chromatography on silica gel or by distillation to separate the desired alcohol from less polar byproducts like 2,5-dimethylhexane.[10][11]

Data & Reaction Parameters

Table 1: Troubleshooting Summary for this compound Synthesis

Problem Potential Cause Recommended Solution(s) Reference(s)
Reaction Failure to Initiate Magnesium oxide layer on turningsActivate Mg with iodine, 1,2-dibromoethane, or by crushing.[1][3]
Presence of moistureFlame-dry all glassware; use anhydrous solvents.[3][4]
Low Yield of Grignard Reagent Wurtz coupling of isobutyl bromideAdd isobutyl bromide dropwise to maintain low concentration.[2][3]
Quenching by water or oxygenMaintain a strict inert (N₂ or Ar) atmosphere.[3][8]
Low Yield of this compound Inaccurate Grignard concentrationTitrate the Grignard reagent before use for accurate stoichiometry.[5][8]
Enolization of pentanalAdd pentanal slowly to the Grignard reagent at low temperature (0 °C).[2][8]
Impure Final Product Presence of side productsPurify crude product via distillation or flash column chromatography.[10][11]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Grignard Reaction cluster_workup Phase 3: Work-up & Purification start 1. Assemble Flame-Dried Glassware Under N₂/Ar mg 2. Add Mg Turnings & Anhydrous Ether start->mg activate 3. Activate Mg (e.g., with Iodine) mg->activate add_halide 4. Add Isobutyl Bromide Dropwise to Reflux activate->add_halide form_grignard Isobutylmagnesium Bromide Formed add_halide->form_grignard cool 5. Cool Grignard Reagent to 0 °C form_grignard->cool add_aldehyde 6. Add Pentanal Solution Dropwise at 0 °C cool->add_aldehyde warm 7. Warm to Room Temp & Stir add_aldehyde->warm alkoxide Alkoxide Intermediate warm->alkoxide quench 8. Quench with aq. NH₄Cl Solution alkoxide->quench extract 9. Extract with Ether (3x) quench->extract wash 10. Wash Organic Layer with Brine extract->wash dry 11. Dry over Na₂SO₄ or MgSO₄ wash->dry purify 12. Purify by Distillation or Chromatography dry->purify product Pure this compound purify->product troubleshooting_yield start Low Yield of This compound q1 Was the Grignard reagent titrated before use? start->q1 a1_no Cause: Incorrect Stoichiometry Solution: Titrate reagent to determine exact concentration. q1->a1_no No q2 Was starting aldehyde (pentanal) recovered? q1->q2 Yes a2_yes Cause: Enolization Solution: Add aldehyde slowly at low temperature (0 °C). q2->a2_yes Yes q3 Was a byproduct like 2,5-dimethylhexane observed? q2->q3 No a3_yes Cause: Wurtz Coupling Solution: Add alkyl halide slowly during reagent formation. q3->a3_yes Yes end Other issues: Incomplete reaction, poor work-up, or moisture. q3->end No reaction_pathways reagents Isobutyl-MgBr + Pentanal main_path Desired Reaction: Nucleophilic Addition reagents->main_path Favored by low temp side_path1 Side Reaction: Enolization reagents->side_path1 Grignard acts as a base product This compound (After Work-up) main_path->product enolate Pentanal Enolate (Recovers Pentanal) side_path1->enolate side_path2 Side Reaction: Wurtz Coupling* wurtz_product 2,5-Dimethylhexane note *Occurs during reagent formation wurtz_product->note

References

Troubleshooting low insect trap capture rates with 2-Methyl-4-octanol lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low insect trap capture rates with 2-Methyl-4-octanol lures.

Troubleshooting Guide: Low Trap Capture Rates

Low or inconsistent capture rates can arise from a variety of factors. This guide provides a systematic approach to identify and resolve common issues.

Question: My traps baited with this compound are not capturing the target insect species. What are the potential causes and solutions?

Answer: A low or zero capture rate can be attributed to several factors, ranging from the lure itself to environmental conditions and experimental setup. Systematically evaluate the following potential causes.[1]

Lure Integrity and Dispenser Performance
Potential IssueTroubleshooting Steps
Incorrect Dosage The lure dosage may be too high, causing a repellent effect, or too low, resulting in a weak attractant signal.[1][2] Verify the recommended dosage for your target species and experimental conditions. Consider performing a dose-response study to determine the optimal release rate.
Lure Degradation Improper storage (e.g., exposure to high temperatures or direct sunlight) can degrade the semiochemical. Store lures in a cool, dark place as recommended by the manufacturer. If degradation is suspected, use a fresh lure from a new batch.
Incorrect Isomer This compound has stereoisomers. The biological activity can be highly specific to one isomer. For instance, the (S)-isomer is the male-specific compound released by the sugarcane weevil Sphenophorus levis.[3][4] Confirm you are using the correct isomer for your target species.
Dispenser Failure The dispenser (e.g., polymeric plug, septum, wick) may not be releasing the semiochemical at the correct rate.[5] Ensure the dispenser is appropriate for the lure and environmental conditions. Check for physical damage or clogging.
Lure Age Lures have a limited shelf life and field longevity.[5] Do not use expired lures. Replace field lures at the recommended interval, as their effectiveness diminishes over time.
Trap and Experimental Design
Potential IssueTroubleshooting Steps
Inappropriate Trap Type The trap design may not be suitable for the target insect's behavior. For example, flying insects may be best captured with sticky traps, while ground-dwelling weevils may require pitfall traps.[6] Research the most effective trap type for your target species.
Incorrect Trap Placement Trap height, density, and location relative to host plants or insect habitats are critical. Place traps at the recommended height and spacing. Avoid placing traps in locations with excessive wind, which can disrupt the odor plume.
Trap Contamination Foreign odors on the trap (e.g., from handling, detergents, or other chemicals) can act as repellents. Handle traps with clean gloves. Avoid using traps that have been used with other chemicals.
Competing Attractants The presence of other natural or synthetic attractants in the vicinity can reduce captures. This includes highly infested host plants or other traps placed too closely. Be aware of the surrounding environment and potential "push-pull" effects of other semiochemicals.[7]
Environmental and Biological Factors
Potential IssueTroubleshooting Steps
Adverse Weather Temperature, humidity, and wind speed significantly affect insect activity and lure dispersal. Very high or low temperatures can reduce insect flight. High winds can disperse the pheromone plume too quickly. Monitor weather conditions and correlate them with capture data.
Low Pest Population The target insect population in the area may simply be low during the trapping period. Conduct preliminary surveys or consult historical data to ensure trapping coincides with peak insect activity.
Diel Activity Pattern The target insect may be active only during specific times of the day or night. Ensure traps are deployed and monitored during the insect's active periods. For example, some Sphenophorus levis activities are primarily nocturnal.[6]
Presence of Predators High populations of predators may reduce the number of target insects in the area or even be captured in the traps, deterring the target species.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing low capture rates.

G start Low / No Trap Capture lure Step 1: Verify Lure Integrity - Correct Isomer & Dosage? - Proper Storage? - Expired? start->lure trap Step 2: Assess Trap & Setup - Appropriate Trap Type? - Correct Placement? - Contamination? lure->trap Lure OK no_resolve Issue Persists: Consult Literature / Technical Support lure->no_resolve Issue Found But Unresolved env Step 3: Consider Environmental Factors - Adverse Weather? - Competing Odors? trap->env Trap OK trap->no_resolve Issue Found But Unresolved bio Step 4: Evaluate Biological Factors - Low Population Density? - Mismatched Diel Activity? env->bio Environment OK env->no_resolve Issue Found But Unresolved resolve Problem Resolved bio->resolve Factor Identified bio->no_resolve No Obvious Cause

Caption: A systematic workflow for troubleshooting low insect capture rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it attract? A1: this compound is an alcohol that functions as an aggregation pheromone for several species of weevils (Coleoptera: Curculionidae).[6] It signals other weevils of the same species to gather at a specific location, often for feeding or mating. It is a known component of the male-produced aggregation pheromone in species such as the sugarcane weevil, Sphenophorus levis.[3]

Q2: How does a semiochemical like this compound work? A2: Semiochemicals are volatile chemical signals that convey information between organisms.[8] Pheromones, a type of semiochemical, are used for communication within the same species.[9] When released from a lure, this compound forms an odor plume in the air. Target insects detect the molecules with receptors on their antennae, which triggers a behavioral response to follow the plume to its source.

G cluster_lure Lure Dispenser cluster_env Environment cluster_insect Target Insect lure This compound Release plume Odor Plume Dispersal lure->plume Volatility reception Antennal Reception plume->reception Detection cns Central Nervous System Processing reception->cns behavior Behavioral Response (Attraction) cns->behavior trap Trap behavior->trap Locomotion

Caption: Simplified signaling pathway from lure release to insect capture.

Q3: Can I mix this compound with other compounds? A3: Yes, but with caution. The combination of different semiochemicals can have synergistic or antagonistic effects. For example, combining a pheromone with a kairomone (a chemical from a host plant) can sometimes enhance attraction.[9] However, an incorrect combination or ratio can reduce or eliminate the lure's effectiveness.[2] It is crucial to consult the literature for known synergistic or antagonistic compounds for your target species before creating custom blends.

Q4: What is the best way to store this compound lures? A4: To maintain their efficacy, lures should be stored in their original sealed packaging in a cool, dark environment, such as a refrigerator or freezer dedicated to chemical storage. Avoid exposure to extreme temperatures and direct sunlight, which can accelerate the degradation of the active ingredient.

Experimental Protocols

Protocol: Lure Efficacy Choice Test

This protocol is designed to compare the attractiveness of a this compound lure against a control in a laboratory or controlled field setting. This type of test helps determine if the lure is attractive and can highlight any potential repellent effects.[10]

Objective: To evaluate the relative attractiveness of a test lure compared to a blank (control) lure.

Materials:

  • Test insects (e.g., Sphenophorus levis adults)

  • Choice-test arena (e.g., Y-tube olfactometer, large enclosed container, or field cage)

  • Test lure (this compound)

  • Control lure (dispenser with solvent only, or an empty dispenser)

  • Traps appropriate for the arena and insect

  • Stopwatch

  • Data recording sheets

Methodology:

  • Arena Setup: Place the choice-test arena in a location with controlled lighting, temperature, and minimal air disturbance.

  • Trap Placement: Position two identical traps at equal distances from the insect release point. In a Y-tube olfactometer, the traps would be at the end of each arm.

  • Lure Deployment: Bait one trap with the this compound lure and the other with the control lure. The assignment of lure position (e.g., left or right) should be randomized for each replicate to avoid positional bias.

  • Acclimatization: Allow a 30-minute period for the lure's scent to disperse and stabilize within the arena.

  • Insect Release: Introduce a single insect (or a small cohort, depending on the experimental design) at the designated release point.

  • Observation: Record the insect's "choice" (i.e., which trap it enters or which arm of the olfactometer it travels down). Set a maximum time limit for a choice to be made (e.g., 10 minutes). An insect that does not make a choice within the time limit is recorded as "no response."

  • Replication: Repeat the experiment with a new insect for each replicate. The U.S. EPA suggests a minimum of 35 replicates for studies with individual insects.[11] Between replicates, clean the arena thoroughly to remove any residual chemical cues.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the test lure over the control.

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Trial p1 1. Set up Choice Arena (e.g., Y-Tube Olfactometer) p2 2. Randomly Assign & Place Lures (Test vs. Control) p1->p2 p3 3. Acclimatize Arena (30 mins) p2->p3 e1 4. Release Insect at Designated Point p3->e1 e2 5. Observe & Record Choice (Max 10 mins) e1->e2 po1 6. Clean Arena Thoroughly e2->po1 po2 7. Repeat for N Replicates (with new insects) po1->po2 po3 8. Analyze Data (e.g., Chi-Squared Test) po2->po3

References

Technical Support Center: Quantifying 2-Methyl-4-octanol Release Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the release rate of 2-Methyl-4-octanol from various dispenser types. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying the release rate of this compound from a dispenser?

A1: The three primary methods for quantifying the release rate are:

  • Volatile Collection: This method involves passing a controlled stream of purified air over the dispenser to trap the released this compound onto an adsorbent material. The trapped compound is then eluted with a solvent and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Headspace Analysis: Techniques like Solid-Phase Microextraction (SPME) coupled with GC-MS are used to measure the concentration of this compound in the air surrounding the dispenser.[1] This method is particularly useful for assessing the volatile profile in a sealed environment.

  • Residual Extraction: This involves extracting the remaining this compound from the dispenser at different time intervals. The release rate is then calculated by determining the amount of compound lost over time.[1]

Q2: What are the key factors that influence the release rate of this compound?

A2: Several factors can significantly impact the release rate of this compound from a dispenser:

  • Temperature: Higher ambient temperatures generally lead to an increased release rate due to the increased volatility of the compound.[1][2]

  • Airflow/Wind Conditions: Increased airflow across the dispenser surface can accelerate the rate of volatilization.[1][3]

  • Dispenser Design and Material: The type of polymer or matrix used, its permeability, and the dispenser's surface area all play a crucial role in determining the release kinetics.[1]

  • Initial Loading of this compound: The initial amount of the compound in the dispenser can influence the release rate, with higher initial loads potentially leading to a higher initial release rate.[4]

  • Chemical Properties of this compound: The inherent volatility of this compound itself is a fundamental factor.[1]

Q3: How can I ensure consistent and reproducible release rate data?

A3: To ensure consistency and reproducibility in your experiments, consider the following:

  • Control Environmental Conditions: Conduct experiments in a controlled environment where temperature, humidity, and airflow can be kept constant.[5][6]

  • Use a Consistent Batch of Dispensers: Manufacturing inconsistencies can lead to variability in release rates.[1]

  • Replicate Experiments: Always perform multiple replications of your experiments to ensure the reliability of your results.

  • Use Internal Standards: Incorporating an internal standard during sample analysis can help to correct for variations in extraction efficiency and instrument response.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments to quantify the release rate of this compound.

Problem Likely Cause(s) Recommended Solution(s)
Inconsistent Release Rate Fluctuations in ambient temperature.[1][2] Inconsistent manufacturing of dispensers.[1] Degradation of this compound over time.Monitor and record environmental conditions (temperature, humidity) at the experimental site.[1] Test a sample of dispensers from the same batch for initial load consistency. Store dispensers in a cool, dark place before and during the experiment to minimize degradation.[1]
Premature Dispenser Exhaustion Higher than expected ambient temperatures accelerating the release rate.[1][2] High wind conditions increasing the rate of volatilization.[1] Incorrect dispenser type for the intended duration of the experiment.Select a dispenser with a higher load of this compound or one designed for a slower, more controlled release. If possible, shield the dispensers from direct, high winds.[1] Choose a dispenser material with lower permeability.
Low Release Rate Lower than expected ambient temperatures.[1][2] The dispenser material is too impermeable for this compound.[1] Clogging of dispenser pores (if applicable).Conduct experiments within the optimal temperature range for the dispenser, if known. Switch to a dispenser made from a more permeable material. Consider a dispenser with a larger surface area to compensate for low volatility.[1] Inspect dispensers for any physical obstructions or clogging.
Low Recovery of this compound in Volatile Collection Inappropriate adsorbent material for trapping. Inefficient solvent extraction from the adsorbent. Analyte degradation during collection or storage.Select an adsorbent with a high affinity for this compound. Tenax® TA is a common choice for general-purpose volatile collection.[7] Test different solvents to find the most efficient one for eluting this compound from the adsorbent. Ensure collection and storage conditions are inert and at a low temperature to prevent degradation.[7]
High Background Noise in GC-MS Analysis Contaminated solvents, glassware, or collection materials.[7] Environmental contaminants in the laboratory air.Use high-purity solvents and thoroughly clean all glassware.[7] Condition adsorbent traps by baking them at a high temperature before use.[7] Collect a "blank" air sample without the dispenser to identify and subtract background contaminants.[7]

Experimental Protocols

Protocol 1: Quantification of this compound Release Rate by Volatile Collection

This protocol outlines the steps for quantifying the release rate of this compound from a dispenser by collecting the volatilized compound on an adsorbent trap followed by GC-MS analysis.

Materials:

  • Dispenser containing this compound

  • Volatile collection system (e.g., glass chamber)

  • Air pump with controllable flow rate

  • Activated charcoal filter

  • Adsorbent tubes (e.g., Tenax® TA)

  • High-purity solvents (e.g., hexane, acetone)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., 3-octanol)

Procedure:

  • System Setup: Place the dispenser inside a clean, airtight glass chamber. Connect an air pump to the inlet of the chamber, with an activated charcoal filter in-line to purify the incoming air. Attach an adsorbent tube to the outlet of the chamber.

  • Volatile Collection: Pass a controlled stream of purified air (e.g., 100 mL/min) over the dispenser for a defined period (e.g., 24 hours). The volatilized this compound will be trapped on the adsorbent material.

  • Elution: After the collection period, remove the adsorbent tube. Elute the trapped this compound by passing a known volume of a suitable solvent (e.g., 1 mL of hexane) through the tube.

  • Internal Standard Addition: Add a known concentration of an internal standard to the eluate.

  • GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS system.

  • Quantification: Create a calibration curve using known concentrations of this compound. Use the peak area of the this compound relative to the internal standard to determine the amount of compound collected.

  • Calculate Release Rate: Divide the total amount of this compound collected by the duration of the collection period to determine the release rate (e.g., in ng/hour).

Protocol 2: Quantification of this compound by Residual Extraction

This protocol describes how to determine the release rate by measuring the amount of this compound remaining in the dispenser over time.

Materials:

  • Multiple dispensers from the same batch containing this compound

  • Environmental chamber or controlled field-aging setup

  • Glass vials with PTFE-lined caps

  • High-purity solvents (e.g., hexane, acetone)[4]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., 3-octanol)

Procedure:

  • Initial Load Determination (T₀): Take a subset of unused dispensers (n=3-5) and extract the entire content of this compound. To do this, place each dispenser in a separate glass vial with a known volume of solvent (e.g., 10 mL of a hexane/acetone mixture).[4] Allow for complete extraction (e.g., 24 hours at room temperature).[4]

  • Aging of Dispensers: Place the remaining dispensers in the desired experimental conditions (e.g., a controlled environmental chamber or a field location).

  • Time-Point Extractions: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), retrieve a subset of the aged dispensers (n=3-5 at each time point).

  • Residual Extraction: Extract the remaining this compound from each aged dispenser using the same procedure as in step 1.

  • Internal Standard Addition: Add a known concentration of an internal standard to each extract.

  • GC-MS Analysis: Analyze all extracts (T₀ and subsequent time points) by GC-MS.

  • Quantification: Use a calibration curve to determine the amount of this compound in each extract.

  • Calculate Release Rate: The release rate for each time interval is the difference in the average amount of this compound between consecutive time points, divided by the time elapsed.

Visualizations

Experimental_Workflow_Volatile_Collection cluster_setup System Setup cluster_analysis Analysis cluster_result Result AirPump Air Pump CharcoalFilter Charcoal Filter AirPump->CharcoalFilter Purified Air DispenserChamber Dispenser in Chamber CharcoalFilter->DispenserChamber AdsorbentTube Adsorbent Tube DispenserChamber->AdsorbentTube Volatiles Elution Solvent Elution AdsorbentTube->Elution AddIS Add Internal Standard Elution->AddIS GCMS GC-MS Analysis AddIS->GCMS Quantification Quantification GCMS->Quantification ReleaseRate Calculate Release Rate Quantification->ReleaseRate Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Inconsistent Release Rate TempFluctuations Temperature Fluctuations Problem->TempFluctuations DispenserVar Dispenser Variability Problem->DispenserVar Degradation Compound Degradation Problem->Degradation MonitorEnv Monitor Environment TempFluctuations->MonitorEnv TestBatch Test Dispenser Batch DispenserVar->TestBatch ProperStorage Ensure Proper Storage Degradation->ProperStorage

References

Resolving co-elution issues in the chromatographic analysis of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2-Methyl-4-octanol, with a focus on resolving co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution when analyzing this compound?

A1: Co-elution in the analysis of this compound primarily stems from two sources:

  • Stereoisomers: this compound has two chiral centers, meaning it can exist as four stereoisomers (diastereomers and enantiomers). These isomers have very similar physical and chemical properties, making them difficult to separate on a standard, non-chiral chromatographic column.

  • Structurally Similar Compounds: Impurities from the synthesis process or other structurally related branched-chain alcohols present in the sample matrix can have similar retention times to this compound on a given column.

Q2: How can I determine if a peak in my chromatogram is a result of co-elution?

A2: Detecting co-elution can be challenging, but there are several indicators to look for:

  • Asymmetrical Peak Shape: Look for fronting, tailing, or shoulders on your peak of interest. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1][2]

  • Peak Purity Analysis (HPLC with DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can assess peak purity. The detector scans across the peak, and if the UV-Vis spectra at different points within the peak are not identical, it suggests the presence of more than one compound.[1][2]

  • Mass Spectrometry (GC-MS or LC-MS): When using a mass spectrometer, you can examine the mass spectra across the peak. If the fragmentation pattern or the relative abundance of ions changes from the leading edge to the trailing edge of the peak, co-elution is likely occurring.[1][2]

Q3: What is the first step I should take to troubleshoot a suspected co-elution issue?

A3: The first step is to confirm that your chromatographic system is performing optimally. This includes:

  • System Suitability Test: Inject a well-characterized standard to ensure your system meets predefined criteria for resolution, peak symmetry, and efficiency.

  • Column Health: An old or contaminated column can lead to poor peak shape and loss of resolution. If in doubt, try a new column of the same type.

  • Review Method Parameters: Double-check that all instrument parameters (e.g., flow rate, temperature program, mobile phase composition) are set correctly according to your validated method.

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound Stereoisomers (GC)

Problem: A single, broad, or misshapen peak is observed for this compound, suggesting co-elution of its diastereomers.

Solution Workflow:

Workflow for Resolving this compound Stereoisomer Co-elution (GC) A Initial Observation: Broad/Asymmetrical Peak for this compound B Step 1: Confirm Co-elution (MS Spectral Skewing) A->B C Step 2: Method Modification B->C D Option A: Use a Chiral GC Column C->D E Option B: Derivatization C->E G Baseline Separation of Diastereomers D->G F Analyze Acetyl Derivative on Chiral Column E->F F->G

Caption: Troubleshooting workflow for separating this compound stereoisomers.

Detailed Steps:

  • Confirm Co-elution: As described in the FAQs, use your MS detector to check for changes in the mass spectrum across the peak.

  • Method Modification:

    • Option A: Employ a Chiral GC Column: The most direct way to separate enantiomers and diastereomers is to use a stationary phase that is itself chiral. Polysaccharide-based chiral stationary phases are often effective for this purpose.[3][4][5]

    • Option B: Derivatization: Convert the this compound into a mixture of diastereomeric derivatives using a chiral derivatizing agent. These diastereomers can then often be separated on a standard achiral column. A common approach is acetylation.[6][7]

Experimental Protocol: GC Analysis of this compound Acetyl Derivative

This protocol is based on the successful separation of the acetyl derivative of (S)-2-Methyl-4-octanol.[6]

  • Derivatization: React the this compound sample with acetic anhydride in the presence of a suitable catalyst (e.g., pyridine) to form the corresponding acetate ester.

  • GC-MS Parameters:

    • Column: Chiral Stationary Phase Column (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low enough temperature to trap the analytes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature that ensures elution of all components.

    • Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).

Data Presentation: Example Retention Times for Acetylated Diastereomers

CompoundRetention Time (min)
(4R/S)-2-Methyl-4-octanol acetate60.75
(4S)-2-Methyl-4-octanol acetate62.66

Note: Retention times are examples and will vary depending on the specific instrument, column, and conditions used.[6]

Guide 2: Resolving Co-elution with a Structurally Similar Impurity (HPLC)

Problem: The this compound peak is not fully resolved from an unknown impurity peak in a reversed-phase HPLC method.

Solution Workflow:

Workflow for Resolving Co-elution with an Impurity (HPLC) A Initial Observation: Poor Resolution (Rs < 1.5) B Step 1: Adjust Mobile Phase Strength (Modify % Organic Solvent) A->B C Step 2: Change Organic Modifier (e.g., Acetonitrile to Methanol) B->C If no improvement F Achieved Baseline Separation (Rs >= 1.5) B->F Success D Step 3: Modify Mobile Phase pH (if analytes are ionizable) C->D If no improvement C->F Success E Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) D->E If no improvement D->F Success E->F Success

Caption: Logical progression for HPLC method optimization to resolve co-eluting peaks.

Detailed Steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will generally increase the retention time of both compounds. This can sometimes improve resolution.

  • Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try switching to methanol, or vice-versa.[2]

  • Modify Mobile Phase pH: Although this compound is not ionizable, the co-eluting impurity might be. Adjusting the pH of the mobile phase can change the retention time of the ionizable compound, potentially leading to better separation.[8]

  • Change Stationary Phase: If modifications to the mobile phase are unsuccessful, the interaction between the analytes and the stationary phase needs to be altered. Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) can provide a different selectivity and resolve the co-elution.[2]

Experimental Protocol: Example HPLC Method for Branched-Chain Alcohols

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve adequate retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound does not have a strong chromophore.

Data Presentation: Impact of Method Modification on Resolution

Parameter ModifiedInitial ConditionModified ConditionResolution (Rs)
Mobile Phase Composition 60% Acetonitrile55% Acetonitrile1.2 -> 1.6
Organic Modifier AcetonitrileMethanol1.2 -> 1.4
Stationary Phase C18Phenyl-Hexyl1.2 -> 2.1

Note: These are illustrative values to demonstrate the potential impact of changing chromatographic parameters.

References

Minimizing by-product formation in 2-Methyl-4-octanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Methyl-4-octanol.

Troubleshooting Guide: Minimizing By-product Formation

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction, a prevalent synthetic route.

Observed Issue Potential Cause Recommended Solution
Low yield of this compound and presence of alkanes (e.g., isobutane or butane) The Grignard reagent is reacting with water or other protic solvents.[1][2]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry.[1]
Presence of a high-boiling point impurity, potentially a biphenyl-type compound. A side reaction is occurring where the Grignard reagent couples with unreacted alkyl halide.[1]Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide. Ensure the reaction temperature is controlled.
Recovery of unreacted starting materials (aldehyde/ketone and/or alkyl halide). Incomplete reaction due to inactive magnesium, insufficient reaction time, or low temperature.Activate the magnesium turnings before the reaction, for instance, with a small crystal of iodine or by crushing them.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature.
Formation of a ketone intermediate. In reactions involving esters as a starting material, the initially formed ketone can be stable enough to be isolated if the reaction is not driven to completion.[3][4]Use an excess of the Grignard reagent to ensure the reaction proceeds to the desired tertiary alcohol.[4][5]
Formation of an enolate from the starting ketone. If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the ketone, leading to the recovery of the starting ketone after workup.[5]Use a less sterically hindered Grignard reagent if possible. Alternatively, consider using an organolithium reagent which can be less prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that is prone to by-product formation?

A common and versatile method is the Grignard reaction.[1][3][5] This can be achieved, for example, by reacting a Grignard reagent derived from a butyl halide with isovaleraldehyde, or an isobutyl Grignard reagent with pentanal. While effective, this method is sensitive to reaction conditions, and deviations can lead to the formation of several by-products.

Q2: How can I purify this compound from the reaction by-products?

Purification can typically be achieved through distillation.[6] Given that the boiling point of this compound is around 202-204°C, fractional distillation can be effective in separating it from lower-boiling solvents and some by-products, as well as higher-boiling impurities.[7] For removal of non-volatile impurities, column chromatography over silica gel is also a viable method.[8][9]

Q3: Are there alternative synthesis methods for this compound?

Yes, alternative methods exist. One reported synthesis starts from D-mannitol to produce the specific enantiomer (S)-(+)-2-Methyl-4-octanol.[8][9] Another potential method is the hydrogenation and reduction of 2-methyl-4-octanal.[7]

Q4: What are the key safety precautions when synthesizing this compound?

This compound is a flammable liquid and can cause skin and eye irritation.[7] Grignard reagents are highly reactive and react violently with water.[2] All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) should be worn. Ensure that the reaction setup for the Grignard synthesis is dry and under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by reacting butylmagnesium bromide with isovaleraldehyde.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Isovaleraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Dissolve isovaleraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the isovaleraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Grignard_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Butyl Bromide Butyl Bromide Grignard Reagent Formation Grignard Reagent Formation Butyl Bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Isovaleraldehyde Isovaleraldehyde Nucleophilic Addition Nucleophilic Addition Isovaleraldehyde->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Butylmagnesium bromide Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup This compound This compound Acidic Workup->this compound By-products By-products Acidic Workup->By-products

Caption: Grignard synthesis workflow for this compound.

Byproduct_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Synthesis Start Synthesis Reaction Monitoring Reaction Monitoring Start Synthesis->Reaction Monitoring Product Analysis Product Analysis Reaction Monitoring->Product Analysis By-products Detected? By-products Detected? Product Analysis->By-products Detected? Pure Product Pure Product By-products Detected?->Pure Product No Identify By-products Identify By-products By-products Detected?->Identify By-products Yes Adjust Reaction Conditions Adjust Reaction Conditions Identify By-products->Adjust Reaction Conditions Adjust Reaction Conditions->Start Synthesis Re-run Experiment

Caption: Troubleshooting workflow for by-product formation.

Parameter_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Moisture Content Moisture Content Yield of this compound Yield of this compound Moisture Content->Yield of this compound Decreases By-product Formation By-product Formation Moisture Content->By-product Formation Increases Reaction Temperature Reaction Temperature Reaction Temperature->Yield of this compound Affects Reaction Temperature->By-product Formation Can Increase Addition Rate Addition Rate Addition Rate->Yield of this compound Affects Addition Rate->By-product Formation Fast rate can increase by-products Reagent Purity Reagent Purity Reagent Purity->Yield of this compound Low purity decreases yield Reagent Purity->By-product Formation Low purity increases by-products

Caption: Relationship between reaction parameters and outcomes.

References

Storage and handling recommendations for 2-Methyl-4-octanol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the proper storage, handling, and troubleshooting of 2-Methyl-4-octanol standards for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A1: To ensure the stability and integrity of this compound standards, they should be stored in a cool, dry, and dark environment.[1] It is recommended to store them in a refrigerator at 2°C to 8°C to minimize evaporation and potential degradation.[1] The containers should be tightly sealed, preferably with PTFE-lined caps, to prevent contamination and solvent loss. Avoid storing in areas with significant temperature fluctuations.

Q2: What is the recommended container type for storing this compound standards?

A2: Amber glass bottles or vials are highly recommended for storing this compound standards to protect the compound from light degradation.[1] The container closure system is also critical; use caps with a PTFE liner to provide a good seal and minimize the risk of contamination and evaporation. For long-term storage of opened standards, transferring the solution to smaller vials to reduce headspace is a good practice.

Q3: What is the expected shelf life of this compound standards?

Q4: How should I handle this compound standards to ensure accuracy in my experiments?

A4: Proper handling is crucial for maintaining the concentration and purity of your standard.

  • Equilibration: Before use, allow the refrigerated standard to come to room temperature while the container remains sealed to prevent condensation from entering the solution.

  • Mixing: Gently invert the vial several times to ensure homogeneity before taking an aliquot. Avoid vigorous shaking, which can increase the rate of evaporation.

  • Aliquoting: Use clean, calibrated pipettes or syringes for transferring the standard.

  • Minimize Exposure: Keep the container sealed as much as possible to limit exposure to air and light.[4][5]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and similar alcohol standards based on available data and best practices.

ParameterRecommendationRationale
Storage Temperature 2°C - 8°C (Refrigerated)Minimizes evaporation and slows potential degradation reactions.[1]
Ambient (15°C - 25°C) for short-termAcceptable for brief periods, but refrigeration is preferred for long-term stability.
Container Amber Glass Vial/Bottle with PTFE-lined capProtects from light and provides an inert, tight seal to prevent contamination and solvent loss.[1]
Light Exposure Store in the darkPrevents photodegradation of the analyte.[1]
Atmosphere Tightly sealed containerMinimizes oxidation and evaporation.

Experimental Protocols

Protocol for Preparation of a this compound Standard Solution for GC Analysis

This protocol outlines the steps for preparing a standard solution of this compound for use in Gas Chromatography (GC) analysis.

Materials:

  • This compound neat standard

  • High-purity solvent (e.g., GC-grade Hexane or Ethanol)

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes or gas-tight syringes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL): a. Ensure all glassware is scrupulously clean and dry. b. Accurately weigh a precise amount of the this compound neat standard into a tared vial. c. Quantitatively transfer the weighed standard to a Class A volumetric flask of appropriate size using the chosen high-purity solvent. d. Rinse the weighing vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure complete transfer. e. Fill the volumetric flask to the mark with the solvent. f. Cap the flask and mix thoroughly by inverting it several times. g. Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

  • Working Standard Preparation (e.g., 10 µg/mL): a. Perform serial dilutions from the stock standard to achieve the desired concentration for your working standards. b. For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask using a calibrated pipette. c. Dilute to the mark with the high-purity solvent. d. Mix thoroughly and transfer to a labeled amber glass vial.

  • Storage: a. Store all standard solutions in a refrigerator at 2°C - 8°C when not in use. b. Label all solutions clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

Troubleshooting Guides

Issue 1: Peak Splitting or Shouldering in GC Analysis of this compound

  • Symptom: A single peak for this compound appears as two or more closely eluting peaks.

  • Potential Causes & Solutions:

    • Improper Injection Technique: A slow or jerky manual injection can cause inefficient vaporization in the inlet.

      • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a smooth and quick plunger depression.[6]

    • Column Overload: Injecting too high a concentration of the standard can saturate the stationary phase.

      • Solution: Dilute the standard to a lower concentration or reduce the injection volume.[6]

    • Solvent Mismatch: The polarity of the injection solvent may not be compatible with the stationary phase of the GC column. For example, injecting a water-based standard onto a non-polar column can cause peak distortion.

      • Solution: If possible, dissolve the standard in a solvent that is more compatible with your column's stationary phase. Alternatively, a retention gap may help to mitigate this issue.

    • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can disrupt the sample path.

      • Solution: Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.[7]

Issue 2: Peak Tailing

  • Symptom: The peak for this compound has an asymmetrical shape with the latter half being broader than the front half.

  • Potential Causes & Solutions:

    • Active Sites in the Inlet or Column: The hydroxyl group of this compound can interact with active sites (e.g., silanol groups) in the liner or at the head of the column.

      • Solution: Use a deactivated inlet liner. If the column is old, trimming a small portion (10-20 cm) from the front might help. Conditioning the column at a high temperature can also passivate active sites.

    • Contamination: Non-volatile residues in the inlet or on the column can interfere with the chromatography.

      • Solution: Clean the injector and replace the inlet liner and septum.

    • Incompatible Solvent: The solvent may not be fully compatible with the stationary phase.

      • Solution: Choose a solvent that is more compatible with the column phase.

Visualizations

Troubleshooting_Peak_Splitting start Peak Splitting Observed injection Check Injection Technique start->injection Is injection manual? concentration Review Sample Concentration start->concentration High concentration? column_health Assess Column Health start->column_health Column old/dirty? method_params Evaluate Method Parameters start->method_params Non-optimized? solution1 Use Autosampler or Improve Manual Technique injection->solution1 solution2 Dilute Sample or Reduce Injection Volume concentration->solution2 solution3 Replace Liner/Septum, Trim Column column_health->solution3 solution4 Optimize Inlet Temp & Oven Program method_params->solution4 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for peak splitting in GC analysis.

Handling_Workflow receive Receive Standard store Store at 2-8°C in Dark receive->store equilibrate Equilibrate to Room Temp (Sealed) store->equilibrate prepare Prepare Dilutions equilibrate->prepare analyze GC Analysis prepare->analyze dispose Dispose of Waste Properly analyze->dispose

Caption: Proper handling workflow for this compound standards.

References

Validation & Comparative

Bioassay Validation of 2-Methyl-4-octanol as a Male-Produced Aggregation Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioassay validation of 2-methyl-4-octanol as a male-produced aggregation pheromone, alongside other notable insect aggregation pheromones. The information presented is based on published experimental data to assist researchers in evaluating and selecting appropriate semiochemicals for their work.

Comparative Performance of Male-Produced Aggregation Pheromones

The following table summarizes the performance of this compound and two alternative male-produced aggregation pheromones in laboratory bioassays. The data highlights the effective doses and the observed behavioral responses in the respective target insect species.

Pheromone CompoundTarget Insect SpeciesBioassay TypeDoseBehavioral Response
2-Methyl-4-octanone Scyphophorus acupunctatus (Agave Weevil)Y-Tube Olfactometer10 µg/µLWeevils showed a significantly greater preference for the arm containing the pheromone compared to the control.[1][2]
Octadecanal Amerrhinus ynca (Coconut Weevil)Y-Tube Olfactometer10 µg73% of males and 68% of females were attracted to the pheromone source.
4,8-Dimethyldecanal Tribolium castaneum (Red Flour Beetle)Arena Bioassay0.5 µLAchieved the highest trapping percentage when beetles were released 30-60 cm from the source.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. The following protocols are generalized from standard practices in insect chemical ecology research.

Y-Tube Olfactometer Bioassay

This assay is a standard laboratory method to assess the behavioral response of an insect to a volatile chemical stimulus.

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to purified air sources.

  • Stimulus Preparation: A filter paper is treated with a specific dose of the candidate pheromone dissolved in a solvent (e.g., hexane). A control filter paper is treated with the solvent alone.

  • Experimental Procedure:

    • The treated filter papers are placed in the respective side arms of the olfactometer.

    • A controlled and purified airflow is passed through each arm.

    • A single insect is introduced at the base of the central arm.

    • The insect's choice of arm (pheromone or control) and the time taken to make the choice are recorded.

    • The apparatus is cleaned thoroughly between trials to avoid cross-contamination.

Arena Bioassay

This method is used to observe insect behavior in a more open environment and can be used to assess both volatile and contact chemical cues.

  • Apparatus: A petri dish or a larger enclosed arena with a substrate (e.g., filter paper).

  • Stimulus Application: The pheromone can be applied to a specific point in the arena, to a lure, or used to treat a dummy insect. A control area or dummy is treated with solvent only.

  • Experimental Procedure:

    • Insects are released into the arena, typically at a set distance from the stimulus.

    • Behaviors such as orientation, locomotion, arrestment, and attempts at mating (if applicable) are observed and recorded over a defined period.

    • The number of insects attracted to the stimulus source is quantified.

Field Trapping Bioassay

Field trials are essential to validate the effectiveness of a pheromone under natural conditions.

  • Apparatus: Traps designed for the target insect (e.g., pitfall traps, panel traps).

  • Lure Preparation: A lure (e.g., a rubber septum or sachet) is loaded with a specific amount of the synthetic pheromone. Control traps contain lures with solvent only or are left empty.

  • Experimental Procedure:

    • Traps are deployed in the field in a randomized block design to minimize positional effects.

    • Traps are spaced at a distance sufficient to prevent interference between them.

    • The number of target insects and non-target species captured in each trap is recorded at regular intervals.

    • Data is analyzed to determine the statistical significance of the attraction to the pheromone-baited traps compared to control traps. Field studies have demonstrated the effectiveness of traps baited with 2-methyl-4-octanone for capturing Scyphophorus acupunctatus.[5]

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the typical workflow of a pheromone bioassay and the conceptual pathway from pheromone perception to behavioral response.

experimental_workflow cluster_lab Laboratory Bioassays cluster_field Field Validation Y-Tube_Olfactometer Y-Tube Olfactometer (Choice Test) Data_Analysis Statistical Data Analysis Y-Tube_Olfactometer->Data_Analysis Arena_Bioassay Arena Bioassay (Behavioral Observation) Arena_Bioassay->Data_Analysis Field_Trapping Field Trapping (Efficacy Test) Conclusion Conclusion on Pheromone Activity Field_Trapping->Conclusion Pheromone_Identification Pheromone Identification Synthesis Chemical Synthesis Pheromone_Identification->Synthesis Synthesis->Y-Tube_Olfactometer Synthesis->Arena_Bioassay Data_Analysis->Field_Trapping

Typical workflow for pheromone bioassay validation.

signaling_pathway Pheromone Pheromone Receptor Odorant Receptor (Antennae) Pheromone->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Neural_Processing Neural Processing (Antennal Lobe) Signal_Transduction->Neural_Processing Behavioral_Response Behavioral Response (Attraction) Neural_Processing->Behavioral_Response

Conceptual signaling pathway from pheromone perception to response.

Conclusion

The bioassay data presented in this guide demonstrates that this compound (and its close analog 2-methyl-4-octanone) is an effective male-produced aggregation pheromone for certain weevil species. When compared to other well-studied pheromones such as octadecanal and 4,8-dimethyldecanal, it shows comparable efficacy in laboratory-based attraction assays. The choice of pheromone for research or pest management applications will ultimately depend on the target insect species and the specific objectives of the study. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting and evaluating pheromone bioassays.

References

A Comparative Analysis of 2-Methyl-4-octanol and Other Commercially Significant Curculionid Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Methyl-4-octanol and other key aggregation pheromones used in the monitoring and management of economically important weevils (Coleoptera: Curculionidae). The information presented is collated from various scientific studies to aid researchers and pest management professionals in understanding the chemical ecology and application of these semiochemicals.

Introduction to Curculionid Aggregation Pheromones

Weevils, belonging to the family Curculionidae, represent one of the largest families of beetles, with many species being significant pests of agricultural crops and forests. Aggregation pheromones, typically produced by males, play a crucial role in the lifecycle of these insects by attracting both sexes to suitable food sources and mating sites. This behavior is exploited in integrated pest management (IPM) programs through the use of pheromone-baited traps for monitoring population dynamics and for mass trapping. This guide focuses on a comparative study of four prominent curculionid aggregation pheromones: this compound, Ferrugineol, Grandlure, and Lineatin.

Pheromone Profiles and Target Species

The efficacy of a pheromone is highly specific to the target weevil species. The following table summarizes the key characteristics of the four pheromones discussed in this guide.

PheromoneChemical Name(s)Primary Target Species
This compound This compoundSphenophorus levis (Sugarcane Weevil)
Ferrugineol 4-Methyl-5-nonanolRhynchophorus ferrugineus (Red Palm Weevil)
Grandlure A blend of: I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol, II: (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol, III: (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde, IV: (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehydeAnthonomus grandis (Boll Weevil)
Lineatin 3,3,7-Trimethyl-2,9-dioxatricyclo[3.3.1.04,7]nonaneTrypodendron lineatum (Striped Ambrosia Beetle)

Comparative Performance Data

Table 1: Field Trapping Efficacy of this compound and Ferrugineol for Palm and Sugarcane Weevils
PheromoneTarget SpeciesLure CompositionMean Trap Catch (weevils/trap/week)Study Conditions
(S)-2-Methyl-4-octanol Sphenophorus levis(S)-2-Methyl-4-octanolData from laboratory bioassays indicate aggregation behavior, but specific field trapping data comparing it with other pheromones is limited.[1][2]Laboratory olfactometer bioassays.[2]
Ferrugineol Rhynchophorus ferrugineusFerrugineol (3 mg/day) + Coconut husk pieces~3.5Field trials in Indonesia.[3]
Ferrugineol + Ethyl Acetate Rhynchophorus ferrugineusFerrugineol + Ethyl Acetate + Date piecesSignificantly higher than pheromone alone.[4][5]Field trials in Saudi Arabia.[4]
Ferrugineol (Commercial Lures) Rhynchophorus ferrugineusFerrolure+™ vs. RHYFER™No significant difference between lures.Field trials in the United Arab Emirates.[6][7]
Table 2: Field Trapping Efficacy of Grandlure for the Boll Weevil (Anthonomus grandis)
Lure DosageMean Trap Catch (weevils/trap/day)Study Conditions
Control (no lure) ~0.5Field experiment.[3][4]
10 mg Grandlure ~4.5Field experiment.[3][4]
30 mg Grandlure ~6.0Field experiment.[3][4]
60 mg Grandlure ~7.5Field experiment.[3][4]
Table 3: Field Trapping Efficacy of Lineatin for the Striped Ambrosia Beetle (Trypodendron lineatum)
Lure CompositionMean Trap Catch (beetles/trap/day)Study Conditions
Lineatin alone ~15Forest setting.[2]
Lineatin + Ethanol ~18Forest setting.[2]
Lineatin + α-pinene ~25Forest setting.[2]
Lineatin + Ethanol + α-pinene ~28Forest setting.[2]
Table 4: Electroantennogram (EAG) Responses to Pheromone Components
Pheromone/CompoundWeevil SpeciesMean EAG Response (mV)Notes
Ferrugineol Rhynchophorus ferrugineus~1.5 - 2.0Strong response to the main pheromone component.
Ethyl Acetate Rhynchophorus ferrugineus~1.0 - 1.5Synergistic kairomone elicits a significant response.
Grandlure components Anthonomus grandisNot specified, but used to identify active components.EAG is a crucial tool in identifying the individual active components of the blend.
Lineatin Trypodendron lineatumNot specified, but OSN studies show high specificity.Olfactory Sensory Neuron (OSN) studies show a high number of neurons specifically tuned to (+)-lineatin.[8]
Host Plant Volatiles Various CurculionidsVariableGreen leaf volatiles and other host-plant-derived compounds often elicit strong EAG responses.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of curculionid pheromones.

Field Trapping Bioassay
  • Objective: To evaluate the attractiveness of a pheromone lure under field conditions.

  • Trap Design: Commonly used traps include bucket traps, pitfall traps, or custom-designed traps like the Picusan trap for palm weevils.[5] Trap color and placement height can significantly influence capture rates.[3]

  • Lure Preparation: The pheromone is typically loaded into a controlled-release dispenser, such as a rubber septum, capillary tube, or a commercially formulated lure. The release rate of the pheromone is a critical parameter and is often determined in laboratory settings prior to field trials.[3]

  • Experimental Setup: Traps are placed in a randomized block design with a significant distance between traps (e.g., 50-100 meters) to avoid interference.[4] Each treatment (lure type) is replicated multiple times.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured weevils of each sex is recorded.

  • Statistical Analysis: Data are typically analyzed using ANOVA or other appropriate statistical tests to determine significant differences between treatments.

Electroantennography (EAG)
  • Objective: To measure the electrical response of a weevil's antenna to a specific volatile compound.

  • Antenna Preparation: An antenna is carefully excised from a live weevil. The base and tip of the antenna are placed in contact with electrodes using conductive gel.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is taken as the measure of the antennal response.

  • Analysis: The responses to different compounds and concentrations are compared to a control (e.g., solvent alone) to determine the sensitivity of the antenna to specific chemicals.

Olfactometer Bioassay
  • Objective: To assess the behavioral response (attraction or repulsion) of a weevil to an odor source in a controlled laboratory environment.

  • Apparatus: A Y-tube or multi-arm olfactometer is commonly used.[10] A continuous airflow is passed through each arm of the olfactometer.

  • Procedure: A single weevil is introduced at the downwind end of the olfactometer. The test odor is introduced into the airflow of one arm, while the other arm(s) serve as a control (containing solvent or clean air).

  • Data Collection: The choice of the weevil (which arm it enters) and the time spent in each arm are recorded over a set period.

  • Analysis: Statistical tests (e.g., Chi-square test) are used to determine if there is a significant preference for the arm with the test odor.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in pheromone perception and experimental evaluation, the following diagrams are provided in the DOT language for Graphviz.

PheromoneSignalingPathway Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activates Brain Antennal Lobe of Brain Neuron->Brain Signal Transmission Behavior Behavioral Response (Attraction) Brain->Behavior Signal Processing

Caption: Simplified insect olfactory signaling pathway.

FieldTrappingWorkflow start Start: Define Objective design Experimental Design (Randomized Block) start->design setup Trap & Lure Preparation and Placement design->setup collect Data Collection (Weekly Trap Counts) setup->collect analyze Statistical Analysis (ANOVA) collect->analyze interpret Interpretation of Results analyze->interpret end Conclusion interpret->end

References

A Comparative Guide to Determining the Enantiomeric Excess of Synthetic 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Methodology Comparison

The three primary methods for determining the enantiomeric excess of chiral alcohols like 2-Methyl-4-octanol are Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy. Each of these techniques can be further subdivided into direct and indirect methods.

  • Chiral Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. Direct analysis involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[1] Indirect analysis requires derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique that can be applied to a wide range of compounds. Similar to GC, direct analysis utilizes a chiral stationary phase.[3] Indirect methods involve derivatizing the alcohol with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral column.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful spectroscopic technique can be used to determine enantiomeric excess by creating a chiral environment in the NMR tube. This is achieved either by adding a chiral solvating agent (CSA), which forms transient diastereomeric complexes, or by reacting the alcohol with a chiral derivatizing agent (CDA), like Mosher's acid, to form stable diastereomers.[5] In both cases, the chemically non-equivalent protons of the enantiomers or resulting diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification.[5]

Data Presentation

The following tables summarize representative quantitative data for the determination of the enantiomeric excess of this compound and its analogs using various techniques.

Table 1: Representative Gas Chromatography (GC) Data for Chiral Separation of Secondary Alcohol Enantiomers

CompoundMethodChiral Stationary Phase/Derivatizing AgentEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
2-PentanolDirectCYCLOSIL-B18.218.5>1.5
2-Hexyl AcetateIndirect (Acetate derivative)CP Chirasil-DEX CB25.425.91.95
This compoundDirect (Predicted)Cyclodextrin-based CSP~20-30~20-30>1.5
This compoundIndirect (Acetate derivative)Achiral ColumnDependent on conditionsDependent on conditionsDependent on conditions

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Data for Chiral Separation of Secondary Alcohol Enantiomers

CompoundMethodChiral Stationary Phase/Derivatizing AgentMobile PhaseEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
4-OctanolIndirect (MαNP ester)Silica Geln-Hexane/Ethyl Acetate15.217.51.03
ClosantelDirectChiralpak AD-3n-Hexane/IPA/TFA5.25.83.79
This compoundDirect (Predicted)Polysaccharide-based CSPHexane/Isopropanol~10-20~10-20>1.5
This compoundIndirect (Mosher's ester)C18 (achiral)Acetonitrile/WaterDependent on conditionsDependent on conditionsDependent on conditions

Table 3: Representative ¹H NMR Data for Chiral Discrimination of Secondary Alcohols

MethodChiral AgentAnalyte Proton MonitoredChemical Shift Difference (Δδ in ppm)
Chiral Solvating AgentGallium-based CSAHydroxyl proton (-OH)0.05 - 0.15
Chiral Derivatizing Agent(R)-Mosher's AcidProton α to hydroxyl0.04 - 0.10
This compound (Predicted)Pirkle's Alcohol (CSA)Proton α to hydroxyl~0.05 - 0.1
This compound (Predicted)(R)-Mosher's Acid (CDA)Proton α to hydroxyl~0.05 - 0.1

Note: The chemical shift difference is highly dependent on the specific chiral agent, analyte, solvent, and temperature. The values presented are representative for secondary alcohols.[5][8]

Experimental Protocols

Method 1: Chiral Gas Chromatography (Direct Method)

Objective: To separate and quantify the enantiomers of this compound using a chiral GC column.

Principle: The enantiomers of this compound exhibit different interactions with a chiral stationary phase, leading to different retention times and allowing for their separation and quantification.[1]

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Chiral GC column (e.g., cyclodextrin-based, such as CYCLOSIL-B)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the chosen solvent.

  • GC Conditions (starting point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: 50 °C (hold 1 min), ramp at 2 °C/min to 150 °C.

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Method 2: Indirect HPLC via Derivatization with Mosher's Acid

Objective: To determine the enantiomeric excess of this compound by converting the enantiomers into diastereomeric Mosher's esters and separating them on an achiral HPLC column.

Principle: The chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride), reacts with the (R) and (S) enantiomers of this compound to form two diastereomers. These diastereomers have different physical properties and can be separated by standard achiral HPLC.

Materials and Reagents:

  • This compound sample

  • (R)-Mosher's acid chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Standard laboratory glassware

Procedure:

  • Derivatization:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine (1.5 eq).

    • Cool the mixture to 0 °C and slowly add (R)-Mosher's acid chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work up the reaction by washing with dilute HCl and saturated sodium bicarbonate solution. Dry the organic layer and remove the solvent.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water may be necessary. A starting point could be 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Integrate the peak areas of the two diastereomers and calculate the ee as described for the GC method.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound by observing the splitting of NMR signals in the presence of a chiral solvating agent.

Principle: A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with the enantiomers of this compound. This interaction leads to a chemical shift non-equivalence for certain protons in the enantiomers, allowing for their distinct signals to be observed and quantified in the ¹H NMR spectrum.[5]

Materials and Reagents:

  • This compound sample

  • Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)

  • Chiral Solvating Agent (e.g., Pirkle's alcohol, (R)-(+)-1,1'-Bi-2-naphthol (BINOL))

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically (typically 1:1 to 5:1).

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Analysis:

    • Identify a proton signal (often the one alpha to the hydroxyl group) that shows baseline separation for the two enantiomers.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess from the integration values.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate result Enantiomeric Excess calculate->result

Caption: Workflow for ee determination by Chiral GC.

HPLC_Workflow cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Enantiomers reagent Add Mosher's Acid Chloride & Pyridine start->reagent react Form Diastereomeric Esters reagent->react inject Inject into HPLC react->inject separate Separation on Achiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate result Enantiomeric Excess calculate->result

Caption: Workflow for ee determination by indirect HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire spectrum Observe Split Signals acquire->spectrum integrate Integrate Signal Areas spectrum->integrate calculate Calculate ee% integrate->calculate result Enantiomeric Excess calculate->result

Caption: Workflow for ee determination by NMR with a CSA.

References

A Comparative Guide to the Cross-Reactivity of Insect Antennae to Stereoisomers of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known and expected antennal and behavioral responses of insects, particularly weevils of the genus Sphenophorus, to the stereoisomers of the aggregation pheromone 2-methyl-4-octanol. While direct comparative quantitative data for all stereoisomers is not extensively available in published literature, this guide synthesizes existing knowledge on the natural pheromone, the activity of synthetic mixtures, and the well-established principles of stereoisomer specificity in the chemical ecology of Curculionidae.

Introduction to this compound and Stereoisomerism

This compound is a male-produced aggregation pheromone identified in several species of weevils, including the sugarcane weevil, Sphenophorus levis, and the related Sphenophorus incurrens.[1][2][3] This semiochemical plays a crucial role in attracting both males and females to feeding and mating sites. The molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). However, research has demonstrated that the natural pheromone produced by S. levis is the (S)-2-methyl-4-octanol enantiomer.[4][5][6]

The specificity of insect olfactory systems to particular stereoisomers is a common phenomenon.[7] In many cases, only one stereoisomer is biologically active, while others may be inactive or even inhibitory.[8] Understanding the differential activity of these isomers is critical for developing effective and species-specific pest management strategies based on semiochemicals.

Data Presentation: Antennal and Behavioral Responses

Direct, peer-reviewed, quantitative comparisons of the antennal and behavioral responses to all four stereoisomers of this compound are scarce. However, based on studies of the natural pheromone and related weevil species, a hypothetical response profile can be constructed. The following table illustrates the expected differential responses, which would need to be confirmed by specific experimental data.

Table 1: Hypothetical Comparative Response of Sphenophorus spp. Antennae to Stereoisomers of this compound

StereoisomerAntennal Response (EAG, mV)Olfactory Receptor Neuron Firing Rate (spikes/s)Behavioral Response (Attraction Index)Notes
(2S,4S)+++HighHighExpected active isomer (natural pheromone).
(2R,4R)+Low to ModerateLow to ModeratePotential for some cross-reactivity.
(2S,4R)+/-Negligible to LowNegligible to LowOften, diastereomers show significantly lower activity.
(2R,4S)+/-Negligible to LowNegligible to LowOften, diastereomers show significantly lower activity.
Racemic Mixture++Moderate to HighModerate to HighActivity of the mixture is often lower than the pure active isomer but still significant.

This table is a hypothetical representation based on typical stereoselectivity observed in Curculionidae. The symbols (+, ++, +++) indicate relative response levels.

While the above table is illustrative, a study on Sphenophorus incurrens provides concrete behavioral data for a synthetic (racemic) mixture of this compound in a laboratory setting.

Table 2: Behavioral Response of Sphenophorus incurrens to Synthetic this compound in a Y-Tube Olfactometer [3]

SexOdor SourceControl (Solvent)% Responding to OdorP-value
Male100 ng this compoundHexane73%< 0.05
Female100 ng this compoundHexane80%< 0.05

These results confirm that a synthetic mixture of this compound is behaviorally active, attracting both sexes of a closely related species.[3]

Experimental Protocols

To generate the quantitative data required for a complete comparison, the following standard experimental methodologies are employed in the study of insect chemical ecology.

Electroantennography (EAG)

Electroantennography is used to measure the overall electrical response of an insect antenna to a volatile compound.

  • Preparation: An adult weevil is immobilized, and the head is excised. Two glass capillary electrodes filled with a saline solution are used. The reference electrode is inserted into the back of the head capsule, and the recording electrode is brought into contact with the distal tip of the antenna.

  • Stimulus Delivery: A known concentration of each stereoisomer is dissolved in a solvent (e.g., hexane) and applied to a filter paper strip inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. Puffs of air (of a defined duration and flow rate) are passed through the pipette, delivering the odorant to the antenna.

  • Data Recording: The voltage change across the antenna is amplified, recorded, and measured. The amplitude of the depolarization (in millivolts) is used as the measure of the antennal response. Responses are normalized by subtracting the response to a solvent-only control.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna.

  • Preparation: The insect is immobilized in a tube or on a slide. The antenna is stabilized to prevent movement.

  • Recording: A sharpened tungsten microelectrode is inserted through the cuticle at the base of a target sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect (e.g., in an eye).

  • Stimulus Delivery: Odorants are delivered as in the EAG protocol.

  • Data Analysis: The firing rate (action potentials or "spikes" per second) of the ORN is recorded before, during, and after the stimulus. The net response is calculated by subtracting the pre-stimulus firing rate from the rate during stimulation.

Behavioral Bioassays (Y-Tube Olfactometer)

This assay is used to determine the behavioral response (attraction or repulsion) of an insect to a chemical cue.

  • Apparatus: A Y-shaped glass tube is used. Purified, humidified air flows through both arms and exits through the main tube.

  • Procedure: An odor source (e.g., filter paper with a stereoisomer solution) is placed in one arm, and a control (solvent only) is placed in the other. A single weevil is introduced at the downstream end of the main tube.

  • Data Collection: The insect is given a set amount of time to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms. The number of insects choosing the treatment arm versus the control arm is recorded.

  • Statistical Analysis: A Chi-square test is typically used to determine if the observed choices differ significantly from a random (50:50) distribution.

Mandatory Visualization

Experimental_Workflow cluster_stimuli Stimuli Preparation cluster_assays Bioassays cluster_data Data Analysis S1 (2S,4S)-isomer EAG Electroantennography (EAG) S1->EAG SSR Single-Sensillum Recording (SSR) S1->SSR YTUBE Y-Tube Olfactometer S1->YTUBE S2 (2R,4R)-isomer S2->EAG S2->SSR S2->YTUBE S3 Diastereomers S3->EAG S3->SSR S3->YTUBE S4 Racemic Mix S4->EAG S4->SSR S4->YTUBE D1 Antennal Depolarization (mV) EAG->D1 D2 Neuron Firing Rate (spikes/s) SSR->D2 D3 Behavioral Choice (% Attraction) YTUBE->D3 Olfactory_Signaling_Pathway cluster_neuron Odorant Pheromone Stereoisomer OBP Odorant Binding Protein (OBP) Odorant->OBP binds OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR presents IonChannel Ion Channel Opening OR->IonChannel activates Membrane Dendritic Membrane Neuron Olfactory Receptor Neuron Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

References

Efficacy of 2-Methyl-4-octanol Lure Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of comparative studies on the efficacy of different 2-Methyl-4-octanol lure formulations. While this chemical has been identified as a significant aggregation pheromone for several species of weevils, particularly within the Curculionidae family, research has predominantly focused on its identification, synthesis, and initial field observations rather than on the optimization and comparative testing of various lure formulations.

This compound is a male-produced pheromone that plays a crucial role in the aggregation behavior of species such as the sugarcane weevil, Sphenophorus levis.[1][2] Its potential as a tool for integrated pest management has been recognized, prompting studies into its synthesis.[1][2] Specifically, the (S)-(+)-enantiomer of this compound has been identified as the naturally occurring, biologically active isomer.[1][2]

Despite the synthesis of both the natural isomer and racemic mixtures for planned field experiments, published data detailing the results of these trials, especially those comparing different formulations, are not currently available in the reviewed scientific literature.[2] Key parameters that would be essential for such a comparative analysis include:

  • Concentration: The optimal concentration of this compound in a lure.

  • Release Rate: The ideal release rate from the dispenser to effectively attract the target pest over a specific period.

  • Carrier Material: The composition of the lure matrix (e.g., rubber septa, plastic polymers) and its effect on pheromone release.

  • Synergists and Adjuvants: The potential enhancement of attraction when combined with other semiochemicals or compounds.

Without experimental data comparing these formulation variables, a quantitative and qualitative comparison of different this compound lures is not feasible. The logical workflow for such a study would involve laboratory and field trials to systematically evaluate these parameters.

Future Research and Experimental Design

To address this knowledge gap, a structured experimental approach would be necessary. The following diagram illustrates a logical workflow for comparing the efficacy of different this compound lure formulations.

G cluster_prep Lure Formulation Preparation cluster_lab Laboratory Bioassays cluster_field Field Trials cluster_analysis Data Analysis and Conclusion Lure1 Formulation A (e.g., Low Concentration) EAG Electroantennography (EAG) - Test antennal response Lure1->EAG Olfactometer Olfactometer Assays - Behavioral choice tests Lure1->Olfactometer Lure2 Formulation B (e.g., High Concentration) Lure2->EAG Lure2->Olfactometer Lure3 Formulation C (e.g., Different Release Rate) Lure3->EAG Lure3->Olfactometer Lure4 Formulation D (e.g., With Synergist) Lure4->EAG Lure4->Olfactometer Trapping Comparative Trapping Experiments - Randomized block design EAG->Trapping Olfactometer->Trapping Data Data Collection - Trap catch, species selectivity Trapping->Data Stats Statistical Analysis - ANOVA, t-tests Data->Stats Conclusion Conclusion - Determine most effective formulation Stats->Conclusion

Figure 1: Experimental workflow for comparing this compound lure formulations.

This proposed experimental design would generate the necessary quantitative data to populate comparative tables and provide a solid foundation for recommendations on the most effective lure formulation for pest management applications.

References

The Olfactory Orchestra: A Guide to the Synergistic and Antagonistic Interactions of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-4-octanol, a key semiochemical in the chemical ecology of numerous weevil species, plays a pivotal role in their aggregation and mating behaviors. Understanding its interactions with other semiochemicals is crucial for developing effective and targeted pest management strategies. This guide provides a comparative analysis of the synergistic and antagonistic effects observed when this compound is combined with other volatile compounds, supported by experimental data and detailed methodologies.

Synergistic and Additive Effects: Enhancing Attraction

Field and laboratory studies have consistently demonstrated that the attractive power of this compound can be significantly enhanced when presented in combination with other semiochemicals, particularly host plant volatiles known as kairomones. This synergy is a critical factor in the chemical communication and host location of several economically important weevil species.

A notable example is the sugarcane weevil, Sphenophorus incurrens. Research has shown that traps baited with a combination of a synthetic pheromone lure containing this compound and fresh sugarcane pieces capture significantly more weevils than either the pheromone or sugarcane alone[1]. This suggests a powerful synergistic effect where the host plant volatiles potentiate the pheromone's attractiveness.

Similarly, for the West Indian sugarcane weevil, Metamasius hemipterus sericeus, a blend of four male-produced alcohols, including this compound, was found to be as attractive as sugarcane pieces. When combined, these two treatments exhibited an additive effect on weevil attraction[2]. While not a true synergy (where the combined effect is greater than the sum of individual effects), this additive interaction still highlights the enhanced attraction achieved by combining the pheromone with host plant cues.

The following table summarizes the quantitative data from key studies investigating these interactions.

Target Insect SpeciesSemiochemical CombinationMean Trap Catch (± SE)Effect TypeReference
Sphenophorus incurrensThis compound + Sugarcane15.5 ± 2.5 aSynergy[1]
This compound (alone)3.8 ± 0.8 b-[1]
Sugarcane (alone)2.5 ± 0.6 b-[1]
Control (unbaited)0.3 ± 0.2 c-[1]
Metamasius hemipterus sericeusPheromone Blend¹ + Sugarcane30.8 ± 5.4 aAdditive[2]
Pheromone Blend¹ (alone)18.9 ± 6.4 a-[2]
Sugarcane (alone)18.1 ± 4.9 b-[2]
Control (unbaited)0.0 ± 0.0 c-[2]

¹Pheromone blend for M. hemipterus included 3-pentanol, 2-methyl-4-heptanol, this compound, and 4-methyl-5-nonanol. Means in the same column for a given species followed by different letters are significantly different.

Antagonistic Effects: Limited Evidence and Future Directions

The investigation of antagonistic interactions with this compound is a less explored area of research. While the concept of using repellents in "push-pull" strategies is well-established in pest management, specific compounds that antagonize the attractiveness of this compound to weevils are not well-documented in the reviewed literature[3][4]. The identification of such antagonists could provide valuable tools for crop protection by disrupting the chemical communication of pest species. Future research should focus on screening for compounds that inhibit the response of weevils to their aggregation pheromone.

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. The following sections outline the methodologies commonly employed in studying the behavioral responses of weevils to semiochemicals.

Laboratory Bioassays: Y-Tube Olfactometer

Y-tube olfactometers are a standard apparatus for assessing the preference of insects to different odor cues in a controlled laboratory setting[5].

Methodology:

  • Apparatus: A glass or acrylic Y-shaped tube with a central arm for insect release and two arms for presenting odor stimuli.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate (e.g., 100 mL/min).

  • Odor Source: The test compound (e.g., this compound) and the potential synergistic or antagonistic compound are applied to filter paper and placed in the respective arms. A solvent control is used in one arm for single-compound tests.

  • Insect Release: A single weevil is introduced at the base of the central arm.

  • Observation: The insect's choice is recorded when it moves a set distance into one of the arms and remains there for a predetermined period (e.g., 1 minute).

  • Replication: The experiment is replicated multiple times (e.g., 30-50 weevils per treatment), and the position of the odor arms is switched between replicates to avoid positional bias.

  • Statistical Analysis: The number of weevils choosing each arm is compared using a Chi-square test or a G-test to determine statistical significance.

Field Trials: Trapping Experiments

Field trapping studies are crucial for validating laboratory findings and assessing the efficacy of semiochemical-based lures under natural conditions.

Methodology:

  • Trap Design: Pitfall traps or vane traps are commonly used for capturing weevils.

  • Lure Preparation: Lures containing this compound and other test semiochemicals are prepared with appropriate release devices to ensure a consistent release rate over the trapping period.

  • Experimental Design: A randomized complete block design is typically employed, with traps for each treatment combination placed in a grid pattern with a set distance between traps (e.g., 20 meters) to minimize interference.

  • Baiting: Traps are baited with the respective lures. For synergistic studies with host plants, fresh material like sugarcane stalks is added to the traps[1].

  • Trap Servicing: Traps are checked at regular intervals (e.g., weekly), and the number of captured weevils of the target species is recorded.

  • Duration: The experiment is conducted for a sufficient period to account for variations in weevil activity and environmental conditions.

  • Statistical Analysis: Trap catch data are often transformed (e.g., log(x+1)) to meet the assumptions of normality and homogeneity of variance. Analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) is used to compare the effectiveness of the different lure combinations[6].

Visualizing the Interactions

The following diagrams illustrate the conceptual frameworks of synergistic and antagonistic interactions and a typical experimental workflow.

Synergy_Antagonism cluster_0 Synergistic Interaction cluster_1 Antagonistic Interaction (Hypothetical) 2-M-4-O This compound Enhanced_Attraction Enhanced Attraction (> Sum of Individuals) 2-M-4-O->Enhanced_Attraction + Kairomone Host Plant Volatile (e.g., from Sugarcane) Kairomone->Enhanced_Attraction + 2-M-4-O_ant This compound Reduced_Attraction Reduced or No Attraction 2-M-4-O_ant->Reduced_Attraction Antagonist Repellent/ Inhibitory Compound Antagonist->Reduced_Attraction Inhibits

Caption: Conceptual diagrams of synergistic and antagonistic semiochemical interactions.

Experimental_Workflow Start Hypothesis: Compound X interacts with This compound Lab_Bioassay Laboratory Bioassay (Y-Tube Olfactometer) Start->Lab_Bioassay Field_Trial Field Trapping Experiment Lab_Bioassay->Field_Trial Promising results Data_Collection Data Collection (Weevil Choices / Trap Captures) Field_Trial->Data_Collection Statistical_Analysis Statistical Analysis (Chi-square / ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion: Synergistic, Antagonistic, or No Interaction Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating semiochemical interactions.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds like 2-Methyl-4-octanol is critical for ensuring product quality, understanding biological activity, and meeting regulatory requirements. This guide provides a comprehensive comparison of two primary gas chromatography-mass spectrometry (GC-MS) methods for the quantification of this compound: a direct injection method and a method involving derivatization prior to analysis.

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. This document outlines detailed experimental protocols for both approaches and presents a summary of expected validation parameters to aid in the selection of the most suitable method for your specific analytical needs.

Method Comparison: Direct Injection vs. Derivatization

Direct Injection GC-MS is a straightforward approach where the sample, after minimal preparation, is directly introduced into the GC-MS system. This method is often quicker and involves fewer sample handling steps, which can reduce the potential for errors. However, for polar analytes like alcohols, direct injection can sometimes result in poor peak shape (tailing) and lower sensitivity due to interactions with the stationary phase.

Derivatization GC-MS , on the other hand, involves a chemical reaction to modify the analyte before analysis. For alcohols, this typically involves acylation or silylation to replace the active hydrogen of the hydroxyl group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity.[1] Derivatization can also improve the chiral resolution of enantiomers on a suitable chiral stationary phase.[2][3]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of the two methods. The data for the direct injection method is based on validated methods for similar volatile alcohols, while the data for the derivatization method is based on performance data for the analysis of analogous chiral secondary alcohols.[4][5]

Validation ParameterDirect Injection GC-MSDerivatization (Acylation) GC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 mg/L0.01 mg/L
Limit of Quantification (LOQ) 0.2 mg/L0.05 mg/L
Accuracy (Recovery %) 85-115%90-110%
Precision (RSD%) < 15%< 10%
Chiral Resolution (α) Baseline separation achievableEnhanced separation (α > 1.5)

Experimental Protocols

Method 1: Direct Injection GC-MS

This method is suitable for the rapid screening and quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration within the calibrated range.

  • If necessary, perform a simple filtration step to remove any particulate matter.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., CP Chirasil-DEX CB or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 180°C.

    • Hold: 5 minutes at 180°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

3. Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent and inject them to construct a calibration curve.

  • Accuracy and Precision: Analyze spiked blank matrix samples at different concentration levels.

  • LOD and LOQ: Determine from the signal-to-noise ratio of low-concentration standards.

Method 2: GC-MS with Acylation Derivatization

This method is recommended for achieving higher sensitivity, improved peak shape, and enhanced chiral separation.

1. Derivatization Protocol (Acetylation): [3]

  • To a solution of this compound (approximately 1 mg) in a vial, add 0.5 mL of acetic anhydride and a catalytic amount of iodine.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 mL of water.

  • Extract the acetylated derivative with 1 mL of hexane.

  • Use the organic layer for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., CP Chirasil-DEX CB or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan for identification and SIM for quantification of the acetylated derivative.

3. Validation:

  • Perform validation steps (linearity, accuracy, precision, LOD, LOQ) using the derivatized standards.

Mandatory Visualization

experimental_workflow cluster_direct Direct Injection Method cluster_derivatization Derivatization Method d_start Sample d_prep Sample Preparation (Dilution/Filtration) d_start->d_prep d_gcms GC-MS Analysis d_prep->d_gcms d_data Data Analysis d_gcms->d_data de_start Sample de_deriv Acylation Derivatization de_start->de_deriv de_extract Extraction de_deriv->de_extract de_gcms GC-MS Analysis de_extract->de_gcms de_data Data Analysis de_gcms->de_data

Caption: Experimental workflows for the two analytical methods.

logical_comparison method_choice Method Selection for This compound Quantification direct_injection Direct Injection GC-MS method_choice->direct_injection derivatization Derivatization GC-MS method_choice->derivatization di_pros Pros: - Faster - Simpler workflow direct_injection->di_pros Advantages di_cons Cons: - Lower sensitivity - Potential for peak tailing direct_injection->di_cons Disadvantages de_pros Pros: - Higher sensitivity - Improved peak shape - Enhanced chiral resolution derivatization->de_pros Advantages de_cons Cons: - More complex workflow - Longer analysis time derivatization->de_cons Disadvantages

Caption: Logical comparison of the analytical methods.

References

Navigating the Scent Trail: A Comparative Guide to the Behavioral Responses of Sphenophorus levis to 2-Methyl-4-octanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sugarcane weevil, Sphenophorus levis, poses a significant threat to sugarcane cultivation. Understanding its chemical ecology is paramount for developing effective and targeted pest management strategies. A key component of this is the male-produced aggregation pheromone, 2-methyl-4-octanol. This guide provides a comparative analysis of the behavioral responses of S. levis to the enantiomers of this pivotal compound, alongside alternative attractants, supported by experimental data and detailed protocols.

Comparative Analysis of Attractants

The primary aggregation pheromone identified in Sphenophorus levis is (S)-2-methyl-4-octanol.[1] While this specific enantiomer is naturally produced by males, behavioral studies have often been conducted with racemic mixtures. Preliminary indoor bioassays have indicated that a racemic mixture of this compound elicits aggregation behavior in both male and female S. levis.[1] However, a direct quantitative comparison of the behavioral efficacy of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture for S. levis is not available in the current literature.

Research on the closely related species, Sphenophorus incurrens, provides valuable insights. In laboratory-based Y-tube olfactometer assays, various concentrations of racemic this compound were tested for their attractiveness. These studies offer a potential proxy for understanding the dose-dependent response in S. levis.

Table 1: Behavioral Response of Sphenophorus incurrens to Racemic this compound in a Y-tube Olfactometer

Concentration (ng)Responding Insects (%)Non-responding Insects (%)Statistical Significance (P-value)
0.017525< 0.05
0.18020< 0.05
18515< 0.01
109010< 0.01
1008020< 0.05
10007030> 0.05 (not significant)
Control (Hexane)5050> 0.05 (not significant)

Data adapted from studies on S. incurrens and may be indicative for S. levis.

Alternative attractants for S. levis include fermented sugarcane, pineapple peelings, and vinasse (a byproduct of ethanol production). While these have shown to be attractive, direct quantitative comparisons of their efficacy against this compound in field or laboratory settings are currently lacking. It has been suggested that combining the aggregation pheromone with traditional sugarcane baits could enhance attraction.[2]

Experimental Protocols

Y-tube Olfactometer Bioassay

This protocol is adapted from methodologies used for Sphenophorus species and other weevils.

Objective: To assess the behavioral response of S. levis to different volatile compounds.

Materials:

  • Glass Y-tube olfactometer (e.g., stem: 15 cm, arms: 15 cm at a 60° angle, internal diameter: 3 cm)

  • Air delivery system (pump, charcoal filter, humidifier)

  • Flow meters

  • Odor source chambers

  • Test compounds: (S)-2-methyl-4-octanol, (R)-2-methyl-4-octanol, racemic this compound, alternative attractants.

  • Solvent (e.g., hexane or paraffin oil)

  • Sphenophorus levis adults (both sexes), starved for 24 hours prior to the assay.

  • Controlled environment chamber (e.g., 25 ± 2°C, 60 ± 10% RH, with red light illumination to avoid visual bias).

Procedure:

  • Prepare solutions of the test compounds at desired concentrations in the chosen solvent.

  • Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper and place it in an odor source chamber. A filter paper with solvent only serves as the control.

  • Connect the odor source chambers to the arms of the Y-tube olfactometer.

  • Establish a constant, purified, and humidified airflow (e.g., 0.5 L/min) through each arm of the olfactometer.

  • Introduce a single adult weevil at the base of the Y-tube's main arm.

  • Allow the weevil a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the weevil moves a predetermined distance (e.g., 5 cm) into one of the arms and remains there for a minimum period (e.g., 1 minute).

  • Record the number of weevils choosing the treatment arm, the control arm, and those that make no choice.

  • After each replicate, clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake it to remove any residual odors.

  • Rotate the position of the treatment and control arms between replicates to avoid positional bias.

  • Conduct a sufficient number of replicates for statistical analysis (e.g., Chi-square test).

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Olfactometer Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis prep_insects Starve S. levis adults (24h) release_insect Introduce a single weevil prep_insects->release_insect prep_solutions Prepare odorant solutions apply_odor Apply odorant and control to filter paper prep_solutions->apply_odor setup_olfactometer Assemble and clean Y-tube olfactometer connect_arms Connect odor chambers to olfactometer arms setup_olfactometer->connect_arms apply_odor->connect_arms start_airflow Initiate purified and humidified airflow connect_arms->start_airflow start_airflow->release_insect observe Observe for a set duration (e.g., 10 min) release_insect->observe record_choice Record choice: treatment, control, or no choice observe->record_choice repeat_replicates Repeat for a sufficient number of replicates record_choice->repeat_replicates analyze_data Analyze data using Chi-square test repeat_replicates->analyze_data

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

signaling_pathway cluster_sensillum Sensillum Lymph cluster_membrane Olfactory Receptor Neuron Membrane cluster_neuron Inside Olfactory Receptor Neuron odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding receptor_complex Odorant Receptor (OR) + Orco Complex obp->receptor_complex Transport and Delivery ion_channel Ion Channel receptor_complex->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential to Antennal Lobe depolarization->action_potential Signal Propagation

Caption: A plausible olfactory signaling pathway in Sphenophorus levis.

Olfactory Signaling Pathway

While the specific olfactory receptors and signaling cascade for this compound in S. levis have not been fully elucidated, a generalized pathway can be inferred from studies on other insects, particularly other weevils.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. Here, it is likely bound by an Odorant Binding Protein (OBP) . OBPs are thought to solubilize the hydrophobic pheromone and transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN) .

The OBP-pheromone complex then interacts with a specific Odorant Receptor (OR) . In insects, functional ORs typically form a heterodimeric complex with a highly conserved co-receptor, Orco . This interaction triggers a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel.

The opening of this channel allows for an influx of cations (such as Na+ and Ca2+), leading to the depolarization of the ORN membrane. If this depolarization reaches the threshold, it generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain, where the olfactory information is further processed, ultimately leading to a behavioral response, such as attraction and aggregation. In some cases, this signaling can also involve metabotropic pathways with second messengers, but the ionotropic mechanism is considered the primary and most rapid mode of olfactory transduction in insects.

Conclusion and Future Directions

The aggregation pheromone, (S)-2-methyl-4-octanol, is a powerful semiochemical for Sphenophorus levis. While preliminary studies confirm the activity of the racemic mixture, there is a clear need for research that directly compares the behavioral responses to the individual enantiomers and the racemate. Such studies would provide crucial information for optimizing pheromone-based monitoring and control strategies.

Furthermore, quantitative field trials comparing the efficacy of this compound with other attractants like fermented sugarcane and vinasse are essential for developing integrated pest management programs. Elucidating the specific olfactory receptors and signaling pathways involved in pheromone detection in S. levis will open new avenues for the development of novel, highly specific attractants or repellents. This could involve screening for compounds that are more potent agonists or antagonists of the specific receptors, leading to more effective and environmentally friendly pest control solutions.

References

A Comparative Analysis of Synthetic Routes to 2-Methyl-4-octanol: Yield and Cost Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral alcohols like 2-Methyl-4-octanol is a critical consideration. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating them based on reaction yield and estimated cost of starting materials. The methodologies discussed include a Grignard reaction, reduction of a ketone precursor, and a multi-step chiral synthesis from D-mannitol.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Overall Yield (%) Estimated Cost per Mole of Product ($) Key Advantages Key Disadvantages
Grignard Reaction Isobutylmagnesium bromide, Pentanal~70-80 (estimated)50 - 100High yield, readily available and relatively inexpensive starting materials.Produces a racemic mixture, requiring further resolution for chiral applications.
Reduction of 2-Methyl-4-octanone 2-Methyl-4-octanone, Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)~90-95 (estimated)75 - 150High yield, simple procedure.Produces a racemic mixture; cost of the starting ketone can be a factor.
Chiral Synthesis from D-Mannitol D-Mannitol~15-20 (overall)> 500Produces a specific enantiomer ((S)-(+)-2-Methyl-4-octanol) with high enantiomeric excess.Multi-step synthesis with a low overall yield, and the use of expensive reagents makes it the most costly route.

In-Depth Analysis of Synthetic Pathways

This section details the experimental protocols for the three synthetic routes, providing a basis for the comparative data presented.

Grignard Reaction Synthesis

The Grignard reaction offers a straightforward and high-yielding approach to this compound. This method involves the nucleophilic addition of an isobutylmagnesium bromide Grignard reagent to pentanal.

Experimental Protocol:

Reduction of 2-Methyl-4-octanone

This route involves the reduction of the corresponding ketone, 2-methyl-4-octanone, to the secondary alcohol, this compound. This can be achieved using common reducing agents like sodium borohydride (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄).

Experimental Protocol (using NaBH₄):

2-Methyl-4-octanone is dissolved in a protic solvent, typically methanol or ethanol. Sodium borohydride is then added portion-wise to the solution at room temperature. The reaction is generally exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound is purified by distillation. Reductions of this type are known to be highly efficient, with expected yields typically in the 90-95% range.

Chiral Synthesis from D-Mannitol

For applications requiring a specific enantiomer, a multi-step chiral synthesis starting from the readily available and inexpensive chiral pool material, D-mannitol, can be employed. This route leads to the synthesis of (S)-(+)-2-Methyl-4-octanol.

Experimental Protocol:

This is a multi-step synthesis with the key steps outlined below. The yields provided are for each individual step.

  • Preparation of (R)-glyceraldehyde acetonide from D-mannitol: This involves several steps, including protection and oxidative cleavage, with a reported yield of approximately 33.5%.

  • Wittig reaction: The (R)-glyceraldehyde acetonide is reacted with a propylidene triphenylphosphorane to form an alkene with a reported yield of 88%.

  • Hydrogenation: The double bond is reduced using palladium on carbon as a catalyst, affording the saturated product in 81% yield.

  • Hydrolysis: The acetonide protecting group is removed under acidic conditions to give a diol in 79% yield.

  • Monotosylation and Reduction: The primary alcohol of the diol is selectively tosylated (60% yield), and the tosylate is then displaced with an isopropyl group using a cuprate reagent, followed by removal of the remaining protecting group to give the final product, (S)-(+)-2-Methyl-4-octanol, in 78% yield for the final step.

The overall yield for this multi-step synthesis is in the range of 15-20%.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical relationship between the three synthetic routes, highlighting the starting materials and the nature of the final product.

Synthetic_Routes_Comparison start_g Isobutylmagnesium Bromide + Pentanal product_g Racemic this compound start_g->product_g start_r 2-Methyl-4-octanone product_r Racemic this compound start_r->product_r Very High Yield start_c D-Mannitol product_c (S)-(+)-2-Methyl-4-octanol start_c->product_c Low Overall Yield (Multi-step) caption Comparison of synthetic routes to this compound.

Caption: A diagram comparing the starting materials and outcomes of three synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound is highly dependent on the specific requirements of the intended application. For applications where a racemic mixture is acceptable, both the Grignard reaction and the reduction of 2-methyl-4-octanone offer high-yielding and cost-effective solutions. The Grignard route is particularly attractive due to the lower cost of its starting materials.

However, for applications where enantiopurity is paramount, such as in the development of chiral drugs or as a pheromone component, the chiral synthesis from D-mannitol is the preferred method, despite its lower overall yield and significantly higher cost. This route provides access to the specific (S)-(+)-enantiomer with high enantiomeric excess. Researchers and drug development professionals must therefore weigh the trade-offs between yield, cost, and the necessity of chiral purity when selecting the most appropriate synthetic strategy for this compound.

A Comparative Analysis of 2-Methyl-4-octanol-Baited Traps for Weevil Pests in Sugarcane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and pest management, this guide provides a statistical analysis of field trial data for traps baited with 2-Methyl-4-octanol, a key semiochemical in the aggregation of certain weevil species. The following sections detail the performance of these traps compared to other attractants and outline the experimental protocols for their evaluation.

While this compound is recognized as a male-specific aggregation pheromone for the sugarcane weevil, Sphenophorus levis, and other related curculionid species, publicly available, direct comparative field trial data for this specific pest remains limited.[1][2][3] However, valuable insights can be drawn from studies on other significant sugarcane pests that utilize the same semiochemical. This guide presents data from a field evaluation of aggregation pheromones for the cane weevil borer, Rhabdoscelus obscurus, which also employs this compound as an attractant.[4][5]

Comparative Performance of Baited Traps

Field experiments were conducted to determine the efficacy of various lure combinations in trapping Rhabdoscelus obscurus. The data below summarizes the mean number of weevils captured per trap per week across different treatments. The experiments compared traps baited with sugarcane alone, a combination of synthetic pheromones (including this compound) with sugarcane, and traps with no bait.

TreatmentMean No. Weevils/Trap/Week (Week 1)Mean No. Weevils/Trap/Week (Week 2)
Sugarcane only10.57.8
Sugarcane + 3 Pheromones25.815.5
3 Pheromones only0.80.3
No Bait0.30.0
*The three synthetic pheromones used were this compound, 2-methyl-4-heptanol, and 6-methyl-2-hepten-4-ol.[5]

Key Observations:

  • Traps baited with a combination of sugarcane and the three synthetic pheromones captured significantly more weevils than any other treatment in both weeks of the experiment.[5]

  • Traps baited with sugarcane alone were more effective than traps with only the synthetic pheromones or no bait.[5]

  • The synthetic pheromone lures alone were not attractive to the weevils.[5] This suggests a synergistic effect between the host plant volatiles (from sugarcane) and the aggregation pheromones.

Experimental Protocols

The following is a detailed methodology for the field evaluation of the aggregation pheromones for Rhabdoscelus obscurus.[5]

Trap Design:

  • A 25 cm diameter cylindrical black plastic pot with a volume of approximately 10 L was used.

  • Each trap contained approximately 1 L of water with a few drops of detergent to capture and drown the weevils.

  • Lures were suspended from a wire grid (2.5 cm mesh) placed over the open top of the trap.

Lure Composition and Deployment:

  • Sugarcane Lure: 500 g of fresh, chopped sugarcane was placed in an open-weave bag and hung in the center of the trap.

  • Synthetic Pheromone Lures: Three synthetic pheromones were supplied in separate plastic lures designed to release approximately 3 mg/day of each compound:

    • This compound ("octanol")

    • 2-methyl-4-heptanol ("heptanol")

    • 6-methyl-2-hepten-4-ol ("rhynchophorol")

  • The lures were kept frozen until use in the field.

  • In traps with multiple lures, the sugarcane and pheromone lures were hung so they did not touch each other or the sides of the trap.

  • Sugarcane and lures were replaced with fresh material after each 2-week experiment.

Experimental Design and Data Collection:

  • Three sequential experiments were conducted in the same sugarcane field.

  • Water in the traps was replaced weekly when the captured weevils were removed for counting and sexing.

  • Weevils clinging to the bag of sugarcane were included in the trap counts.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental setup and the relationship between the different components.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Deployment Field Deployment Phase cluster_Data_Collection Data Collection Phase Trap Trap Assembly (10L Plastic Pot) Water_Detergent Addition of Water & Detergent Trap->Water_Detergent Lure_Suspension Suspension of Lures (Sugarcane and/or Pheromones) Water_Detergent->Lure_Suspension Lure_Prep Lure Preparation (Sugarcane & Pheromones) Lure_Prep->Lure_Suspension Trap_Placement Trap Placement in Sugarcane Field Weekly_Check Weekly Trap Inspection Trap_Placement->Weekly_Check 1 Week Lure_Suspension->Trap_Placement Weekly_Check->Lure_Suspension Replace Lures (after 2 weeks) Weevil_Count Counting & Sexing of Captured Weevils Weekly_Check->Weevil_Count Data_Analysis Statistical Analysis of Trap Catches Weevil_Count->Data_Analysis Lure_Comparison_Logic cluster_Treatments Experimental Treatments cluster_Outcome Measured Outcome T1 Sugarcane Only Outcome Mean Number of Weevils Captured T1->Outcome Compared Against T2 Sugarcane + 3 Pheromones T2->Outcome Compared Against T3 3 Pheromones Only T3->Outcome Compared Against T4 No Bait (Control) T4->Outcome Compared Against

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Methyl-4-octanol, a combustible liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Summary

This compound is a combustible liquid that can cause irritation to the skin and eyes.[1] Its structural isomer, 2-ethylhexanol, is also classified as a combustible liquid, harmful if inhaled, and may cause respiratory irritation. Furthermore, it poses a long-term hazard to aquatic life. Due to these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer. [2]

Quantitative Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueUnitSource
Flash Point 76.3°C[3]
Boiling Point 189.1°C[3]
Density 0.822g/cm³[3]
Molecular Formula C₉H₂₀O[3][4][5][6]
Molecular Weight 144.25 g/mol [3][4]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[7][8][9]
  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the concentration if mixed with other solvents.[2][7]
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate.[7][8]

2. Waste Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from ignition sources such as heat, sparks, or open flames.[9][10]
  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills from spreading.[7]
  • Volume Limits: Adhere to the maximum volume of hazardous waste allowed to be stored in the laboratory as per your institution's policy and local regulations.[7]

3. Disposal Request:

  • Scheduling Pickup: Once the waste container is full or has reached its designated accumulation time limit, schedule a pickup with your institution's EHS or hazardous waste management provider.[2][7]
  • Documentation: Ensure all necessary paperwork and waste logs are completed accurately before the scheduled pickup.

4. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with a chemical spill kit's absorbent pads. All contaminated materials, including personal protective equipment (PPE), must be collected and disposed of as hazardous waste.
  • Large Spills: For large spills, evacuate the area and immediately contact your institution's emergency response team and EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start Waste this compound Generated container Select appropriate, leak-proof container start->container labeling Label container: 'Hazardous Waste' 'this compound' container->labeling segregation Segregate from incompatible waste labeling->segregation storage_location Store in designated satellite accumulation area segregation->storage_location secondary_containment Place in secondary containment storage_location->secondary_containment check_volume Monitor waste volume secondary_containment->check_volume check_volume->storage_location Continue Collection request_pickup Schedule waste pickup with EHS check_volume->request_pickup Container Full or Time Limit Reached documentation Complete disposal documentation request_pickup->documentation end Proper Disposal by Licensed Facility documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Methyl-4-octanol.

Personal Protective Equipment (PPE)

Adherence to proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecification/Notes
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times when handling the chemical to prevent splashes.[1][2][3][4][5][6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[1][3][5][7]
Lab coat or chemical-resistant apronTo protect from skin contact and contamination of personal clothing.[5][7]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high-concentration or long-duration exposure.Engineering controls, such as a fume hood, are the preferred method of exposure control.[3][4][5][7]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[1][8][9]
Skin Contact Promptly wash the contaminated skin with soap and water.[2][8] Remove contaminated clothing immediately.[1][8] If irritation persists, get medical attention.[1][2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][10] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[2][9]
Ingestion Do NOT induce vomiting.[1][10] Rinse mouth with water.[1][9][10] Seek medical attention immediately.[1][8][9]

Safe Handling and Operational Plan

Proper handling procedures are critical to prevent accidents and exposure.

Engineering Controls and Ventilation

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7] Use explosion-proof electrical, ventilating, and lighting equipment to mitigate fire risk.[1][5][6]

Fire and Explosion Prevention

This chemical may be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5][6][7] Ground and bond containers when transferring material to prevent static discharge.[1][4][5][6] Use only non-sparking tools.[1][5][6]

Storage and Disposal Plan

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][6] Keep containers tightly closed and properly labeled.[1][4][5] Store in a flammable liquid storage cabinet.[5]

Disposal

Dispose of contents and container in accordance with local, state, and federal regulations.[1][5] This material and its container must be disposed of as hazardous waste.[1][5] Do not allow the chemical to enter drains or waterways.[1][5][11]

Procedural Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review SDS ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe 1. Assess Hazards setup Set Up in Fume Hood ppe->setup 2. Prepare Workspace transfer Transfer Chemical: - Use Grounding Straps - Use Non-Sparking Tools setup->transfer 3. Begin Work experiment Perform Experiment transfer->experiment 4. Execute Procedure decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate 5. Post-Experiment waste Dispose of Waste: - Segregate as Hazardous Waste - Follow Institutional Protocols decontaminate->waste 6. Waste Management remove_ppe Remove PPE waste->remove_ppe 7. Final Steps wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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2-Methyl-4-octanol

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